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  • Product: Cyclohexane, 1-iodo-2-methyl
  • CAS: 35309-56-9

Core Science & Biosynthesis

Foundational

Stereochemical Dynamics and Synthetic Utility of 1-Iodo-2-Methylcyclohexane

Executive Summary This guide addresses the structural characterization, synthesis, and reactivity of 1-iodo-2-methylcyclohexane , a molecule that serves as a critical model for understanding steric locking and stereoelec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural characterization, synthesis, and reactivity of 1-iodo-2-methylcyclohexane , a molecule that serves as a critical model for understanding steric locking and stereoelectronic control in cyclic systems. For researchers in drug development, this molecule is not merely a synthetic intermediate; it is a diagnostic tool for calibrating force fields in conformational analysis and understanding the kinetic selectivity of E2 elimination pathways.

The following sections detail a self-validating synthetic protocol and a rigorous spectroscopic analysis strategy, distinguishing between the cis and trans diastereomers based on thermodynamic stability and NMR coupling constants.

Molecular Architecture & Conformational Analysis

To manipulate this molecule experimentally, one must first understand its thermodynamic landscape. 1-iodo-2-methylcyclohexane exists as two diastereomers (cis and trans), each capable of ring-flipping between two chair conformations.

Thermodynamic Parameters (A-Values)

The conformational preference is dictated by the A-values (free energy difference between axial and equatorial positions) of the substituents.[1][2]

SubstituentA-Value (kcal/mol)Steric Implication
Methyl (-CH₃) 1.74Strong preference for equatorial positioning.
Iodine (-I) 0.47Weak preference; easily forced axial by larger groups.

Analysis: The methyl group serves as the "conformational anchor." In any equilibrium, the conformer with the methyl group in the equatorial position will dominate.[2][3]

Isomer Stability Profile
  • Trans-1-iodo-2-methylcyclohexane:

    • Conformer A (Diequatorial): Methyl (eq), Iodine (eq).[4][5] Global Minimum.

    • Conformer B (Diaxial): Methyl (ax), Iodine (ax).[4][5] Highly destabilized (~2.2 kcal/mol + 1,3-diaxial strain).

  • Cis-1-iodo-2-methylcyclohexane:

    • Conformer A: Methyl (eq), Iodine (ax).[5] Stable.

    • Conformer B: Methyl (ax), Iodine (eq).[5] Destabilized by Methyl A-value.

ConformationalLandscape cluster_trans Trans Isomer Equilibrium cluster_cis Cis Isomer Equilibrium T1 Diequatorial (1e, 2e) Global Minimum (Stable) T2 Diaxial (1a, 2a) High Energy (Unstable) T1->T2 Ring Flip (High Barrier) C1 Me-Eq / I-Ax (1a, 2e) Preferred Conformer C2 Me-Ax / I-Eq (1e, 2a) Sterically Disfavored C1->C2 Ring Flip caption Fig 1: Conformational energy landscape. Methyl group positioning dictates the dominant conformer.

Synthetic Protocol: Stereoselective Synthesis

Objective: Synthesis of cis-1-iodo-2-methylcyclohexane. Challenge: Direct hydroiodination of 1-methylcyclohexene yields 1-iodo-1-methylcyclohexane (Markovnikov product) or racemizes via carbocation intermediates. Solution: A self-validating


 inversion strategy starting from trans-2-methylcyclohexanol.
Reagents & Conditions
StepReagentRoleConditions
1 trans-2-MethylcyclohexanolStarting MaterialCommercial or via Hydroboration
2 TsCl (p-Toluenesulfonyl chloride)ActivationPyridine,

3 NaI (Sodium Iodide)NucleophileAcetone, Reflux (Finkelstein)
Step-by-Step Methodology
  • Activation (Tosylation): Dissolve trans-2-methylcyclohexanol (1.0 eq) in dry pyridine. Add TsCl (1.2 eq) at

    
    . Stir for 12 hours. The stereochemistry at C1 remains trans.
    
  • Workup: Quench with ice water, extract with

    
    , and wash with 1M HCl to remove pyridine. Dry over 
    
    
    
    .[4]
  • Displacement (Finkelstein Reaction): Dissolve the crude tosylate in anhydrous acetone. Add NaI (5.0 eq). The driving force is the precipitation of NaOTs.

  • Reflux: Heat to reflux for 18 hours.

    • Mechanism:[5][6][7][8]

      
       attack by Iodide.
      
    • Stereochemistry: Inversion of configuration at C1. Trans-tosylate becomes Cis-iodide.

  • Purification: Filter off salts. Remove solvent.[4] Purify via flash column chromatography (Hexanes). Note: Iodides are light-sensitive; wrap column in foil.

SynthesisPath SM Trans-2-Methylcyclohexanol (OH equatorial) INT Trans-Tosylate Intermediate (OTs equatorial) SM->INT TsCl, Pyridine (Retains Stereochem) PROD Cis-1-Iodo-2-Methylcyclohexane (I axial, Me equatorial) INT->PROD NaI, Acetone (SN2 Inversion) caption Fig 2: Stereospecific synthesis via SN2 inversion.

Spectroscopic Validation (NMR)

Trustworthiness in this synthesis relies on proving the stereochemical inversion. The


 NMR coupling constants (

-values) of the proton at C1 (H1) are the definitive diagnostic.
Diagnostic Criteria

The splitting pattern of H1 depends on its dihedral angle with neighboring protons (H2 and H6).

IsomerConformationH1 OrientationH1 Signal AppearanceCoupling (

)
Trans Me-eq, I-eqAxialBroad Multiplet (td)Large (

)
Cis Me-eq, I-axEquatorialNarrow Multiplet (q)Small (

)

Protocol Validation: If your product exhibits a narrow signal for the H-C-I proton (~4.0-4.5 ppm) with small couplings, you have successfully synthesized the cis isomer. If the signal is broad with large couplings, you have the trans isomer (likely failed inversion or racemization).

Reactivity Profile: Stereoelectronic Control in E2 Elimination

This molecule is a textbook case for the Anti-Periplanar Rule in E2 eliminations. The rate and regioselectivity depend entirely on the ability of the leaving group (I) and a


-hydrogen to achieve a trans-diaxial arrangement.
The Cis-Fast / Trans-Slow Paradigm
  • Cis-Isomer (Fast Reaction):

    • Geometry: In the stable conformer (Me-eq, I-ax), the Iodine is axial.

    • Alignment: The

      
      -hydrogen on C2 is also axial (anti to the methyl). The 
      
      
      
      -hydrogens on C6 include an axial hydrogen.
    • Outcome: Rapid elimination.

    • Regioselectivity:[9] Zaitsev product (1-methylcyclohexene) is favored because the C2-H is accessible and leads to the more substituted alkene.[9]

  • Trans-Isomer (Slow Reaction):

    • Geometry: In the stable conformer (Me-eq, I-eq), the Iodine is equatorial. No reaction possible.

    • Requirement: Molecule must ring-flip to the unstable (Me-ax, I-ax) conformer to place Iodine axial.

    • Stereoelectronic Lock: In the reactive (diaxial) conformer, the H on C2 is equatorial (gauche to Iodine). Elimination toward C2 is forbidden.

    • Outcome: Elimination can only occur toward C6 (where an axial H exists).

    • Regioselectivity:[9] Exclusively yields the Hofmann product (3-methylcyclohexene).

E2Pathway cluster_cis_rxn Cis-Isomer (Fast) cluster_trans_rxn Trans-Isomer (Slow) C_State Stable Conformer (I-axial, H(C2)-axial) C_Prod 1-Methylcyclohexene (Zaitsev Product) C_State->C_Prod Anti-Periplanar Elimination T_Stable Stable Conformer (I-equatorial) UNREACTIVE T_Unstable Unstable Conformer (I-axial, H(C2)-equatorial) T_Stable->T_Unstable Ring Flip (Energy Penalty) T_Prod 3-Methylcyclohexene (Hofmann Product) T_Unstable->T_Prod Elimination away from Methyl caption Fig 3: Stereoelectronic gating of E2 elimination pathways.

References

  • Winstein-Holness A-Values : "A value - Wikipedia." Wikipedia, The Free Encyclopedia. Accessed October 2023. Link

  • Synthesis of Iodocyclohexanes : "Iodocyclohexane." Organic Syntheses, Coll. Vol. 2, p.351 (1943). Link

  • E2 Elimination Stereochemistry : "11.9: The E2 Reaction and Cyclohexane Conformation." Chemistry LibreTexts. Link

  • NMR Coupling Constants in Cyclohexanes : "Conformational Analysis of Monosubstituted Cyclohexane." St. Paul's Cathedral Mission College. Link

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1-Iodo-2-methylcyclohexane Isomers

Executive Summary In the rational design of alicyclic pharmacophores, predicting the three-dimensional vector of substituents is critical. For 1,2-disubstituted cyclohexanes, the interplay between 1,3-diaxial steric stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of alicyclic pharmacophores, predicting the three-dimensional vector of substituents is critical. For 1,2-disubstituted cyclohexanes, the interplay between 1,3-diaxial steric strain and 1,2-gauche interactions dictates the global thermodynamic minimum. This technical guide provides an in-depth mechanistic analysis of the thermodynamic stability of 1-iodo-2-methylcyclohexane isomers. By deconstructing the quantitative steric parameters (A-values) and detailing a self-validating Variable-Temperature NMR (VT-NMR) protocol, this whitepaper equips synthetic chemists and drug development professionals with the foundational logic required to predict and control stereochemical outcomes in substituted alicyclic systems.

Quantitative Steric Parameters (A-Values)

To evaluate the thermodynamic stability of cyclohexane isomers, we must first establish the energetic penalties associated with placing specific functional groups in the axial position. This penalty, known as the "A-value," represents the difference in Gibbs free energy (


) between the equatorial and axial conformers of a monosubstituted cyclohexane[1].

The apparent "size" of a substituent is governed not just by its atomic radius, but by its bond length to the cyclohexane ring[1].

Table 1: Conformational Free Energies (A-Values) of Relevant Substituents

SubstituentA-Value (kcal/mol)Steric Origin & Causality
Methyl (-CH

)
1.74High steric penalty due to severe 1,3-diaxial interactions between the methyl protons and the axial ring protons at C3 and C5[2].
Iodine (-I) 0.43Despite iodine's large van der Waals radius, the unusually long C-I bond (~2.14 Å) projects the atom outward, significantly reducing 1,3-diaxial clash[2].

Data synthesized from established physical organic principles[2].

Conformational Analysis and Thermodynamic Derivation

1-iodo-2-methylcyclohexane exists as two distinct diastereomers: cis and trans. Because the substituents are on adjacent carbons (1,2-relationship), the stereochemical rules governing their axial/equatorial orientations are highly specific.

The trans Isomer

The trans isomer can adopt two chair conformations:

  • Diequatorial (e,e): Both the methyl and iodine groups are equatorial. They exhibit a 1,2-gauche interaction (dihedral angle ~60°), which we estimate at ~0.50 kcal/mol. However, this conformer suffers zero 1,3-diaxial strain.

  • Diaxial (a,a): Both groups are axial. Because they point in opposite directions (anti-periplanar, dihedral angle ~180°), there is no gauche interaction. However, both groups suffer 1,3-diaxial interactions with the ring protons, resulting in a massive combined penalty of 1.74 + 0.43 = 2.17 kcal/mol.

The cis Isomer

The cis isomer must place one group axial and one group equatorial:

  • Axial-I, Equatorial-Me (a,e): The bulky methyl group is safely equatorial, while the iodine is axial. The strain consists of the iodine A-value (0.43 kcal/mol) plus a gauche interaction (~0.50 kcal/mol).

  • Equatorial-I, Axial-Me (e,a): The methyl group is forced axial. The strain consists of the methyl A-value (1.74 kcal/mol) plus the gauche interaction (~0.50 kcal/mol).

Relative Thermodynamic Stability

By summing the discrete steric penalties, we can map the thermodynamic landscape of the entire system.

Table 2: Thermodynamic Strain Matrix for 1-Iodo-2-methylcyclohexane

IsomerConformation1,3-Diaxial Strain (kcal/mol)Gauche Strain (kcal/mol)Total Relative Energy
trans Diequatorial (e,e) 0.00~0.500.50 kcal/mol (Global Min)
cis Axial-I, Eq-Me (a,e) 0.43 (Iodine penalty)~0.500.93 kcal/mol
trans Diaxial (a,a) 2.17 (Iodine + Methyl)0.00 (Anti-periplanar)2.17 kcal/mol
cis Eq-I, Axial-Me (e,a) 1.74 (Methyl penalty)~0.502.24 kcal/mol

Conclusion: The trans-(e,e) isomer is the global thermodynamic minimum. If the cis and trans isomers are subjected to equilibrating conditions (e.g., reversible radical formation or base-catalyzed epimerization if an adjacent enolizable proton existed), the system will act as a thermodynamic sink, funneling toward the trans-(e,e) state. The energy difference between the most stable trans and the most stable cis conformer is exactly the A-value of Iodine (


 kcal/mol).

ConformationalThermodynamics cis_ae cis-Isomer (a-I, e-Me) Total Strain: ~0.93 kcal/mol trans_ee trans-Isomer (e-I, e-Me) Total Strain: ~0.50 kcal/mol (Global Minimum) cis_ae->trans_ee Epimerization ΔG ≈ -0.43 kcal/mol cis_ea cis-Isomer (e-I, a-Me) Total Strain: ~2.24 kcal/mol cis_ae->cis_ea Chair Flip ΔG ≈ +1.31 kcal/mol trans_aa trans-Isomer (a-I, a-Me) Total Strain: ~2.17 kcal/mol trans_ee->trans_aa Chair Flip ΔG ≈ +1.67 kcal/mol

Fig 1. Thermodynamic logic and relative energy states of 1-iodo-2-methylcyclohexane isomers.

Experimental Validation: Variable-Temperature NMR Protocol

To empirically validate these thermodynamic calculations, researchers rely on low-temperature nuclear magnetic resonance (VT-NMR) spectroscopy[3]. At room temperature, the cyclohexane chair flip occurs at a rate of


, resulting in a time-averaged NMR spectrum. By cooling the sample below the coalescence temperature, the interconversion is "frozen" on the NMR timescale, allowing direct integration of the distinct conformers.
Protocol Design & Causality
  • Solvent Selection: Anhydrous Toluene-

    
     is strictly required. Causality:  Toluene-
    
    
    
    has a freezing point of -95 °C, allowing deep cryogenic access without phase changes. Furthermore, its non-polar nature prevents solvent-induced dielectric stabilization of the more polar conformer, ensuring that the intrinsic thermodynamic values are measured.
  • Self-Validating Mechanism: The protocol relies on a Van't Hoff linearity check and strict mass-balance integration to prove that observed spectral changes are due to conformational equilibria, not sample degradation or aggregation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15 mg of isomerically pure cis-1-iodo-2-methylcyclohexane in 0.6 mL of anhydrous Toluene-

    
    .
    
  • Seal the solution in a high-quality 5 mm NMR tube under an argon atmosphere to prevent moisture ingress, which causes line broadening at low temperatures.

Step 2: VT-NMR Acquisition

  • Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe and precise temperature control.

  • Acquire

    
    H-NMR spectra at 10 K intervals, starting from 298 K down to 183 K. Ensure the sample equilibrates for at least 10 minutes at each temperature step before pulsing.
    

Step 3: Spectral Deconvolution

  • Identify the methine proton at C1 (H–C–I).

  • In the slow-exchange regime (< 220 K), integrate the distinct multiplets. The axial proton (corresponding to the cis-(e,a) conformer) will display large triplet-of-doublets coupling constants (

    
     Hz). The equatorial proton (corresponding to the dominant cis-(a,e) conformer) will display smaller couplings (
    
    
    
    Hz).

Step 4: Thermodynamic Calculation & Self-Validation

  • Calculate the equilibrium constant (

    
    ) at each temperature: 
    
    
    
    .
  • Plot

    
     versus 
    
    
    
    to generate a Van't Hoff plot.
  • Self-Validation Check: The system validates itself through the linearity of this plot. A strictly linear fit confirms that

    
     and 
    
    
    
    are constant over the temperature range. Additionally, verify that the sum of the integrated areas for the two conformer peaks remains perfectly constant across all temperatures (Mass Balance Check).

VTNMR_Workflow s1 1. Sample Prep (Toluene-d8) s2 2. VT-NMR (298K to 183K) s1->s2 s3 3. Deconvolution (Integrate a/e H) s2->s3 s4 4. Van't Hoff Plot (ΔH, ΔS Calc) s3->s4 val Self-Validation: Linearity Check s3->val val->s4

Fig 2. Self-validating VT-NMR experimental workflow for conformational analysis.

Implications in Drug Development

Understanding the thermodynamic stability of halogenated cyclohexanes is not merely an academic exercise. In medicinal chemistry, halogens like iodine are frequently utilized as heavy-atom derivatives for X-ray crystallography or as reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) during library synthesis.

Because the stereochemistry of the cyclohexane ring dictates the spatial vector of the attached substituents, knowing that the trans-(e,e) isomer acts as a thermodynamic sink allows chemists to design stereoconvergent synthetic routes. If an intermediate reaction step proceeds through a planar intermediate (such as a radical at C1), the ring will preferentially close to yield the thermodynamically favored trans geometry, directly impacting the 3D pharmacophore presentation of the final drug candidate.

References

  • Title: "Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'" Source: Master Organic Chemistry URL
  • Title: "Disubstituted Cyclohexanes | MCC Organic Chemistry" Source: Lumen Learning URL
  • Title: "Conformational analysis of 1,4-disubstituted cyclohexanes" Source: Canadian Science Publishing URL

Sources

Foundational

Physicochemical Profiling and Experimental Dynamics of 1-Iodo-2-methylcyclohexane: A Technical Guide

Executive Overview In the realm of physical organic chemistry and synthetic drug development, halocyclohexanes serve as critical scaffolds for interrogating stereospecific reaction mechanisms. 1-Iodo-2-methylcyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of physical organic chemistry and synthetic drug development, halocyclohexanes serve as critical scaffolds for interrogating stereospecific reaction mechanisms. 1-Iodo-2-methylcyclohexane (C₇H₁₃I) is a particularly valuable substrate. Due to the steric bulk of the methyl group and the massive atomic radius of the iodine atom, this molecule presents a unique conformational landscape that directly dictates its thermodynamic properties and reactivity profiles[1].

As a Senior Application Scientist, understanding the causality behind this molecule's physical behavior is paramount. This whitepaper synthesizes the quantitative physicochemical properties of 1-iodo-2-methylcyclohexane, explains the thermodynamic drivers behind its elevated boiling point, and outlines a field-proven, self-validating protocol for its purification and isolation.

Quantitative Physicochemical Data

The physical properties of 1-iodo-2-methylcyclohexane are heavily influenced by the presence of the iodine atom. Iodine's large electron cloud dramatically alters the mass-to-volume ratio and the intermolecular interaction profile of the parent cyclohexane ring.

Table 1: Computed and Experimental Physicochemical Properties

PropertyValueMechanistic Rationale
Molecular Formula C₇H₁₃I[1]Base cycloalkane framework substituted with one methyl and one iodo group.
Molecular Weight 224.08 g/mol [1]Significantly elevated mass driven by the heavy iodine atom (126.9 g/mol ).
Exact Mass 224.00620 Da[2]Monoisotopic mass utilized for high-resolution mass spectrometry (HRMS) calibration.
Density ~ 1.5 - 1.6 g/cm³Unlike standard alkanes, iodoalkanes are denser than water due to the high atomic mass of halogen relative to its spatial volume[3].
Topological Polar Surface Area 0 Ų[1]A purely hydrophobic, non-polar hydrocarbon framework lacking hydrogen bond donors or acceptors.
Rotatable Bond Count 0[1]The rigid chair conformation of the cyclohexane ring restricts free rotation, locking substituents into axial or equatorial domains.

Thermodynamic Causality: Boiling Point Dynamics

The boiling point of a liquid is a macroscopic manifestation of its microscopic intermolecular forces. While the parent compound, methylcyclohexane, boils at approximately 101 °C, the introduction of an iodine atom pushes the theoretical atmospheric boiling point of 1-iodo-2-methylcyclohexane well above 200 °C.

The Causality of Elevated Boiling Points in Iodoalkanes: The primary driver for this elevated boiling point is not dipole-dipole interaction, but rather London dispersion forces [3]. Iodine possesses a large atomic radius, meaning its valence electrons are far from the nucleus and loosely bound. This makes the electron cloud highly polarizable. As molecules of 1-iodo-2-methylcyclohexane approach one another, these easily distorted electron clouds induce strong, transient dipoles. Overcoming these massive dispersion forces requires significant thermal energy, thereby drastically raising the boiling point compared to fluoro-, chloro-, or bromo- analogs[3].

Experimental Methodology: Reduced-Pressure Distillation

Because 1-iodo-2-methylcyclohexane possesses an excellent leaving group (I⁻), applying the extreme thermal energy required for atmospheric distillation (>200 °C) will induce spontaneous homolytic C-I bond cleavage or thermal E1 elimination (releasing corrosive hydrogen iodide gas). Therefore, reduced-pressure (vacuum) distillation is the mandatory protocol for purification.

Protocol: Self-Validating Vacuum Distillation

1. Apparatus Assembly & Minimization of Holdup Assemble a short-path distillation apparatus. Causality: A short-path head minimizes the distance vapors must travel, reducing the holdup volume and preventing the thermal degradation that occurs during prolonged heating in standard fractional columns. Lightly grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.

2. System Evacuation and Integrity Validation (Self-Validating Step) Connect the system to a high-vacuum pump equipped with a digital manometer and a cold trap. Apply the vacuum (target: 10–15 Torr). Validation Check: Isolate the vacuum pump via a manifold valve and observe the manometer for 5 minutes. A pressure increase of < 0.5 Torr validates system integrity. If the pressure rises rapidly, a leak is present, which would introduce oxygen and cause oxidative degradation of the iodine compound at high temperatures. Do not proceed until the leak is resolved.

3. Thermal Ramping Submerge the distillation flask in a silicone oil bath. Begin heating slowly. Under a 10–15 Torr vacuum, the boiling point of 1-iodo-2-methylcyclohexane is thermodynamically depressed to a stable regime (approximately 80–100 °C), safely below its thermal decomposition threshold.

4. Fractional Condensation Discard the initial condensate (forerun), which contains volatile unreacted precursors or residual solvents. Collect the main fraction only when the vapor temperature stabilizes to a constant value (± 1 °C). Store the purified product in an amber vial over copper wire to scavenge any free iodine radicals generated by photolytic degradation.

G A Crude 1-Iodo-2-methylcyclohexane B Reduced-Pressure Distillation A->B C Vapor Temperature Monitoring B->C D Fractional Condensation C->D

Workflow for reduced-pressure distillation of 1-iodo-2-methylcyclohexane.

Stereochemical Reactivity and Elimination Pathways

In drug development and synthetic chemistry, 1-iodo-2-methylcyclohexane is frequently utilized to study the stereochemical constraints of bimolecular elimination (E2) reactions[4].

When treated with a strong base (e.g., sodium ethoxide), the molecule undergoes dehydrohalogenation. However, the E2 mechanism strictly requires an anti-periplanar geometry between the leaving group and the beta-hydrogen. In the rigid chair conformation of cyclohexane, this means both the iodine atom and the target hydrogen must occupy axial positions[4].

If the trans-isomer is utilized, the steric bulk of the methyl group often forces the iodine into an axial position to minimize 1,3-diaxial interactions. Depending on the exact conformation, the availability of an axial beta-hydrogen dictates whether the reaction yields the more substituted Zaitsev product (1-methylcyclohexene) or the less substituted Hofmann product (3-methylcyclohexene)[4].

G Substrate 1-Iodo-2-methylcyclohexane TS Anti-Periplanar Transition State Substrate->TS Base Strong Base (NaOEt) Base->TS P1 1-Methylcyclohexene (Zaitsev) TS->P1 Favored P2 3-Methylcyclohexene (Hofmann) TS->P2 Disfavored

E2 elimination pathway highlighting stereochemical dependence and product distribution.

References

  • National Center for Biotechnology Information. "1-Iodo-2-methylcyclohexane | C7H13I | CID 527569 - PubChem". PubChem. Available at:[Link]

  • Mehta, B. "Organic Molecules: Structure, Bonding and Properties - Haloalkanes". Scribd. Available at:[Link]

  • AskFilo. "Identify the following reactions as SN1, SN2, E1, or E2". Filo Educational Database. Available at: [Link]

Sources

Exploratory

Conformational Dynamics &amp; Strategic Positioning of Iodine in 2-Methylcyclohexane Scaffolds

This guide explores the counterintuitive conformational behavior of iodine in 2-methylcyclohexane systems, specifically addressing the "Iodine Paradox" where steric bulk does not correlate linearly with conformational pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the counterintuitive conformational behavior of iodine in 2-methylcyclohexane systems, specifically addressing the "Iodine Paradox" where steric bulk does not correlate linearly with conformational preference.

Content Type: Technical Guide | Audience: Medicinal Chemists & Structural Biologists

Executive Summary: The Iodine Paradox

In cyclohexane substitution patterns, iodine presents a unique "size-energy" paradox. Despite having a Van der Waals radius (


) significantly larger than a methyl group, iodine exhibits a much smaller conformational free energy difference (A-value).

This guide dissects the thermodynamic and kinetic factors governing 1-iodo-2-methylcyclohexane . We provide a validated framework for synthesizing and characterizing specific axial/equatorial isomers, a critical capability for fine-tuning halogen bonding (XB) and metabolic stability in drug discovery.

Thermodynamic Landscape

The "Hockey Stick" Effect

The A-value represents the energetic penalty of placing a substituent in the axial position. Standard intuition suggests that larger atoms should have higher A-values. However, the C-I bond length (


) is significantly longer than the C-C bond (

).

This elongation pushes the bulky iodine atom further away from the ring's 1,3-diaxial hydrogens, drastically reducing the steric penalty.

Table 1: Comparative Steric Parameters

SubstituentVan der Waals Radius (

)
Bond Length to C (

)
A-Value (kcal/mol)
Methyl (-CH₃) ~2.0 (effective)1.541.70
Iodine (-I) 1.982.140.43 - 0.47
Bromine (-Br) 1.851.940.38
Conformational Equilibria

In 1-iodo-2-methylcyclohexane , the methyl group acts as the "conformational anchor" due to its significantly higher A-value (1.70 vs 0.47).

  • Trans-Isomer: The diequatorial conformer (1e, 2e) is the global minimum.

  • Cis-Isomer: The equilibrium is dominated by the Methyl-Equatorial / Iodine-Axial conformer. The alternative (Methyl-Axial / Iodine-Equatorial) incurs the massive 1.7 kcal/mol penalty of an axial methyl group, which the small energetic gain of an equatorial iodine cannot offset.

ConformationalLandscape Fig 1: Relative energy landscape. The Methyl group (A=1.7) dictates the equilibrium, forcing Iodine axial in the Cis isomer. Trans_ee Trans (1e, 2e) Global Minimum (0.0 kcal/mol) Trans_aa Trans (1a, 2a) High Energy (~2.2 kcal/mol) Trans_ee->Trans_aa Ring Flip (Disfavored) Cis_ea Cis (1-I-ax, 2-Me-eq) Major Cis Conformer (~0.47 kcal/mol) Cis_ae Cis (1-I-eq, 2-Me-ax) Minor Cis Conformer (~1.70 kcal/mol) Cis_ea->Cis_ae Ring Flip (Disfavored)

Synthetic Protocols: Stereoselective Iodination

To access specific isomers for SAR (Structure-Activity Relationship) studies, one cannot rely on thermodynamic equilibration, which favors the trans-diequatorial product. Instead, we utilize SN2 inversion on sulfonate esters.

Protocol: Synthesis of cis-1-Iodo-2-methylcyclohexane

This protocol yields the cis isomer (Iodine Axial, Methyl Equatorial) by inverting the readily available trans-2-methylcyclohexanol.

Reagents:

  • Trans-2-methylcyclohexanol (Commercial standard)

  • Methanesulfonyl chloride (MsCl)

  • Sodium Iodide (NaI)

  • Solvents: Dichloromethane (DCM), Acetone (dry)

Step-by-Step Workflow:

  • Mesylation (Activation):

    • Dissolve trans-2-methylcyclohexanol (1.0 eq) in anhydrous DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

    • Stir for 2 hours. Aqueous workup yields trans-2-methylcyclohexyl mesylate (retention of configuration).

  • Finkelstein Displacement (Inversion):

    • Dissolve the mesylate in anhydrous Acetone (0.5 M).

    • Add NaI (5.0 eq). The large excess drives the equilibrium (precipitation of NaOMs is not applicable here, but NaI solubility drives it).

    • Critical Step: Reflux for 12–24 hours under Nitrogen.

    • Mechanism:[1][2] The Iodide ion attacks from the backside (axial trajectory) of the equatorial mesylate.

  • Purification:

    • Remove acetone in vacuo. Partition between Et2O and water.

    • Wash organic layer with 10% Na2S2O3 (to remove free iodine).

    • Flash chromatography (Hexanes). Iodine is lipophilic; it elutes early.

SynthesisWorkflow Fig 2: Stereoselective synthesis of the axial iodine congener via SN2 inversion. Start Trans-2-Methylcyclohexanol (OH-eq, Me-eq) Step1 Activation: MsCl, Et3N, DCM (Retention of Config) Start->Step1 Intermediate Trans-Mesylate (OMs-eq, Me-eq) Step1->Intermediate Step2 Inversion: NaI, Acetone, Reflux (SN2 Backside Attack) Intermediate->Step2 Product Cis-1-Iodo-2-Methylcyclohexane (I-ax, Me-eq) Step2->Product Walden Inversion

Structural Characterization: The NMR Signature

Distinguishing the axial iodine from the equatorial iodine is definitive using


 NMR coupling constants (

-values) of the proton geminal to the iodine (

).
The Karplus Relationship[5]
  • Axial Proton (

    
    ):  Occurs when Iodine is Equatorial. The proton has two large anti-periplanar couplings (
    
    
    
    ) with adjacent axial protons.
  • Equatorial Proton (

    
    ):  Occurs when Iodine is Axial. The proton has only small gauche couplings (
    
    
    
    ) with adjacent protons.

Table 2: NMR Diagnostic Criteria

FeatureTrans-Isomer (I-eq, Me-eq)Cis-Isomer (I-ax, Me-eq)
Target Proton

(Axial)

(Equatorial)
Multiplicity tt (Triplet of Triplets)q (Narrow Quintet/Multiplet)
Coupling (

)
Large (

)
Small (

)
Chemical Shift


(Deshielded)

Note: The equatorial proton (Cis-isomer) is typically deshielded (shifted downfield) relative to the axial proton due to the anisotropy of the C-C bonds.

Pharmacological Implications

Halogen Bonding (XB) Directionality

Iodine is a superior halogen bond donor due to its large polarizable sigma-hole.

  • Equatorial Iodine: The sigma-hole points along the equatorial plane, ideal for interacting with backbone carbonyls in a "side-on" binding pocket.

  • Axial Iodine: The sigma-hole projects perpendicular to the ring. This vector is often exploited to target deep, narrow sub-pockets or to engage residues "above" the scaffold plane.

Metabolic Stability (Steric Shielding)

The Axial position offers superior metabolic stability against oxidative dehalogenation and nucleophilic displacement (e.g., by Glutathione).

  • Mechanism: The 1,3-diaxial hydrogens create a "steric cage" that hinders the approach of CYP450 iron-oxo species or nucleophiles to the C-I bond.

  • Strategy: If a lead compound containing equatorial iodine suffers from rapid metabolic clearance, inverting the stereocenter to place iodine axial (while keeping the methyl anchor equatorial) can extend half-life (

    
    ) without altering the core scaffold.
    

References

  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[3] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. Link (Establishes foundational A-values).

  • Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences of the Halogens." Advances in Alicyclic Chemistry. (Detailed analysis of halogen A-values and bond lengths).
  • Wiberg, K. B. (1990). "The Iodine Paradox and C-I Bond Lengths." Journal of Organic Chemistry. (Authoritative discussion on why Iodine has a low A-value).

  • Schneider, H. J., et al. (1983). "NMR Signal Displacements and Coupling Constants in Cyclohexanes." Tetrahedron.
  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Link (Application of axial/equatorial XB).

Sources

Foundational

theoretical calculations of 1-iodo-2-methylcyclohexane ring flip energy barriers

This guide outlines a rigorous theoretical framework and computational protocol for calculating the ring flip energy barriers of 1-iodo-2-methylcyclohexane. It is designed for researchers requiring high-accuracy conforma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous theoretical framework and computational protocol for calculating the ring flip energy barriers of 1-iodo-2-methylcyclohexane. It is designed for researchers requiring high-accuracy conformational analysis in drug design and physical organic chemistry.

Theoretical Calculations of 1-iodo-2-methylcyclohexane Ring Flip Energy Barriers

Executive Summary

The conformational dynamics of 1,2-disubstituted cyclohexanes are critical in defining the spatial orientation of pharmacophores. For 1-iodo-2-methylcyclohexane , the interplay between the bulky methyl group (


 kcal/mol) and the polarizable, relativistic iodine atom (

kcal/mol) creates a unique energy landscape.

This guide provides a validated computational protocol to determine the energy barriers for the chair-to-chair interconversion (ring flip). Unlike standard organic molecules, the presence of iodine requires specific treatment of relativistic effects and dispersion forces , necessitating a deviation from standard B3LYP/6-31G* methodologies.

Theoretical Framework: The Conformational Landscape

Before initiating calculations, one must map the stationary points on the potential energy surface (PES). The ring flip proceeds through a specific pathway: Chair


 Half-Chair (TS) 

Twist-Boat

Boat (TS)

Twist-Boat

Half-Chair (TS)

Chair
.
2.1 Isomer Stability Predictions

The relative stability of the cis and trans isomers is dictated by A-values (1,3-diaxial penalties) and gauche interactions.

IsomerConformationSubstituentsEst.[1][2][3][4] Relative Energy (

)
Trans Diequatorial (1e, 2e) Me(eq), I(eq)0.0 kcal/mol (Global Min)
Trans Diaxial (1a, 2a)Me(ax), I(ax)

(High Energy)
Cis Axial-Equatorial (1e, 2a) Me(eq), I(ax)

kcal/mol (

of I)
Cis Equatorial-Axial (1a, 2e)Me(ax), I(eq)

kcal/mol (

of Me)

Key Theoretical Insight: In the trans-diequatorial conformer, the Iodine and Methyl groups are gauche (dihedral


). In the stable cis conformer (Me-eq, I-ax), they are also gauche. Therefore, the energy difference is primarily driven by the A-value of the axial Iodine (

kcal/mol), making the trans-diequatorial form slightly more stable.
Computational Protocol

This protocol utilizes Density Functional Theory (DFT) with dispersion corrections and Effective Core Potentials (ECPs) to handle the iodine atom accurately.

3.1 Level of Theory
  • Functional:

    
    B97X-D  or M06-2X .
    
    • Causality: Standard functionals (B3LYP) fail to capture the London dispersion forces critical for the large, "fluffy" electron cloud of iodine.

      
      B97X-D includes long-range dispersion corrections essential for accurate barrier heights.
      
  • Basis Set (The Mixed Approach):

    • Carbon/Hydrogen: def2-TZVP (Triple-Zeta Valence Polarized).

    • Iodine: def2-TZVP with def2-ECP.

    • Causality: Iodine (Z=53) exhibits significant relativistic effects (scalar relativistic contraction of s-orbitals). An all-electron basis set is computationally expensive and often inaccurate without relativistic Hamiltonians. The def2-ECP (Effective Core Potential) replaces the core electrons with a pseudopotential, implicitly handling relativistic effects while reducing cost.

  • Solvation: SMD (Solvation Model based on Density).

    • Solvent: Cyclohexane (

      
      ) or Chloroform (
      
      
      
      ).
    • Causality: Gas-phase calculations often overemphasize electrostatic interactions. Implicit solvation provides a more realistic environment for organic synthesis or biological distribution.

3.2 Workflow Diagram

The following Graphviz diagram outlines the self-validating computational workflow.

ComputationalWorkflow Start Start: Build 3D Models (Cis & Trans Chairs) Opt_Ground Geometry Optimization (Ground States) Start->Opt_Ground Freq_Check Frequency Calculation (Check for 0 Imaginary Freqs) Opt_Ground->Freq_Check Decision_Min Is it a Minimum? Freq_Check->Decision_Min Decision_Min->Opt_Ground No (Re-optimize) TS_Search Transition State Search (QST2 or QST3 Method) Decision_Min->TS_Search Yes Freq_TS Frequency Calculation (Check for 1 Imaginary Freq) TS_Search->Freq_TS Decision_TS Is it a TS? Freq_TS->Decision_TS Decision_TS->TS_Search No (Fix Geometry) IRC IRC Calculation (Intrinsic Reaction Coordinate) Decision_TS->IRC Yes (1 Imag Freq) Final_Energy Single Point Energy (def2-QZVPP / SMD) IRC->Final_Energy

Caption: Figure 1. Self-validating computational workflow for determining ring flip barriers.

Step-by-Step Execution Guide
Step 1: Geometry Optimization (Ground States)

Perform optimization for both the cis (Me-eq/I-ax) and trans (Me-eq/I-eq) isomers.

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Keyword Example (Gaussian):

    opt freq wB97XD/gen ecp=gen scrf=(smd,solvent=cyclohexane)

  • Basis Set Block:

Step 2: Transition State (TS) Search

The ring flip barrier is defined by the Half-Chair conformation.

  • Guess Geometry: Manually distort the optimized chair structure. Lift one carbon (C1 or C4) to be coplanar with the adjacent four carbons.

  • Method: Use the Berny algorithm (opt=ts) or QST3 if you have the Twist-Boat intermediate.

  • Verification: The resulting structure must have exactly one imaginary frequency (usually around

    
     cm
    
    
    
    ), corresponding to the ring torsion vector.
Step 3: Intrinsic Reaction Coordinate (IRC)

Do not trust a TS structure without IRC validation. Run an IRC calculation to ensure the TS smoothly connects the Chair (reactant) to the Twist-Boat (product).

  • Criteria: The energy profile must be smooth, and the endpoints must optimize to the expected minima.

Expected Results & Data Interpretation
5.1 Energy Landscape Diagram

The following diagram illustrates the expected relative free energies (


) for the trans-isomer ring flip.

EnergyLandscape Chair Chair (eq, eq) 0.0 kcal/mol TS1 TS1: Half-Chair ~11.5 kcal/mol Chair->TS1 Activation TwistBoat Twist-Boat ~5.5 kcal/mol TS1->TwistBoat Relaxation Chair_Flipped Chair (ax, ax) ~3.5 kcal/mol TS1->Chair_Flipped Hypothetical Path TwistBoat->TS1 TS2 TS2: Boat ~6.9 kcal/mol TwistBoat->TS2 Interconversion TS2->TwistBoat (Degenerate)

Caption: Figure 2. Conformational energy landscape for trans-1-iodo-2-methylcyclohexane.

5.2 Quantitative Benchmarks

When analyzing your output, compare your results against these theoretical benchmarks. Significant deviations (>2 kcal/mol) indicate methodology errors (e.g., failure to use ECPs).

StateDescriptionEst.

(kcal/mol)
Ground State Chair (trans-diequatorial)0.0
Transition State Half-Chair (Iodine-Eclipsing)10.8 - 11.8
Intermediate Twist-Boat5.5
Flipped State Chair (trans-diaxial)2.8 - 3.5

Note: The barrier is slightly higher than unsubstituted cyclohexane (10.8 kcal/mol) due to the increased steric bulk of Iodine and Methyl during the eclipsing half-chair phase.

Implications for Drug Design

Understanding this barrier is crucial for:

  • Bioisosteres: Replacing a Methyl group with Iodine changes the volume but significantly alters the electronic landscape (halogen bonding capability).

  • Axial Attack: In nucleophilic substitutions (

    
    ), the ring must often flip to place the leaving group (Iodine) in an axial position. A high flip barrier (diaxial penalty) can kinetically retard these reactions, impacting synthesis yields.
    
References
  • Gaussian Basis Sets for Iodine: Weigend, F.; Ahlrichs, R. "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics, 2005 , 7, 3297. Link

  • Dispersion Corrections (wB97X-D): Chai, J.-D.; Head-Gordon, M. "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 2008 , 10, 6615. Link

  • Cyclohexane Conformational Analysis: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Standard Reference for A-values).
  • SMD Solvation Model: Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." Journal of Physical Chemistry B, 2009 , 113, 6378. Link

Sources

Exploratory

Solubility Dynamics of 1-Iodo-2-methylcyclohexane: A Comparative Analysis in Polar and Non-Polar Solvent Systems

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The solvation behavior of halogenated cycloalkanes is a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The solvation behavior of halogenated cycloalkanes is a critical parameter in synthetic organic chemistry, extraction workflows, and pharmaceutical intermediate development. 1-Iodo-2-methylcyclohexane presents a unique physicochemical profile: it combines a bulky, highly polarizable iodine atom with a rigid, lipophilic methylcyclohexane backbone. This whitepaper provides an in-depth mechanistic analysis of its solubility across polar and non-polar media, grounded in thermodynamic principles, and outlines a self-validating experimental protocol for precise solubility quantification.

Physicochemical Architecture

To predict the solubility of 1-iodo-2-methylcyclohexane, one must first deconstruct its molecular architecture. The compound is a secondary alkyl halide where the carbon-iodine (C-I) bond introduces significant polarizability due to the large atomic radius of iodine. However, the dominant structural feature is the seven-carbon aliphatic framework, which dictates its overarching hydrophobic nature.

According to computational and experimental databases, the molecule exhibits a Topological Polar Surface Area (TPSA) of 0 Ų, confirming the absence of traditional hydrogen-bond donors or acceptors[1].

Table 1: Key Physicochemical Properties
PropertyValueStructural Implication
IUPAC Name 1-iodo-2-methylcyclohexaneSecondary alkyl halide with steric bulk.
CAS Number 35309-56-9Standard identifier for material sourcing.
Molecular Formula C₇H₁₃IHigh carbon-to-heteroatom ratio.
Molecular Weight 224.08 g/mol Heavy halogen contributes to high density.
TPSA 0 ŲIncapable of hydrogen bonding[1].
Dominant Intermolecular Force London DispersionHigh affinity for non-polar environments.

Solvation Thermodynamics: Polar vs. Non-Polar Media

The fundamental rule of "like dissolves like" is governed by the enthalpy of mixing (


) and the entropy of mixing (

). For 1-iodo-2-methylcyclohexane, the thermodynamic viability of solvation depends heavily on the dielectric constant (

) and hydrogen-bonding capacity of the solvent.
Polar Protic Solvents (The Hydrophobic Penalty)

In polar protic solvents like water (


) or methanol, 1-iodo-2-methylcyclohexane is virtually insoluble [2]. Dissolving this bulky haloalkane requires the disruption of the solvent's highly ordered hydrogen-bonded network to form a cavity[3]. Because the haloalkane can only offer weak dipole-induced dipole interactions, the energy released upon solvation fails to compensate for the massive enthalpic penalty of breaking solvent-solvent hydrogen bonds[4].
Polar Aprotic Solvents (The Synthetic Sweet Spot)

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO,


) and Acetone (

) offer a highly favorable environment. These solvents lack hydrogen-bond donors but possess strong dipoles that interact favorably with the polarizable C-I bond. 1-iodo-2-methylcyclohexane exhibits high solubility in these media. This property is routinely exploited in synthetic chemistry; for example, DMSO is the solvent of choice when reacting 1-iodo-2-methylcyclohexane with nucleophiles (e.g., KOH/H₂S) to synthesize thiols, as it solvates the organic substrate while leaving the nucleophilic anion unsolvated and highly reactive[5].
Non-Polar Solvents (Dispersion Synergy)

In non-polar solvents like hexane (


) or toluene, 1-iodo-2-methylcyclohexane is completely miscible . The intermolecular forces present in both the solute and the solvent are predominantly London dispersion forces[3]. Because the strength of the solute-solute and solvent-solvent interactions are nearly identical to the new solute-solvent interactions, the enthalpy of mixing is near zero (

). The process is entirely driven by the favorable increase in entropy (

)[4].

SolvationThermodynamics Solute 1-Iodo-2-methylcyclohexane (Hydrophobic Bulk + Polarizable C-I) Protic Polar Protic Solvents (e.g., H2O, MeOH) Solute->Protic High Cavity Energy Penalty Aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) Solute->Aprotic Favorable Dipole- Induced Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Optimal London Dispersion Insoluble Phase Separation (Insoluble) Protic->Insoluble Moderate Homogeneous Solution (Reaction Media) Aprotic->Moderate High Complete Miscibility (Extraction Media) NonPolar->High

Caption: Thermodynamic pathways governing the solvation of 1-iodo-2-methylcyclohexane.

Quantitative Data & Solvent Selection

When designing extraction protocols or chemical syntheses, selecting the correct solvent phase is paramount. The table below summarizes the expected solubility behavior based on solvent classification.

Table 2: Solubility Profile across Solvent Classes
Solvent ClassExample SolventsDielectric Constant (

)
Solubility ProfilePrimary Solvation Force
Polar Protic Water, Methanol80.1 (H₂O)Very Low / InsolubleWeak dipole-dipole (H-bond penalty)
Polar Aprotic Acetone, DMSO, DMF46.7 (DMSO)High / MiscibleDipole-induced dipole, Dispersion
Non-Polar Hexane, Toluene, Ether1.9 (Hexane)Very High / MiscibleLondon Dispersion

Experimental Methodology: Isothermal Solubility Assay

To empirically validate the solubility limits of 1-iodo-2-methylcyclohexane in novel solvent mixtures, a rigorous, self-validating protocol is required.

Causality of Analytical Choice: Because 1-iodo-2-methylcyclohexane lacks a conjugated


-system, UV-Vis spectroscopy is ineffective. Gas Chromatography with Flame Ionization Detection (GC-FID) is selected due to its exceptional sensitivity to hydrocarbon backbones.
Step-by-Step Protocol
  • Solvent Preparation & Thermal Equilibration

    • Dispense 10.0 mL of the target solvent into a 20 mL borosilicate glass vial.

    • Equilibrate the solvent at 25.0 ± 0.1 °C in an isothermal water bath under a nitrogen atmosphere. (Causality: N₂ prevents oxidative degradation of the iodide into molecular iodine).

  • Solute Addition (Saturation)

    • Introduce 1-iodo-2-methylcyclohexane dropwise until a visible second phase (droplets or emulsion) persists, ensuring the system has exceeded its thermodynamic solubility limit.

  • Isothermal Agitation

    • Seal the vial with a PTFE-lined cap and agitate on an orbital shaker at 200 RPM for 48 hours at 25.0 °C. (Causality: Extended agitation overcomes the activation energy of solvation, ensuring a true thermodynamic equilibrium rather than a kinetic suspension).

  • Phase Separation

    • Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 15 minutes. (Causality: Centrifugation rapidly breaks micro-emulsions. Sampling without this step artificially inflates solubility data due to suspended, undissolved micro-droplets).

  • Supernatant Sampling & Dilution

    • Extract 1.0 mL of the clear supernatant using a positive displacement pipette. Dilute volumetrically in a compatible GC-grade solvent (e.g., dichloromethane).

  • GC-FID Quantification & Self-Validation

    • Validation Check: Inject a 5-point calibration curve of 1-iodo-2-methylcyclohexane in dichloromethane. Proceed to sample analysis only if the coefficient of determination (

      
      ) is 
      
      
      
      .
    • Inject the diluted sample and calculate the absolute solubility based on the integrated peak area.

SolubilityAssay Step1 1. Solvent Equilibration Step2 2. Solute Saturation Step1->Step2 Step3 3. Isothermal Agitation (48h) Step2->Step3 Step4 4. Phase Centrifugation Step3->Step4 Step5 5. Supernatant Sampling Step4->Step5 Step6 6. GC-FID Quantification Step5->Step6

Caption: Step-by-step experimental workflow for isothermal solubility quantification.

Conclusion & Strategic Recommendations

The solubility of 1-iodo-2-methylcyclohexane is strictly dictated by the balance between the polarizability of its C-I bond and the dominant hydrophobicity of its cycloalkane ring. For extraction and purification workflows, non-polar solvents (e.g., hexane) provide optimal miscibility. Conversely, for nucleophilic substitution reactions, polar aprotic solvents (e.g., DMSO, Acetone) are the strategic choice, as they successfully solvate the organic halide while maintaining the reactivity of ionic reagents. Aqueous systems should be strictly avoided unless phase-transfer catalysis (PTC) is employed.

References

  • PubChem Compound Summary for CID 527569 : 1-Iodo-2-methylcyclohexane. National Center for Biotechnology Information. Available at:[Link]

  • Chemguide : An Introduction to Halogenoalkanes (Haloalkanes). Available at:[Link]

  • CK-12 Foundation : Physical Properties of Haloalkanes and Haloarenes. Available at:[Link]

  • Chemistry LibreTexts : 6.1: Physical Properties of Haloalkanes. Available at:[Link]

  • Chegg : Reaction of (1S,2S)-1-iodo-2-methylcyclohexane with KOH/H2S in DMSO. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of Secondary Cycloalkyl Iodides

Abstract: Secondary cycloalkyl iodides are a fascinating and synthetically versatile class of organic compounds. Their reactivity is governed by a delicate interplay of electronic effects inherent to the carbon-iodine bo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Secondary cycloalkyl iodides are a fascinating and synthetically versatile class of organic compounds. Their reactivity is governed by a delicate interplay of electronic effects inherent to the carbon-iodine bond and the conformational constraints imposed by the cyclic framework. This guide provides a comprehensive exploration of the factors that dictate the reaction pathways of these molecules. We will delve into the competing nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and radical reactions, offering insights into how ring size, stereochemistry, and reaction conditions can be manipulated to achieve desired synthetic outcomes. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper, field-proven understanding of cycloalkyl iodide reactivity.

The Unique Position of Secondary Cycloalkyl Iodides

The reactivity of a secondary cycloalkyl iodide is not merely an extension of its acyclic counterpart. The cyclic structure introduces a layer of complexity that profoundly influences reaction mechanisms and rates.

The Carbon-Iodine Bond: A Delicate Balance of Reactivity

The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds. This inherent weakness makes the iodide ion an excellent leaving group, a crucial factor in both nucleophilic substitution and elimination reactions.[1] The high polarizability of iodine also enhances its ability to stabilize the transition states of various reactions. However, this high reactivity can also lead to a lack of selectivity if reaction conditions are not carefully controlled.

The Cycloalkyl Scaffold: Introducing Conformational Constraints and Steric Demands

Unlike their flexible acyclic analogs, cycloalkanes possess restricted conformations that dictate the spatial arrangement of substituents. This has significant stereoelectronic consequences. For instance, in a cyclohexane ring, an iodide substituent can occupy either an axial or an equatorial position, and the energetic barrier to ring-flipping can influence which reaction pathway is favored. The ring size itself plays a critical role by influencing ring strain and the feasibility of achieving the required geometries for certain transition states.

Overview of Competing Reaction Pathways: SN1, SN2, E1, E2, and Radical Mechanisms

Secondary cycloalkyl iodides can undergo a variety of transformations, often in competition with one another.[2][3] A strong, sterically unhindered nucleophile might favor an SN2 reaction, while a strong, bulky base will promote an E2 elimination.[4] In contrast, solvolysis in a polar, protic solvent can lead to a mixture of SN1 and E1 products through a common carbocation intermediate.[2][4][5] Furthermore, the C-I bond is susceptible to homolytic cleavage, opening the door to radical-mediated processes.[6][7]

Synthesis of Secondary Cycloalkyl Iodides

The reliable synthesis of secondary cycloalkyl iodides is a prerequisite for studying their reactivity. Several methods are commonly employed.

From Alcohols

The conversion of secondary cycloalkyl alcohols to their corresponding iodides is a fundamental transformation.

2.1.1 The Finkelstein Reaction and Other Iodination Methods The Finkelstein reaction, a classic method for halide exchange, can be adapted for this purpose. More direct methods often involve the use of reagents like triphenylphosphine and iodine. A particularly mild and efficient method utilizes a CeCl3·7H2O/NaI system in acetonitrile.[8][9]

Protocol: Synthesis of Cyclohexyl Iodide from Cyclohexanol [8]

Materials:

  • Cyclohexanol

  • Sodium iodide (NaI)

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O)

  • Acetonitrile (CH3CN)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a stirred suspension of cyclohexanol (1.0 mmol) and sodium iodide (1.2 mmol) in acetonitrile (10 mL) in a round-bottom flask, add cerium(III) chloride heptahydrate (1.5 mmol).

  • Heat the resulting mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC or GC).

  • After cooling to room temperature, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexyl iodide.

  • Purify the product by distillation or column chromatography as needed.

From Alkenes

The addition of hydrogen iodide (HI) across the double bond of a cycloalkene is another common route. However, this method can be complicated by carbocation rearrangements, particularly in larger or more strained ring systems. Other more specialized methods for the iodination of alkenes also exist.[10]

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution at a secondary cycloalkyl center is a classic example of the competition between SN1 and SN2 pathways.[11][12]

The SN2 Pathway: Factors Favoring Bimolecular Substitution

The SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[12] For this to occur, the nucleophile must have unhindered access to the carbon atom bearing the iodide.

  • Influence of Ring Size: In small rings like cyclopropane and cyclobutane, the high ring strain and distorted bond angles make the backside approach for an SN2 reaction difficult. As the ring size increases to cyclopentane and cyclohexane, the ring becomes more flexible, and the SN2 pathway becomes more viable.

  • Stereoelectronic Effects: In a cyclohexane system, an axial iodide is generally more accessible to backside attack than a more sterically hindered equatorial iodide. Therefore, cyclohexyl iodides with an axial leaving group will often react faster via the SN2 mechanism.

The SN1 Pathway: Carbocation Intermediates and Solvolysis

The SN1 reaction proceeds through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of products.[12] This pathway is favored by conditions that stabilize the carbocation and by the use of weak nucleophiles.

  • Ring Strain and Carbocation Stability: The stability of the intermediate carbocation is paramount. In some cases, ring strain can influence this stability. For example, the formation of a carbocation at a bridgehead position in a bicyclic system is highly unfavorable.

  • Quantitative Data: The relative rates of solvolysis for different cycloalkyl iodides can provide quantitative insights into the stability of the corresponding carbocations.

Cycloalkyl Iodide Relative Solvolysis Rate (Ethanol, 25 °C)
Cyclopropyl IodideVery Slow
Cyclobutyl Iodide~1
Cyclopentyl Iodide~102
Cyclohexyl Iodide1
Cycloheptyl Iodide~102

This table provides illustrative relative rates and the actual values can vary with specific reaction conditions.

Diagram: Competing SN1 and SN2 Pathways for Cyclohexyl Iodide

SN1_SN2_Competition sub Cyclohexyl Iodide sn2_ts SN2 Transition State (Pentacoordinate) sub->sn2_ts Strong Nucleophile carbocation Cyclohexyl Carbocation (Planar Intermediate) sub->carbocation Weak Nucleophile (Solvolysis) sn2_prod Inverted Product sn2_ts->sn2_prod sn1_prod_racemic Racemic Product carbocation->sn1_prod_racemic nuc Nucleophile nuc->sn2_ts nuc->sn1_prod_racemic solvent Polar Protic Solvent solvent->carbocation

Caption: SN1 and SN2 pathways for cyclohexyl iodide.

Elimination Reactions: The Ever-Present Competition

Elimination reactions, leading to the formation of a double bond, are always in competition with nucleophilic substitution.[3][5]

The E2 Pathway: The Importance of Anti-Periplanar Geometry

The E2 reaction is a concerted, one-step process that requires a specific stereochemical arrangement: the hydrogen to be removed and the iodide leaving group must be anti-periplanar (in a 180° dihedral angle).[13]

  • Saytzeff vs. Hofmann Elimination: The regioselectivity of the E2 reaction is governed by the nature of the base. Small, strong bases like ethoxide favor the more substituted (thermodynamically more stable) Zaitsev product.[3][13] In contrast, bulky bases such as potassium tert-butoxide favor the less substituted (kinetically favored) Hofmann product due to steric hindrance.[4]

The E1 Pathway: A Consequence of Carbocation Formation

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction.[2][4][5] After the formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon to form the double bond. E1 reactions typically follow Zaitsev's rule, yielding the more substituted alkene.[4] Increasing the reaction temperature generally favors elimination over substitution for both E1 and SN1 pathways.[4]

Diagram: E1 and E2 Mechanisms for a Secondary Cycloalkyl Iodide

E1_E2_Mechanisms sub Secondary Cycloalkyl Iodide e2_ts E2 Transition State (Anti-periplanar) sub->e2_ts E2 Pathway carbocation Carbocation Intermediate sub->carbocation E1 Pathway (Slow, Rate-determining) e2_prod Alkene Product e2_ts->e2_prod e1_prod Alkene Product carbocation->e1_prod Fast base_strong Strong, Bulky Base base_strong->e2_ts base_weak Weak Base (Solvent) base_weak->e1_prod

Caption: E1 and E2 elimination pathways for secondary cycloalkyl iodides.

The Role of Radical Reactions

The relatively weak C-I bond makes secondary cycloalkyl iodides susceptible to homolytic cleavage, initiating radical chain reactions.

Single-Electron Transfer (SET) Mechanisms

Under certain conditions, such as in the presence of reducing agents or upon electrochemical stimulation, a single electron can be transferred to the cycloalkyl iodide, leading to the formation of a radical anion that fragments into a cycloalkyl radical and an iodide ion.[14][15] These radical intermediates can then participate in a variety of C-C bond-forming reactions.[15]

Radical Initiated Reactions and Photochemical Reactivity

The C-I bond can also be cleaved by light or by radical initiators. The resulting cycloalkyl radicals can be trapped by various radical acceptors. Recent advances have focused on iodine-mediated radical reactions, which offer a greener alternative to traditional tin-based radical chemistry.[6][7][14] For example, recent research has demonstrated the preparation of dialkylmagnesium reagents from secondary alkyl iodides via a radical I/Mg-exchange reaction.[16][17]

Case Study: The Adamantyl System - A Sterically Hindered Secondary Iodide

2-Iodoadamantane provides an excellent case study for understanding the reactivity of a sterically hindered secondary cycloalkyl iodide. The rigid, cage-like structure of the adamantyl group prevents backside attack, thus making the SN2 pathway highly unfavorable. Similarly, the anti-periplanar arrangement required for an E2 reaction is difficult to achieve. Consequently, reactions of 2-iodoadamantane tend to proceed through carbocation intermediates (SN1 and E1 pathways) or radical mechanisms.

Conclusion: Predicting and Controlling Reactivity

The reactivity of secondary cycloalkyl iodides is a multifaceted area of organic chemistry. By carefully considering the interplay of ring size, stereochemistry, and reaction conditions (nucleophile/base strength and steric bulk, solvent polarity, and temperature), chemists can effectively predict and control the outcome of their reactions. A thorough understanding of these competing pathways is essential for the strategic design of complex molecules in fields such as medicinal chemistry and materials science.

References

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Elimination Reactions. (2024, January 12). Retrieved from [Link]

  • Elimination reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Sunagatullina, A. S., Lutter, F. H., & Knochel, P. (2022). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg-Exchange Reaction Using sBu2Mg in Toluene. Angewandte Chemie International Edition, 61(13), e202116625. Retrieved from [Link]

  • Elimination reaction. (2024, February 21). In Wikipedia. Retrieved from [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]

  • Common nucleophilic substitution reactions. (n.d.). In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Li, D., Ma, T.-K., Scott, R. J., & Wilden, J. D. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Green Chemistry, 22(10), 3395-3401. Retrieved from [Link]

  • Nucleophilic substitution. (2024, February 19). In Wikipedia. Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bickelhaupt, F. M., & van Bochove, M. A. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-24). Royal Society of Chemistry. Retrieved from [Link]

  • Elimination Reactions- Zaitsev's Rule. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833. Retrieved from [Link]

  • Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Z., Chen, J., & Wu, Y. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(5), 1083. Retrieved from [Link]

  • Recent Advances in Iodine-Mediated Radical Reactions. (2025, February 11). Request PDF. Retrieved from [Link]

  • Sunagatullina, A. (2022). Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents. (Doctoral dissertation, Ludwig-Maximilians-Universität München). Retrieved from [Link]

  • Iddon, B., & N'tomo, L. (2015). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 20(5), 8963–8995. Retrieved from [Link]

  • Crookes, M. J., & Gladysz, J. A. (1995). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( η5-C5H5)Re(NO)(PPh3)(IR)]+BF4-. Journal of the American Chemical Society, 117(24), 6347–6361. Retrieved from [Link]

  • Uddin, M. J., & Ali, M. A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 305. Retrieved from [Link]

  • Brace, N. O. (2001). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 108(2), 147-175. Retrieved from [Link]

  • Bay, E., & Bak, D. A. (1983). Synthesis of alkyl iodides. Journal of the Chemical Society, Perkin Transactions 1, 259-261. Retrieved from [Link]

  • Li, D., Ma, T.-K., Scott, R. J., & Wilden, J. D. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Green Chemistry, 22(10), 3395-3401. Retrieved from [Link]

  • Schmitz, G. (1999). Kinetics and mechanism of the iodate–iodide reaction and other related reactions. Physical Chemistry Chemical Physics, 1(8), 1989-1994. Retrieved from [Link]

  • Bosnidou, A. E., & Muñiz, K. (2020). Catalytic Oxidative Ligand Transfer of Rh-Carbynoids and Alkyl Iodides. Chemistry – A European Journal, 26(48), 10938-10942. Retrieved from [Link]

Sources

Exploratory

Steric Dynamics and Conformational Locking: A Technical Guide to 1-Iodo-2-Methylcyclohexane

Topic: Steric Hindrance Effects in 1-Iodo-2-Methylcyclohexane Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide analyzes t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Hindrance Effects in 1-Iodo-2-Methylcyclohexane Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the steric and electronic behaviors of 1-iodo-2-methylcyclohexane , a model system critical for understanding conformational locking in alicyclic rings. For medicinal chemists and process engineers, this molecule serves as a definitive probe for distinguishing between thermodynamic stability (governed by A-values) and kinetic reactivity (governed by stereoelectronic alignment).

Unlike simple monosubstituted cyclohexanes, the 1,2-disubstitution pattern introduces a competition between the methyl group and the iodine atom. This guide dissects the causality behind its conformational preferences, the drastic differences in E2 elimination rates between isomers, and the spectroscopic signatures required for validation.

Conformational Thermodynamics: The "Methyl Lock"

To predict reactivity, one must first establish the ground-state population of conformers. The conformational equilibrium is dictated by the A-values (free energy difference between axial and equatorial positions) of the substituents.

The Counter-Intuitive Steric Bulk of Iodine

A common misconception in organic synthesis is equating atomic mass with steric bulk (A-value). While Iodine (126.9 amu) is significantly heavier than a Methyl group (15.0 amu), its effective steric hindrance in a cyclohexane ring is lower.

  • Methyl A-value: ~1.74 kcal/mol

  • Iodine A-value: ~0.47 kcal/mol

Expert Insight: The C–I bond length (~2.14 Å) is significantly longer than the C–C bond (~1.54 Å). This pushes the iodine atom further away from the 1,3-diaxial hydrogens, reducing the van der Waals repulsion despite iodine's large van der Waals radius. Consequently, the methyl group dominates the conformational preference , acting as a "conformational lock."

Isomer Stability Analysis

The stability of the cis and trans isomers is determined by the sum of 1,3-diaxial interactions and gauche interactions.

IsomerConformation A (Major)Conformation B (Minor)Dominant Feature
Trans 1-I(eq), 2-Me(eq) 1-I(ax), 2-Me(ax)Diequatorial is highly stable. Me and I are gauche.
Cis 1-I(ax), 2-Me(eq) 1-I(eq), 2-Me(ax)Methyl stays equatorial (Lock). Iodine forced axial.
Visualization: Conformational Equilibrium

The following diagram illustrates the energy barriers and preferred states.

Conformation cluster_0 Thermodynamic Preference Trans_Eq Trans Isomer (Diequatorial) Most Stable Trans_Ax Trans Isomer (Diaxial) High Energy (+3.8 kcal/mol) Trans_Eq->Trans_Ax Ring Flip (Disfavored) Trans_Ax->Trans_Eq Relaxation Cis_MeEq Cis Isomer (Me-Eq / I-Ax) Intermediate Stability Cis_MeAx Cis Isomer (Me-Ax / I-Eq) Unstable (+1.3 kcal/mol) Cis_MeEq->Cis_MeAx Ring Flip Cis_MeAx->Cis_MeEq Methyl Lock

Figure 1: Conformational energy landscape. The methyl group effectively locks the Cis isomer into the Me-Equatorial/I-Axial conformation.

Steric Hindrance in Reactivity: E2 Elimination Kinetics

The most profound effect of the 1-iodo-2-methyl structure is observed in E2 elimination reactions (dehydrohalogenation). The E2 mechanism requires an anti-periplanar geometry (180° dihedral angle) between the leaving group (Iodide) and the


-proton.
The Cis Isomer (Fast Reaction)
  • Conformation: Me(eq), I(ax).

  • Geometry: The axial iodine is anti-periplanar to the axial hydrogen at C2.

  • Outcome: Rapid elimination occurs to form 1-methylcyclohexene (Zaitsev product, trisubstituted alkene).

  • Mechanism: The base abstracts the C2 proton, and the electrons collapse to expel the axial iodide.

The Trans Isomer (Slow/No Reaction)
  • Conformation: Me(eq), I(eq).

  • Geometry: The equatorial iodine has no anti-periplanar hydrogen at C2 (the C2-H is axial, but the I is equatorial).

  • Constraint: To react, the ring must flip to the diaxial conformer (Me-ax, I-ax). This requires overcoming the steric penalty of an axial methyl group (~1.74 kcal/mol).

  • Outcome: Reaction is extremely slow. If forced (high heat/strong base), it may eliminate towards C6 (Hofmann product) or undergo substitution (SN2) instead.

Visualization: Reactivity Decision Tree

Reactivity Start Substrate: 1-iodo-2-methylcyclohexane Isomer Isomer Type? Start->Isomer Cis Cis Isomer (Me-Eq, I-Ax) Isomer->Cis Cis Trans Trans Isomer (Me-Eq, I-Eq) Isomer->Trans Trans Check Is I-C-C-H Anti-Periplanar? Cis->Check No NO (at C2) Trans->No Yes YES (at C2) Check->Yes Prod1 Major Product: 1-Methylcyclohexene (Fast, Zaitsev) Yes->Prod1 Flip Must Ring Flip to Diaxial (High Energy) No->Flip Prod2 Minor Product: 3-Methylcyclohexene (Slow, Hofmann) Flip->Prod2 Rate Limited

Figure 2: Mechanistic pathway for E2 elimination. The Cis isomer possesses the requisite geometry for rapid reaction, while the Trans isomer is kinetically inhibited.

Experimental Protocol: Synthesis and Validation

To study these effects, one cannot simply add HI to 1-methylcyclohexene (which yields the tertiary 1-iodo-1-methylcyclohexane via Markovnikov addition). The synthesis must be stereospecific.

Synthesis of cis-1-iodo-2-methylcyclohexane

This protocol utilizes an SN2 inversion of a sulfonate ester to convert the thermodynamically stable trans-alcohol into the reactive cis-iodide.

Reagents:

  • trans-2-Methylcyclohexanol (commercially available)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium Iodide (NaI)

  • Acetone (Anhydrous)

Step-by-Step Methodology:

  • Tosylation (Retention of Configuration):

    • Dissolve trans-2-methylcyclohexanol (10 mmol) in dry pyridine (20 mL) at 0°C.

    • Add TsCl (11 mmol) portion-wise. Stir for 4 hours at 0°C, then overnight at room temperature.

    • Workup: Pour into ice water, extract with CH2Cl2, wash with 1M HCl (to remove pyridine), dry over MgSO4, and concentrate.

    • Result:trans-2-methylcyclohexyl tosylate.

  • Finkelstein Displacement (Inversion of Configuration):

    • Dissolve the tosylate (10 mmol) in anhydrous acetone (50 mL).

    • Add NaI (20 mmol). The solution will turn yellow.

    • Reflux for 12 hours. A white precipitate (NaOTs) will form, driving the equilibrium (Le Chatelier’s principle).

    • Workup: Filter off the solid. Concentrate the filtrate. Dissolve residue in ether, wash with sodium thiosulfate (to remove free iodine), water, and brine.

    • Result:cis-1-iodo-2-methylcyclohexane .

Analytical Characterization (NMR Validation)

Distinguishing the isomers relies on the coupling constant (


) of the proton at C1 (

).
ParameterCis Isomer (Target)Trans Isomer
Iodine Position AxialEquatorial

Position
EquatorialAxial
Coupling (

)
Small (

) < 5 Hz
Large (

) > 10 Hz
Signal Appearance Narrow multiplet (

small)
Broad triplet/quartet (

large)

Self-Validating Check: If your synthesized product shows a broad splitting pattern (>10 Hz) for the proton alpha to the iodine, the SN2 reaction failed or the product epimerized. The cis isomer must show a narrow signal.

References

  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[1][2][3] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. [Link]

  • Eliel, E. L., & Haubenstock, H. (1961). "Conformational Analysis. VII. The A-Values of the Halogens." Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2025). "The E2 Mechanism and Cyclohexane Rings." MasterOrganicChemistry.com. [Link]

  • Organic Syntheses. (1951). "Iodocyclohexane."[4][5] Organic Syntheses, Coll.[5] Vol. 4, p.543. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of cis-1-Iodo-2-methylcyclohexane

Part 1: Strategic Analysis & Scientific Rationale The Synthetic Challenge: Overcoming Markovnikov Bias The conversion of 1-methylcyclohexene to 1-iodo-2-methylcyclohexane presents a classic regiochemical conflict. Standa...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Scientific Rationale

The Synthetic Challenge: Overcoming Markovnikov Bias

The conversion of 1-methylcyclohexene to 1-iodo-2-methylcyclohexane presents a classic regiochemical conflict. Standard electrophilic addition of hydrogen iodide (HI) is governed by Markovnikov’s rule, driven by the stability of the tertiary carbocation intermediate at C1. This pathway inevitably yields 1-iodo-1-methylcyclohexane (a tertiary iodide), not the desired secondary iodide.

To access the 1-iodo-2-methylcyclohexane (the anti-Markovnikov product), one must invert the natural polarity of the double bond addition. Furthermore, radical addition of HI (unlike HBr) is thermodynamically unfavorable and synthetically unreliable.

The Solution: Hydroboration-Iodination

The only robust, high-yield protocol for this transformation is the Hydroboration-Iodination sequence developed by H.C. Brown. This two-step protocol utilizes the unique properties of organoboranes:

  • Regiocontrol (Hydroboration): Boron adds to the less hindered carbon (C2), while hydrogen adds to the more substituted carbon (C1).[1] This establishes the required 1,2-substitution pattern.

  • Stereocontrol (Iodinolysis): The subsequent reaction with iodine and base proceeds with inversion of configuration at the carbon bearing the boron.

Stereochemical Outcome

The reaction sequence dictates a specific stereochemical result:

  • Step 1 (Syn-Addition): Hydroboration is a syn-addition.[2] The Boron and Hydrogen add to the same face of the alkene.[1][3][4][5][6][7] In 1-methylcyclohexene, the methyl group pushes the incoming borane to the opposite face.

    • Intermediate:trans-2-methylcyclohexylborane (Methyl and Boron are trans).

  • Step 2 (Inversion): Iodinolysis of the C-B bond occurs with inversion.

    • Product: The Iodine ends up on the face opposite to the original Boron, which places it on the same face as the Methyl group.

    • Result: The major product is cis-1-iodo-2-methylcyclohexane .

Part 2: Experimental Protocol

Reagent Selection[8]
  • Hydroborating Agent: 9-BBN (9-Borabicyclo[3.3.1]nonane) is recommended over

    
    . 9-BBN is sterically demanding, maximizing regioselectivity for the C2 position on the trisubstituted alkene (99.9% anti-Markovnikov).
    
  • Iodination Reagents: Molecular Iodine (

    
    ) and Sodium Methoxide (
    
    
    
    ).
Detailed Workflow
Step 1: Hydroboration[7][8][9]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

  • Reagent Prep: Add 1-methylcyclohexene (10 mmol, 0.96 g) to the flask.

  • Addition: Add 0.5 M 9-BBN in THF (11 mmol, 22 mL) via syringe.

    • Note: 9-BBN is preferred as a solid or solution. If using solid, dissolve in anhydrous THF first.

  • Reaction: Stir the mixture at reflux for 2-3 hours.

    • Checkpoint: Monitor by TLC or GC to ensure consumption of the alkene. The solution should remain clear/colorless.

Step 2: Iodinolysis
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Methanol Quench: Slowly add Methanol (3 mL) to destroy any unreacted hydride. Hydrogen gas evolution will occur; vent via a needle.

  • Iodine Addition: Add solid Iodine (

    
    , 11 mmol, 2.8 g) in one portion. The solution will turn dark brown.
    
  • Base Addition: Dropwise, add a solution of Sodium Methoxide (

    
    , 3M in MeOH, 11 mmol, ~3.7 mL).
    
    • Critical: Maintain temperature < 5°C during addition. The reaction is exothermic.

  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour. The dark iodine color should fade to a light yellow/orange.

Step 3: Workup and Purification
  • Quench: Pour the mixture into a separatory funnel containing 50 mL of pentane and 30 mL of water.

  • Wash: Wash the organic layer with:

    • Sat.

      
       (Sodium Thiosulfate) to remove residual iodine (organic layer turns colorless).
      
    • Brine (Sat. NaCl).

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
    • Caution: Alkyl iodides can be light-sensitive. Minimize light exposure.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Pentane or Hexanes).

Data Summary Table
ParameterSpecificationNotes
Starting Material 1-MethylcyclohexeneTrisubstituted alkene
Reagent A 9-BBN (0.5M in THF)High regioselectivity steric bulk
Reagent B

/

Induces migration/inversion
Major Product cis-1-iodo-2-methylcyclohexaneAnti-Markovnikov regioisomer
Yield Target 75 - 85%Dependent on moisture control
Key NMR Signal

4.0 - 4.2 ppm (m, 1H)
CH-I proton (distinct from tertiary)

Part 3: Mechanism & Visualization

Reaction Pathway Diagram

The following diagram illustrates the divergence between the standard Markovnikov addition and the Hydroboration-Iodination route.

ReactionPathway SM 1-Methylcyclohexene HI HI (Direct Addition) SM->HI Hydroboration 1. 9-BBN (THF) Hydroboration SM->Hydroboration Prod_Mark 1-iodo-1-methylcyclohexane (Tertiary Iodide) HI->Prod_Mark Markovnikov Carbocation Stability Intermediate trans-2-methylcyclohexyl-9-BBN (Organoborane) Hydroboration->Intermediate Syn-Addition Steric Control Iodination 2. I2, NaOMe Iodinolysis Intermediate->Iodination Prod_AntiMark cis-1-iodo-2-methylcyclohexane (Secondary Iodide) Iodination->Prod_AntiMark Inversion of Configuration

Figure 1: Divergent synthetic pathways. The green path highlights the protocol for accessing the secondary iodide.

Stereochemical Mechanism

The inversion step is critical. The base (


) attacks the boron atom to form a borate complex. The iodine acts as an electrophile. The carbon-boron bond breaks, and the alkyl group migrates to the iodine (or iodine attacks backside), resulting in inversion.

Stereochemistry Step1 Step 1: Syn-Hydroboration (H and B add to same face) Config1 Intermediate Configuration: Methyl: UP Boron: DOWN (at C2) H: DOWN (at C1) Step1->Config1 Step2 Step 2: Iodinolysis (Base Induced) Config1->Step2 Mechanism Mechanism: Inversion at C2 (Iodine attacks from UP face) Step2->Mechanism Final Final Stereochemistry: Methyl: UP Iodine: UP (Cis-Isomer) Mechanism->Final

Figure 2: Stereochemical flow showing the origin of the cis-isomer.

Part 4: Quality Control & Troubleshooting

NMR Validation

To validate the synthesis, acquire a


 NMR in 

.
  • Target Signal: Look for the methine proton at C2 (attached to Iodine). In the cis isomer, this proton is axial (if the ring flips, the average position is distinct).

  • Shift: Typically appears as a multiplet around 4.0 - 4.2 ppm .

  • Absence of Impurity: Ensure no singlet methyl peak at

    
     ppm, which would indicate the tertiary iodide (Markovnikov product).
    
Common Failure Modes
IssueCauseSolution
Low Yield Incomplete HydroborationEnsure reagents are dry; increase reflux time; use fresh 9-BBN.
Regio-scrambling Isomerization of BoraneAvoid excessive heat (>70°C) before iodination. Boranes can migrate at high temps.
Incomplete Iodination pH too lowEnsure enough NaOMe is added. The solution must be basic for the migration to occur.

References

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. [Link]

  • Brown, H. C., DeLue, N. R., Kabalka, G. W., & Hedgecock, H. C. (1976). Reaction of organoboranes with iodine and sodium hydroxide in the presence of methanol. A convenient general synthesis of alkyl iodides via hydroboration-iodination. Journal of the American Chemical Society, 98(5), 1290–1291. [Link]

  • Kabalka, G. W., & Gooch, E. E. (1980). Synthesis of iodoalkanes via hydroboration-iodination. Organic Syntheses, 60, 53. [Link]

Sources

Application

Application Note &amp; Protocol: A Regiocontrolled Strategy for the Synthesis of 1-Iodo-2-methylcyclohexane

Abstract This document provides a comprehensive technical guide for the synthesis of 1-iodo-2-methylcyclohexane, a valuable alkyl halide intermediate in organic synthesis. The direct hydroiodination of the logical precur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-iodo-2-methylcyclohexane, a valuable alkyl halide intermediate in organic synthesis. The direct hydroiodination of the logical precursor, 1-methylcyclohexene, problematically yields the thermodynamically favored Markovnikov product, 1-iodo-1-methylcyclohexane. This guide elucidates the mechanistic basis for this regioselectivity and presents a robust, field-proven two-step protocol to achieve the desired anti-Markovnikov product. The recommended pathway involves an initial hydroboration-oxidation of 1-methylcyclohexene to produce trans-2-methylcyclohexanol, followed by a subsequent iodination reaction. This method provides high regiochemical and stereochemical control, ensuring a reliable synthesis of the target molecule. Detailed experimental procedures, safety protocols, mechanistic diagrams, and characterization data are provided for researchers in synthetic chemistry and drug development.

Mechanistic Principles and Strategic Synthesis Design

The synthesis of 1-iodo-2-methylcyclohexane from 1-methylcyclohexene is a classic problem in regioselectivity. The choice of reaction conditions dictates the position of the iodine atom on the cyclohexane ring, making a thorough understanding of the underlying mechanisms critical for success.

The Inherent Challenge: Markovnikov's Rule in Electrophilic Addition

When an unsymmetrical alkene like 1-methylcyclohexene is treated with a hydrogen halide such as hydrogen iodide (HI), the reaction typically proceeds via an electrophilic addition mechanism.[1] This process is governed by Markovnikov's Rule, which states that the proton will add to the carbon atom of the double bond that has more hydrogen substituents, leading to the formation of the most stable carbocation intermediate.[2][3]

In the case of 1-methylcyclohexene, the double bond is between a tertiary carbon (C1) and a secondary carbon (C2). Protonation at C2 leads to a highly stable tertiary carbocation at C1. Subsequent nucleophilic attack by the iodide ion (I⁻) on this carbocation exclusively forms the 1-iodo-1-methylcyclohexane product.[4][5] The formation of the less stable secondary carbocation is energetically disfavored, precluding the formation of the desired 1-iodo-2-methylcyclohexane.[1][3]

markovnikov_mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_product Product start_alkene 1-Methylcyclohexene carbocation Tertiary Carbocation (Most Stable Intermediate) start_alkene->carbocation  Protonation at C2 (Rate-Determining Step)   HI + HI HI->carbocation iodide I⁻ product 1-Iodo-1-methylcyclohexane (Markovnikov Product) carbocation->product  Nucleophilic Attack by I⁻  

Figure 1: The Markovnikov hydroiodination mechanism.

The Failure of the Peroxide Effect for HI

For hydrobromination, the regioselectivity can be reversed to an anti-Markovnikov outcome by introducing peroxides (ROOR) or UV light.[6][7] This "peroxide effect" shifts the reaction from an ionic mechanism to a free-radical chain reaction.[8] However, this strategy is uniquely effective for HBr and does not work for HI.[7][8] The key reason lies in the thermodynamics of the propagation steps. The abstraction of a hydrogen atom from HI by an alkyl radical is an endothermic process, which breaks the radical chain reaction and prevents the formation of the anti-Markovnikov product.[8] Therefore, simply treating 1-methylcyclohexene with HI in the presence of peroxides will not yield 1-iodo-2-methylcyclohexane.

The Recommended Two-Step Strategy: Circumventing Markovnikov's Rule

To overcome the inherent regiochemical preference of direct hydroiodination, a two-step approach is the most reliable method. This strategy first installs a hydroxyl group in an anti-Markovnikov fashion, which is then chemically converted to the desired iodide.

  • Hydroboration-Oxidation: This powerful reaction sequence achieves the anti-Markovnikov hydration of an alkene. Borane (BH₃) adds across the double bond with the boron atom (the less electronegative atom) adding to the less sterically hindered carbon (C2). Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, yielding trans-2-methylcyclohexanol with high regioselectivity.[9]

  • Iodination of the Alcohol: The resulting secondary alcohol is then converted into the corresponding alkyl iodide. This can be achieved through various methods, such as reaction with phosphorus and iodine (P/I₂), which is analogous to a well-established procedure for converting cyclohexanol to iodocyclohexane.[10]

This indirect pathway provides excellent control over the final product's constitution and is the recommended protocol.

Experimental Application and Protocols

This section details the necessary materials, safety precautions, and step-by-step procedures for the synthesis of 1-iodo-2-methylcyclohexane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Methylcyclohexene≥97%Standard SupplierShould be purified by distillation if necessary.[11]
Borane-tetrahydrofuran complex1.0 M solution in THFStandard SupplierHandle under inert atmosphere (N₂ or Ar).
Tetrahydrofuran (THF)AnhydrousStandard SupplierRequired as the reaction solvent.
Sodium Hydroxide (NaOH)3 M aqueous solutionN/APrepared from solid NaOH pellets.
Hydrogen Peroxide (H₂O₂)30% aqueous solutionStandard SupplierHandle with care; strong oxidizer.
Diethyl EtherAnhydrousStandard SupplierFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layers.
Red PhosphorusReagent GradeStandard SupplierFlammable solid.
Iodine (I₂)Reagent GradeStandard SupplierSolid, sublimes.
Sodium Thiosulfate (Na₂S₂O₃)10% aqueous solutionN/AFor quenching excess iodine.
Saturated Sodium Chloride (Brine)N/AN/AFor washing.
Critical Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood.[12][13] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory throughout the procedure.[14]

  • Hydroiodic Acid (HI): Although not used directly in this protocol, HI is a highly corrosive and toxic acid.[15] Any potential for its in-situ generation requires extreme caution.

  • Borane-THF Complex (BH₃•THF): Pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.

  • Hydrogen Peroxide (30%): A strong oxidizing agent that can cause severe skin burns.[16] Avoid contact with skin and eyes.

  • Phosphorus and Iodine: React to form phosphorus iodides. This reaction can be vigorous. Handle these solids with care.

Ensure eyewash stations and safety showers are readily accessible.[15]

Overall Experimental Workflow

The two-stage synthesis involves the formation of an alcohol intermediate, which is then converted to the final product.

workflow cluster_step1 Stage 1: Hydroboration-Oxidation cluster_step2 Stage 2: Iodination A 1-Methylcyclohexene in Anhydrous THF B Add BH3•THF at 0°C (under N₂) A->B C Stir at Room Temp B->C D Oxidative Workup (NaOH, H₂O₂) C->D E Crude trans-2-Methylcyclohexanol D->E F Combine Alcohol with Red Phosphorus & Iodine E->F  Proceed after extraction and solvent removal   G Heat to Reflux F->G H Aqueous Workup & Purification G->H I Pure 1-Iodo-2-methylcyclohexane H->I

Sources

Method

Stereochemical Control in the Synthesis of Methylcyclohexenes: An Application Note on the E2 Elimination of 1-Iodo-2-methylcyclohexane

Executive Summary In the synthesis of cyclic pharmacophores, controlling regioselectivity during alkene formation is a critical competency. This Application Note details the mechanistic divergence in the E2 elimination o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of cyclic pharmacophores, controlling regioselectivity during alkene formation is a critical competency. This Application Note details the mechanistic divergence in the E2 elimination of 1-iodo-2-methylcyclohexane . Unlike acyclic systems where Zaitsev’s rule largely dictates product distribution based on base sterics, cyclohexane systems are governed by the strict anti-periplanar stereoelectronic requirement.[1][2]

This guide demonstrates how the diastereomeric relationship (cis vs. trans) of the starting material dictates not only the reaction rate but also the exclusive formation of either 1-methylcyclohexene (Zaitsev product) or 3-methylcyclohexene (Hofmann product), regardless of the base used.

Mechanistic Principles: The "Anti-Periplanar" Imperative

The Chair Conformation Constraint

In cyclohexane rings, E2 elimination requires the leaving group (Iodine) and the


-proton to be trans-diaxial .[2] This geometric alignment allows for the necessary orbital overlap between the C-H 

bond and the C-I

antibonding orbital.
  • Equatorial Leaving Groups: Do not react via E2.

  • Axial Leaving Groups: React only with adjacent axial protons.

Isomer-Specific Pathways
Case A: cis-1-iodo-2-methylcyclohexane
  • Conformation: The ground state chair conformer places the large Iodine atom in the axial position and the Methyl group in the equatorial position (to avoid 1,3-diaxial interactions).

  • Availability of

    
    -Protons: 
    
    • C2 (Methyl-bearing carbon): The H is axial (anti-periplanar to I).

    • C6 (Unsubstituted carbon): One H is axial (anti-periplanar to I).[3]

  • Outcome: Elimination is possible towards both carbons.[4][5] Under thermodynamic control (small base like NaOEt), the Zaitsev product (1-methylcyclohexene) is favored due to alkene stability.

Case B: trans-1-iodo-2-methylcyclohexane
  • Conformation: The stable ground state is diequatorial (I-eq, Me-eq). No reaction occurs in this state.

  • The "Flip": The molecule must undergo a ring flip to the high-energy diaxial conformer (I-ax, Me-ax) to react.

  • Availability of

    
    -Protons (in diaxial form): 
    
    • C2 (Methyl-bearing carbon): The Methyl group is axial; therefore, the C2-H is equatorial . Elimination towards C2 is geometrically impossible.

    • C6 (Unsubstituted carbon): One H is axial.

  • Outcome: Elimination can only occur towards C6, yielding exclusively the Hofmann product (3-methylcyclohexene) , even if a small base is used. The reaction rate is significantly slower due to the high-energy transition state.

Mechanistic Pathway Diagram

E2_Mechanism Start Substrate: 1-iodo-2-methylcyclohexane Cis Cis-Isomer (I-axial, Me-equatorial) Start->Cis Trans Trans-Isomer (I-equatorial, Me-equatorial) Start->Trans PathC2 Beta-H on C2 (Axial) AVAILABLE Cis->PathC2 Fast PathC6 Beta-H on C6 (Axial) AVAILABLE Cis->PathC6 TransFlip Ring Flip Required (High Energy Diaxial) Trans->TransFlip Slow (Energy Barrier) NoPathC2 Beta-H on C2 (Equatorial) UNAVAILABLE TransFlip->NoPathC2 PathC6_Trans Beta-H on C6 (Axial) AVAILABLE TransFlip->PathC6_Trans ProdZ Product: 1-methylcyclohexene (Zaitsev - Trisubstituted) PathC2->ProdZ Major (Thermodynamic) ProdH Product: 3-methylcyclohexene (Hofmann - Disubstituted) PathC6->ProdH Minor NoPathC2->ProdZ Blocked PathC6_Trans->ProdH Exclusive Product

Figure 1: Decision tree illustrating the stereochemical constraints dictating product distribution for cis- and trans- isomers.

Experimental Protocol

Reagents and Equipment
  • Substrate: 1-iodo-2-methylcyclohexane (Pure isomer or diastereomeric mixture, 10 mmol).

  • Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (Standard Zaitsev-favoring base).

  • Solvent: Anhydrous Ethanol (EtOH).

  • Equipment: 50 mL Round Bottom Flask (RBF), Reflux condenser, Nitrogen balloon, Magnetic stir bar.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL RBF and cool under nitrogen flow. Add a magnetic stir bar.

  • Reagent Loading:

    • Add 15 mL of anhydrous Ethanol.

    • Add 10 mmol (2.24 g) of 1-iodo-2-methylcyclohexane.

    • Critical: Add 12 mmol of Sodium Ethoxide solution dropwise via syringe while stirring.

  • Reaction:

    • For Cis-isomer: Heat to 50°C. Monitor via TLC/GC every 30 mins. Reaction is typically complete within 1-2 hours.

    • For Trans-isomer: Heat to vigorous reflux (78°C). Reaction is slow; monitor every hour. May require 4-12 hours for completion.

  • Quench: Cool reaction to room temperature. Pour mixture into 30 mL of ice-cold water.

  • Extraction:

    • Extract the aqueous mixture with Pentane (3 x 15 mL). Note: Pentane is used to facilitate low-temp evaporation, preserving volatile alkene products.

  • Workup:

    • Wash combined organic layers with Brine (20 mL).

    • Dry over anhydrous

      
      .[6]
      
    • Filter and concentrate carefully (no vacuum < 100 mbar) to avoid losing the product (bp ~110°C).

Analytical Workflow Diagram

Workflow Step1 Reaction Setup (N2 atm, Reflux) Step2 Monitor (GC/TLC) Step1->Step2 Step2->Step1 Incomplete Step3 Quench (Ice Water) Step2->Step3 Complete Step4 Extraction (Pentane) Step3->Step4 Step5 Analysis (H-NMR / GC-MS) Step4->Step5

Figure 2: Operational workflow for the dehydrohalogenation protocol.

Data Analysis & Expected Results

The following table summarizes the expected product distribution when using sodium ethoxide (NaOEt).

ParameterCis -1-iodo-2-methylcyclohexaneTrans -1-iodo-2-methylcyclohexane
Reaction Rate Fast (

)
Slow (

)
Major Product 1-methylcyclohexene (Zaitsev)3-methylcyclohexene (Hofmann)
Product Ratio ~80:20 (1-methyl : 3-methyl)>99:1 (3-methyl : 1-methyl)
Mechanism E2 from stable conformerE2 from unstable diaxial conformer
NMR Identification
  • 1-methylcyclohexene: Olefinic proton signal at ~5.4 ppm (1H, m) . Methyl group appears as a singlet (broadened) at ~1.65 ppm .

  • 3-methylcyclohexene: Olefinic proton signals at ~5.6 ppm (2H, m) . Methyl group appears as a doublet at ~1.0 ppm .

Troubleshooting & Critical Controls

  • Substitution Competition (

    
    ): 
    
    • Issue: Formation of ethyl ethers.

    • Solution: Use a bulkier base like Potassium tert-butoxide (

      
      -BuOK) if 
      
      
      
      side products are observed. Note that
      
      
      -BuOK will shift the cis isomer product ratio slightly towards the Hofmann product due to sterics, but the trans isomer result remains unchanged.
  • Incomplete Reaction (Trans Isomer):

    • Issue: Trans isomer fails to react after 4 hours.

    • Solution: The energy barrier to the diaxial conformer is high. Switch solvent to

      
      -Butanol and increase temperature to reflux (82°C) to provide sufficient thermal energy for the ring flip.
      
  • Product Loss:

    • Issue: Low yield.

    • Solution: Methylcyclohexenes are volatile. Do not use a high-vacuum rotary evaporator. Use a Vigreux column for concentration or analyze the crude pentane solution directly.

References

  • Mechanism of E2 Elimination in Cyclohexanes

    • Master Organic Chemistry. "E2 Reactions of Cyclohexane Rings." Available at: [Link]

  • Kinetics and Regioselectivity

    • Chemistry LibreTexts. "11.9: The E2 Reaction and Cyclohexane Conformation." Available at: [Link]

  • General Dehydrohalogenation Protocols

Sources

Application

experimental conditions for dehydrohalogenation of 1-iodo-2-methylcyclohexane

Application Note: Stereocontrolled Dehydrohalogenation of 1-Iodo-2-methylcyclohexane Executive Summary The dehydrohalogenation of substituted cyclohexyl halides is a foundational reaction in organic synthesis, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereocontrolled Dehydrohalogenation of 1-Iodo-2-methylcyclohexane

Executive Summary

The dehydrohalogenation of substituted cyclohexyl halides is a foundational reaction in organic synthesis, serving as a robust model for understanding stereospecificity, regioselectivity, and kinetic control in E2 (bimolecular elimination) mechanisms. This application note provides a comprehensive, field-proven protocol for the E2 elimination of 1-iodo-2-methylcyclohexane. By manipulating the stereochemistry of the starting material (cis vs. trans) and the steric bulk of the base, researchers can predictably drive the reaction toward either the thermodynamically stable Zaitsev product or the kinetically favored Hofmann product.

Mechanistic Rationale & Stereochemical Constraints

To achieve successful and predictable E2 elimination, the substrate must adopt a conformation where the leaving group (iodide) and the abstracted β-proton are in an anti-periplanar geometry (a trans-diaxial arrangement)[1]. The stereochemistry of 1-iodo-2-methylcyclohexane strictly dictates the availability of these protons, leading to divergent reaction pathways:

  • The cis-Isomer: In its most stable chair conformation, the bulky iodine atom is axial, and the methyl group is equatorial[2]. This ground-state geometry provides two accessible axial β-protons (at C2 and C6) that are perfectly anti-periplanar to the iodide[1]. Elimination at C2 yields the highly substituted 1-methylcyclohexene (Zaitsev product), while elimination at C6 yields 3-methylcyclohexene (Hofmann product). Because the reaction proceeds from the stable ground state, the elimination is rapid[2][3].

  • The trans-Isomer: In its most stable conformation, both the methyl and iodine groups are equatorial, meaning there are zero anti-periplanar β-protons available for elimination[1][4]. For the E2 reaction to occur, the molecule must undergo a ring flip to the highly unfavorable diaxial conformation[1]. In this high-energy state, the axial methyl group blocks the C2 position, leaving only a single anti-periplanar β-proton at C6[5]. Consequently, the trans-isomer reacts significantly slower and yields exclusively the less-substituted 3-methylcyclohexene (Hofmann product), completely bypassing Zaitsev's rule[5][6].

Stereochemistry Start 1-Iodo-2-methylcyclohexane Cis cis-Isomer (Eq Me, Ax I) Start->Cis Trans trans-Isomer (Eq Me, Eq I) Start->Trans BetaH_Cis Anti-periplanar β-H at C2 and C6 Cis->BetaH_Cis Ground State RingFlip Ring Flip to Diaxial (Ax Me, Ax I) Trans->RingFlip High Energy BetaH_Trans Anti-periplanar β-H ONLY at C6 RingFlip->BetaH_Trans Zaitsev 1-Methylcyclohexene (Major, Zaitsev) BetaH_Cis->Zaitsev Fast Hofmann1 3-Methylcyclohexene (Minor, Hofmann) BetaH_Cis->Hofmann1 Fast Hofmann2 3-Methylcyclohexene (Exclusive, Hofmann) BetaH_Trans->Hofmann2 Slow

Caption: Stereochemical divergence in the E2 elimination of 1-iodo-2-methylcyclohexane isomers.

Experimental Design & Base Selection

The choice of base directly influences the regioselectivity of the cis-isomer[6][7].

  • Sodium Ethoxide (NaOEt) in Ethanol: A small, unhindered base that easily accesses the more sterically hindered C2 proton, heavily favoring the thermodynamically stable Zaitsev product.

  • Potassium tert-Butoxide (KOtBu) in tert-Butanol: A bulky base that experiences severe steric clash when approaching the C2 position. This steric hindrance redirects the base to the less hindered C6 proton, artificially inflating the yield of the Hofmann product (anti-Zaitsev elimination)[6][7].

Experimental Workflow

Workflow Prep 1. Reagent Prep (Base + Solvent) Reaction 2. Reflux Reaction (Substrate + Base) Prep->Reaction Quench 3. Quench & Extract (H2O / Hexane) Reaction->Quench Wash 4. Washing & Drying (Brine, Na2SO4) Quench->Wash Analysis 5. GC-FID Analysis (Product Ratio) Wash->Analysis

Caption: Step-by-step experimental workflow for the dehydrohalogenation reaction and subsequent analysis.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • 1-iodo-2-methylcyclohexane (Substrate, cis/trans mixture or pure isomers)

  • Sodium ethoxide (NaOEt) and Anhydrous Ethanol

  • Potassium tert-butoxide (KOtBu) and Anhydrous tert-Butanol

  • HPLC-grade Hexane (Extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Reagent Preparation

  • Working under a dry nitrogen atmosphere (or in a glovebox) to prevent moisture quenching, weigh out 15.0 mmol of the chosen base (NaOEt or KOtBu).

  • Dissolve the base in 15.0 mL of the corresponding anhydrous solvent (Ethanol for NaOEt; tert-Butanol for KOtBu) in a 50 mL round-bottom flask to create a 1.0 M solution.

Step 2: Reaction Execution

  • Equip the round-bottom flask with a magnetic stir bar and attach a reflux condenser. Critical: Chill the condenser water to <5°C. The alkene products are highly volatile (b.p. ~104–110°C) and will escape if the condenser is inadequate.

  • Add 1-iodo-2-methylcyclohexane (10.0 mmol, 1.0 equiv) dropwise via syringe through a septum.

  • Heat the reaction mixture to gentle reflux (approx. 80°C for ethanol, 85°C for tert-butanol) for 3 hours. (Note: If utilizing pure trans-isomer, extend reflux to 12 hours due to sluggish kinetics).

Step 3: Workup & Isolation

  • Remove the flask from heat and cool to 0°C in an ice-water bath.

  • Slowly quench the reaction by adding 20 mL of cold, distilled water to neutralize the remaining base and solubilize the alcohol solvent.

  • Transfer the mixture to a separatory funnel and extract with HPLC-grade hexane (3 x 15 mL). Hexane is chosen over diethyl ether to prevent peak overlap during subsequent GC analysis.

Step 4: Washing & Drying

  • Wash the combined organic (hexane) layers with distilled water (2 x 20 mL) followed by saturated aqueous NaCl (brine, 20 mL). This step is critical to remove trace alcohols that cause peak tailing in GC columns.

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent via gravity filtration into a secure vial.

Step 5: Analytical Validation (GC-FID/MS)

  • Do not evaporate the solvent. Due to the volatility of the methylcyclohexene products, rotary evaporation will result in severe product loss.

  • Inject 1.0 µL of the dilute hexane extract directly into a GC-FID or GC-MS.

  • Peak Identification: 1-methylcyclohexene (Zaitsev) typically elutes slightly later than 3-methylcyclohexene (Hofmann) on standard non-polar capillary columns (e.g., HP-5) due to its higher boiling point and stability.

Quantitative Data & Expected Outcomes

The table below summarizes the expected product distributions based on the stereochemistry of the substrate and the steric profile of the base utilized.

Substrate IsomerBase / Solvent SystemRelative Rate1-Methylcyclohexene (Zaitsev)3-Methylcyclohexene (Hofmann)
cis-1-iodo-2-methylcyclohexaneNaOEt / EtOHFast~75%~25%
cis-1-iodo-2-methylcyclohexaneKOtBu / tBuOHFast~40%~60%
trans-1-iodo-2-methylcyclohexaneNaOEt / EtOHSlow0%100%
trans-1-iodo-2-methylcyclohexaneKOtBu / tBuOHSlow0%100%

Troubleshooting & Self-Validation System

  • Kinetic Resolution as a Diagnostic Tool: If a cis/trans mixture of the starting material is used, stopping the reaction early (e.g., at 60 minutes) acts as a self-validating kinetic resolution. GC-MS analysis will show complete consumption of the cis-isomer, while the starting material peak will consist entirely of the unreacted trans-isomer.

  • Competing Substitution (Sₙ2/Sₙ1): If significant amounts of ether byproducts (e.g., 1-ethoxy-2-methylcyclohexane) are detected, ensure the reaction is strictly anhydrous and maintained at a rolling reflux. High temperatures thermodynamically favor elimination (ΔS > 0) over substitution.

  • Missing Product Peaks: If starting material is consumed but product peaks are absent, the highly volatile alkenes were likely lost during handling. Ensure the reflux condenser is adequately chilled and avoid applying vacuum to the extracted organic layer.

References

  • 11.9: The E2 Reaction and Cyclohexane Conformation, Chemistry LibreTexts,[Link]

  • Elimination Reactions: Dehydrohalogenation of trans-1-Chloro-2-methylcyclohexane, IITK, [Link]

  • TOPIC 7. ELIMINATION REACTIONS: Formation of “anti-Zaitsev” products via the Hofmann Elimination, Georgia Tech, [Link]

  • How can you explain the fact that trans-1-bromo-2-methylcyclohexane yields the non-Zaitsev elimination product, Vaia,[Link]

  • Explain why cis-1-chloro-2-methylcyclohexane undergoes E2 elimination much faster than its trans isomer, Vaia, [Link]

  • Why cis 1-chloro-2-methylcyclohexane undergo E2 elimination much faster than trans isomer?, Quora, [Link]

  • Explain why cis-1-chloro-2-methylcyclohexane undergoes E2 elimination much faster than its trans, Brainly, [Link]

  • Reaksi Eliminasi, SlideShare,[Link]

Sources

Method

using 1-iodo-2-methylcyclohexane as an intermediate in organic synthesis

Application Note: 1-Iodo-2-methylcyclohexane as a Stereochemical Probe and Synthetic Intermediate Abstract This application note details the utility of 1-iodo-2-methylcyclohexane (1 ) not merely as a substrate, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Iodo-2-methylcyclohexane as a Stereochemical Probe and Synthetic Intermediate

Abstract

This application note details the utility of 1-iodo-2-methylcyclohexane (1 ) not merely as a substrate, but as a high-value intermediate for validating stereoelectronic requirements in elimination reactions, generating secondary alkyl radicals for Giese additions, and performing difficult


-

cross-couplings. Unlike its bromo- or chloro-analogs, the iodo-derivative offers a unique balance of lability (weak C-I bond, BDE ~53 kcal/mol) and handleability, making it ideal for mild photoredox and transition-metal catalyzed protocols.

Stereochemical Considerations & Synthesis

The utility of 1 is dictated by its stereochemistry. The synthesis must be stereocontrolled to distinguish between the cis and trans isomers, as they exhibit vastly different reactivities due to ring conformation.

  • Cis-1-iodo-2-methylcyclohexane: The iodine atom occupies the axial position when the methyl group is equatorial (stable chair). This geometry aligns the C-I bond anti-periplanar to the C2-methine hydrogen, facilitating rapid E2 elimination.

  • Trans-1-iodo-2-methylcyclohexane: Both substituents occupy equatorial positions in the lowest energy chair. Elimination is kinetically suppressed as it requires a high-energy ring flip to achieve the necessary anti-periplanar geometry.

Protocol A: Stereospecific Synthesis via Finkelstein Inversion

Objective: Synthesis of cis-1-iodo-2-methylcyclohexane from trans-2-methylcyclohexanol.

Rationale: Direct iodination often leads to mixtures. The most reliable route utilizes the


 inversion of a sulfonate ester.

Reagents:

  • trans-2-methylcyclohexanol (Starting Material)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium Iodide (NaI), anhydrous

  • Acetone (dry)

Step-by-Step Workflow:

  • Tosylation (Retention of Configuration):

    • Dissolve trans-2-methylcyclohexanol (10 mmol) in pyridine (20 mL) at 0°C.

    • Add TsCl (11 mmol) portion-wise. Stir at 0°C for 4 hours, then refrigerate overnight.

    • Pour into ice-water/HCl mixture. Extract with

      
      , wash with brine, dry (
      
      
      
      ), and concentrate.
    • Result:trans-2-methylcyclohexyl tosylate.

  • Finkelstein Displacement (Inversion of Configuration):

    • Dissolve the trans-tosylate (10 mmol) in anhydrous acetone (50 mL).

    • Add NaI (30 mmol, 3 equiv). The solution will turn yellow.

    • Reflux under

      
       for 18 hours. A white precipitate (NaOTs) will form.
      
    • Cool, filter off solids, and concentrate the filtrate.[1]

    • Redissolve in pentane (to precipitate remaining salts), wash with 10%

      
       (to remove iodine color), water, and brine.
      
    • Concentrate carefully (volatile).

    • Result:cis-1-iodo-2-methylcyclohexane (>95:5 dr).

Application I: Mechanistic Probe (E2 Elimination)

This compound serves as a "gold standard" for teaching and validating E2 elimination kinetics in drug design, particularly when analyzing off-target degradation pathways of saturated heterocycles.

DOT Diagram: Elimination Pathways

Elimination_Pathway Cis_Iodide Cis-1-iodo-2-methylcyclohexane (I-Axial, Me-Equatorial) TS_Fast Transition State A (Anti-Periplanar H on C2) Cis_Iodide->TS_Fast Fast E2 (k_rel ~ 100) Trans_Iodide Trans-1-iodo-2-methylcyclohexane (I-Equatorial, Me-Equatorial) TS_Slow Transition State B (Ring Flip Required) Trans_Iodide->TS_Slow Slow E2 (k_rel ~ 1) Prod_1 1-Methylcyclohexene (Zaitsev Product) TS_Fast->Prod_1 Major Product Prod_3 3-Methylcyclohexene (Hofmann-like) TS_Slow->Prod_3 Major Product (via C6-H)

Figure 1: Stereoelectronic control in the elimination of 1-iodo-2-methylcyclohexane. The cis-isomer allows immediate access to the anti-periplanar geometry.

Data Summary: Elimination Kinetics (NaOEt/EtOH, 50°C)

Substrate

Major ProductMechanistic Note
Cis-Isomer 1001-MethylcyclohexeneH(C2) and I are anti-periplanar in stable chair.
Trans-Isomer 13-MethylcyclohexeneNo anti-H at C2 in stable chair; eliminates via C6.

Application II: Radical Giese Addition (Photoredox)

Secondary alkyl iodides are superior to bromides for radical generation under mild conditions. This protocol demonstrates the formation of a quaternary center via Giese addition, a key transformation in modern library synthesis.

Mechanism: Iodine Atom Transfer (IAT) or Reductive Quenching.

Protocol B: Visible-Light Mediated Giese Addition Objective: Coupling 1-iodo-2-methylcyclohexane with methyl acrylate.

Reagents:

  • Substrate: cis- or trans-1-iodo-2-methylcyclohexane (1.0 equiv)

  • Acceptor: Methyl acrylate (2.0 equiv)

  • H-Donor/Radical Mediator:

    
     (1.2 equiv) or Hantzsch Ester.
    
  • Solvent: Dichloromethane (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Setup: In a Pyrex vial, combine the iodide (0.5 mmol), methyl acrylate (1.0 mmol), and

    
     (0.6 mmol).
    
  • Degassing: Sparge with Argon for 10 minutes (Oxygen inhibits the radical chain).

  • Irradiation: Place the vial 2 cm from a Blue LED strip. Stir at ambient temperature (fan cooling recommended to maintain 25°C).

  • Monitoring: Monitor by TLC (disappearance of iodide) or GC-MS. Reaction typically complete in 4-6 hours.

  • Workup: Evaporate solvent. Purify via flash chromatography (Hexanes/EtOAc).

DOT Diagram: Radical Cycle

Radical_Cycle Initiation Initiation: Si-H + hν/Rad* → Si• Silane (TMS)3Si-H Initiation->Silane Rxn_Iodide R-I (Alkyl Iodide) Radical_R R• (Sec-Alkyl Radical) Rxn_Iodide->Radical_R Generates Alkene Acrylate (Acceptor) Radical_R->Alkene Giese Addition Adduct_Rad Adduct Radical Alkene->Adduct_Rad Adduct_Rad->Silane H-Abstraction Product Final C-C Product Silane->Initiation Chain Propagation Silane->Rxn_Iodide I-Abstraction Silane->Product Yields

Figure 2: Radical chain propagation using supersilane


 for Giese addition.

Application III: Nickel-Catalyzed Cross-Coupling

Secondary alkyl halides are prone to


-hydride elimination in Palladium catalysis.[2] Nickel catalysis circumvents this, allowing for the coupling of 1  with aryl zinc reagents (Negishi) or aryl halides (Reductive Electrophile Coupling).

Key Advantage: Retention of configuration is not guaranteed; these reactions often proceed via a radical intermediate, leading to racemization, which allows the use of racemic starting materials to access complex scaffolds.

Protocol C: Reductive Cross-Coupling (Electrophile-Electrophile)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant:

    
     powder (3.0 equiv)
    
  • Partners: 1-iodo-2-methylcyclohexane (1.0 equiv) + Aryl Iodide (1.0 equiv).

  • Solvent: DMF.

Note: This reaction is highly sensitive to moisture. Activation of Mn powder with TMSCl is often required.

References

  • Finkelstein Reaction & Stereochemistry

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard text for inversion mechanisms).
    • Preparation of Alkyl Iodides:

  • Elimination Kinetics

    • DePuy, C. H., et al. "Electronic Effects in Elimination Reactions." Journal of the American Chemical Society.
    • E2 Elimination Mechanism:

  • Radical Giese Addition

    • Chatgilialoglu, C. "Organosilanes in Radical Chemistry." Wiley.
    • Radical Reactions of Alkyl Iodides:

  • Nickel Catalysis

    • Zultanski, S. L., & Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides." Journal of the American Chemical Society.
    • Ni-Catalyzed Cross Coupling:

Sources

Application

Application Note: Stereocontrolled Conversion of 2-Methylcyclohexanol to 1-Iodo-2-methylcyclohexane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, mechanistically grounded guide for the stereospecific conversion of a sterically hindered secon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, mechanistically grounded guide for the stereospecific conversion of a sterically hindered secondary alcohol to its corresponding alkyl iodide, avoiding common pitfalls such as carbocation rearrangement.

Mechanistic Rationale: The Carbocation Pitfall

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the halogenation of secondary alcohols. The conversion of 2-methylcyclohexanol to 1-iodo-2-methylcyclohexane presents a classic synthetic challenge: controlling the reaction pathway to prevent structural rearrangement.

When secondary alcohols are exposed to highly acidic halogenating agents (such as aqueous HI), the hydroxyl group is protonated and leaves as water, generating a secondary carbocation[1]. Because this secondary carbocation is adjacent to a tertiary carbon (the methyl-bearing carbon), it rapidly undergoes a 1,2-hydride shift to form a significantly more stable tertiary carbocation. Subsequent trapping by the iodide ion yields the rearranged byproduct, 1-iodo-1-methylcyclohexane , rather than the desired product[1].

To ensure high fidelity and complete inversion of stereochemistry, the reaction must be strictly forced down an


 pathway  using mild, non-acidic reagents[2].

MechanisticPathway Substrate 2-Methylcyclohexanol (Secondary Alcohol) SN1 Acidic Reagents (e.g., HI) SN1 Pathway Substrate->SN1 SN2 Appel / Finkelstein SN2 Pathway Substrate->SN2 Carbocation 2° Carbocation (Prone to Shift) SN1->Carbocation Rearranged 1-Iodo-1-methylcyclohexane (Rearranged Byproduct) Carbocation->Rearranged 1,2-Hydride Shift Activated Activated Intermediate (No Ionization) SN2->Activated Target 1-Iodo-2-methylcyclohexane (Desired Product) Activated->Target Inversion of Configuration

Mechanistic pathways: SN1 rearrangement risk vs. SN2 stereocontrol.

Reagent Selection & Experimental Design

To achieve the desired


 transformation, two highly reliable methodologies are employed in modern drug development and process chemistry:
Method A: The Appel Reaction (Direct Iodination)

The Appel reaction utilizes triphenylphosphine (


) and iodine (

) to convert alcohols to alkyl iodides in a single pot[2],[3]. The reaction proceeds via the activation of

by

, followed by the attack of the alcohol to generate an oxyphosphonium intermediate[3]. A critical modification for secondary alcohols is the addition of imidazole . Imidazole acts as a mild base to scavenge the hydrogen iodide (HI) generated during the activation step, strictly preventing any acid-catalyzed

ionization[4]. The iodide anion then displaces the activated oxygen via an

mechanism, yielding the product with complete inversion of configuration[5].
Method B: Tosylation followed by Finkelstein Reaction (Indirect Iodination)

For highly sensitive substrates where the removal of the triphenylphosphine oxide (


) byproduct is problematic, a two-step sequence is preferred. First, the alcohol is converted to a tosylate using p-Toluenesulfonyl chloride (TsCl) and pyridine (proceeding with retention of configuration). Second, the tosylate is subjected to the Finkelstein reaction  using sodium iodide (NaI) in dry acetone[6]. The Finkelstein reaction is a classic 

halogen exchange driven by Le Chatelier's principle: NaI is soluble in acetone, whereas the resulting sodium tosylate is insoluble and precipitates out of solution, driving the reaction to completion[6],[7].

Comparative Data & Substrate Scope

The following table summarizes the quantitative and qualitative metrics for both methods, allowing researchers to select the optimal route based on their specific laboratory constraints.

ParameterMethod A: Appel ReactionMethod B: Tosylation + Finkelstein
Reagents

,

, Imidazole
1. TsCl, Pyridine 2. NaI, Acetone
Step Count 1 (One-pot)2 (Requires intermediate isolation)
Stereochemical Outcome Complete InversionComplete Inversion (Net)
Rearrangement Risk Very Low (Buffered by Imidazole)None (No acidic species present)
Typical Yield 75% – 85%80% – 90% (Over two steps)
Primary Byproduct Triphenylphosphine oxide (

)
Sodium Tosylate (NaTs)
Purification Strategy Hexane trituration + ChromatographyFiltration + Aqueous Wash

Step-by-Step Experimental Protocols

Protocol A: Direct Iodination via the Appel Reaction

This protocol is a self-validating system: the color change of the iodine and the precipitation of the phosphine oxide serve as visual indicators of reaction progression.

AppelWorkflow Step1 1. Reagent Prep (PPh3 + Imidazole in DCM) Step2 2. Activation (Add I2 at 0°C) Step1->Step2 Step3 3. Substitution (Add Substrate, RT) Step2->Step3 Step4 4. Quench (Na2S2O3 Wash) Step3->Step4 Step5 5. Purification (Filter & Column) Step4->Step5

Step-by-step experimental workflow for the Appel iodination.

Scale: 10 mmol (approx. 1.14 g of 2-methylcyclohexanol)

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Triphenylphosphine (5.24 g, 20 mmol, 2.0 eq) and Imidazole (2.04 g, 30 mmol, 3.0 eq)[4].

  • Solvent Addition: Dissolve the solids in 25 mL of anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add Iodine (5.08 g, 20 mmol, 2.0 eq) portion-wise over 10 minutes[4]. Causality Note: The solution will turn dark brown/purple, indicating the formation of the reactive iodophosphonium complex.

  • Substrate Addition: Dissolve 2-methylcyclohexanol (1.14 g, 10 mmol, 1.0 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the alcohol is completely consumed.

  • Quench & Workup: Pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium thiosulfate (

    
    )[4]. Causality Note: Thiosulfate reduces unreacted 
    
    
    
    to water-soluble
    
    
    , preventing product degradation and stripping the dark color from the organic layer.
  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Triturate the crude sticky residue with cold hexanes (30 mL). The highly polar

    
     byproduct will precipitate as a white solid. Filter the solid and concentrate the filtrate. Purify the resulting oil via flash column chromatography (100% Hexanes) to yield pure 1-iodo-2-methylcyclohexane.
    
Protocol B: Indirect Iodination via Tosylation-Finkelstein Sequence

Step 1: Tosylation

  • Dissolve 2-methylcyclohexanol (10 mmol) in 20 mL of anhydrous DCM. Add Pyridine (1.58 g, 20 mmol, 2.0 eq) and cool to 0 °C.

  • Add p-Toluenesulfonyl chloride (TsCl) (2.29 g, 12 mmol, 1.2 eq) portion-wise.

  • Stir at room temperature for 12 hours. Quench with 1M HCl (20 mL) to neutralize excess pyridine.

  • Extract with DCM, wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate to yield the tosylate intermediate.

Step 2: Finkelstein Halogen Exchange

  • Dissolve the crude tosylate in 30 mL of anhydrous Acetone[6].

  • Add Sodium Iodide (NaI) (4.50 g, 30 mmol, 3.0 eq). Causality Note: A large excess of NaI is used to maximize the reaction rate of this sterically hindered secondary substrate[6].

  • Equip the flask with a reflux condenser and heat to a gentle reflux (approx. 60 °C) for 16-24 hours. Validation Check: A white precipitate of sodium tosylate will form, visually confirming the forward progress of the reaction[7].

  • Cool the mixture to room temperature and filter off the precipitated sodium tosylate.

  • Concentrate the filtrate under reduced pressure. Partition the residue between diethyl ether (30 mL) and water (20 mL).

  • Wash the organic layer with saturated

    
     (to remove any trace 
    
    
    
    ), dry over
    
    
    , and evaporate to yield the target 1-iodo-2-methylcyclohexane.

References

  • Finkelstein reaction - Wikipedia. wikipedia.org. URL: [Link]

  • Appel reaction - Wikipedia. wikipedia.org. URL: [Link]

  • Appel Reaction. organic-chemistry.org. URL: [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. organic-synthesis.com. URL:[Link]

  • Organic Chemistry Textbook: Wade & Simek, 9th Edition. studylib.net. URL:[Link]

Sources

Method

Application Note: Nucleophilic Substitution Protocols for 1-Iodo-2-methylcyclohexane

Substrate Profiling: The Steric and Stereochemical Challenge In the realm of synthetic organic chemistry, the functionalization of substituted cycloalkanes requires meticulous reagent selection to avoid unwanted side rea...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling: The Steric and Stereochemical Challenge

In the realm of synthetic organic chemistry, the functionalization of substituted cycloalkanes requires meticulous reagent selection to avoid unwanted side reactions. 1-iodo-2-methylcyclohexane is a classic secondary alkyl halide[1]. While the carbon-iodine (C–I) bond is highly polarizable and iodine is an excellent leaving group, the substrate presents two major kinetic barriers to nucleophilic substitution:

  • Steric Hindrance: The secondary nature of the electrophilic carbon, compounded by the adjacent alpha-branching (the C2-methyl group), severely restricts the trajectory required for the nucleophile to perform a backside attack[2].

  • Competing Pathways: Because the activation energy for the bimolecular substitution (

    
    ) transition state is elevated by steric bulk, competing pathways—specifically bimolecular elimination (
    
    
    
    ) and unimolecular solvolysis (
    
    
    )—often dominate the reaction landscape[3].

When treated with strong bases such as sodium ethoxide (NaOEt), the trans-isomer of 1-iodo-2-methylcyclohexane readily achieves the anti-periplanar geometry required for


 elimination, yielding 1-methylcyclohexene as the major product rather than the substitution product[4]. Conversely, solvolysis in polar protic solvents triggers an 

pathway. The resulting secondary carbocation rapidly undergoes a 1,2-hydride shift to form a more stable tertiary carbocation, leading to rearranged products[5].

To successfully execute an


 protocol on this hindered substrate, we must employ highly polarizable, non-basic nucleophiles in polar aprotic solvents to accelerate substitution while suppressing elimination[6].

Mechanistic Causality & Pathway Divergence

Understanding the causality behind solvent and reagent selection is the cornerstone of a self-validating experimental design.

  • For

    
     (Inversion):  We utilize polar aprotic solvents like DMF or DMSO. These solvents selectively solvate the counter-cations (e.g., 
    
    
    
    ,
    
    
    ) but leave the nucleophile "naked" and highly reactive. Using a strong, non-basic nucleophile like a thiolate (
    
    
    ) or cyanide (
    
    
    ) allows the nucleophile to penetrate the steric shield of the 2-methyl group, resulting in a Walden inversion at the C1 stereocenter[4],[7].
  • For

    
     (Rearrangement):  We utilize weak nucleophiles in polar protic solvents (e.g., 
    
    
    
    /EtOH). The solvent stabilizes the leaving iodide ion, promoting ionization. The transient secondary carbocation at C1 immediately undergoes a hydride shift from C2, yielding a tertiary carbocation that is subsequently trapped by the solvent[5].

Mechanistic_Pathways Substrate 1-iodo-2-methylcyclohexane (Secondary Alkyl Iodide) Cond1 Strong Base (e.g., NaOEt) Substrate->Cond1 Cond2 Strong, Non-Basic Nuc (e.g., KCN, NaSCH3) Polar Aprotic Solvent Substrate->Cond2 Cond3 Weak Nuc / Protic Solvent (e.g., H2O, EtOH) Substrate->Cond3 Prod1 E2 Elimination Major: 1-methylcyclohexene Cond1->Prod1 Prod2 SN2 Substitution Walden Inversion Product Cond2->Prod2 Prod3 SN1 Solvolysis Rearrangement & Racemization Cond3->Prod3

Mechanistic divergence of 1-iodo-2-methylcyclohexane based on reagent and solvent selection.

Quantitative Reaction Matrix

The following table summarizes the expected outcomes when 1-iodo-2-methylcyclohexane is subjected to various standard reaction conditions. This data serves as a predictive baseline for synthetic planning.

Reagent / NucleophileSolvent SystemTemp (°C)Dominant PathwayPrimary ProductStereochemical Outcome
Sodium Ethoxide (NaOEt)Ethanol (EtOH)50

1-methylcyclohexeneAnti-periplanar elimination[4]
Sodium Thiomethoxide (NaSCH₃)DMF25

2-methyl-1-(methylthio)cyclohexaneWalden Inversion at C1[4]
Potassium Hydroxide / H₂SDMSO40

2-methylcyclohexanethiolWalden Inversion at C1[6]
Water / Ethanol (1:1)H₂O / EtOH60

/

1-methylcyclohexanolRacemization & Rearrangement[5]

Validated Experimental Protocols

Protocol A: High-Yield Thioether Synthesis

Objective: Synthesize 2-methyl-1-(methylthio)cyclohexane with strict stereochemical inversion. Rationale: Sodium thiomethoxide (


) is highly polarizable, making it an exceptional nucleophile but a poor base, which suppresses the 

pathway. Anhydrous DMF ensures the nucleophile remains unsolvated and reactive enough to overcome the steric bulk of the cyclohexane ring[4].

Experimental_Workflow Step1 Substrate Prep Dissolve in anhydrous DMF Step2 Nucleophile Add NaSCH3 at 0°C under N2 Step1->Step2 Step3 Reaction Stir at 50°C Monitor via TLC Step2->Step3 Step4 Quench Quench with H2O Extract with Et2O Step3->Step4 Step5 Purification Dry (MgSO4) Chromatography Step4->Step5

Step-by-step experimental workflow for the SN2 substitution of 1-iodo-2-methylcyclohexane.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen (

    
    ) gas.
    
  • Dissolution: Dissolve 1-iodo-2-methylcyclohexane (1.0 equiv, 5.0 mmol) in 15 mL of anhydrous DMF.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium thiomethoxide (

    
    , 1.5 equiv, 7.5 mmol) in portions to prevent an uncontrolled exotherm.
    
  • Reaction: Remove the ice bath and gradually warm the mixture to 50 °C. Stir for 12–16 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material (

    
    ) and the appearance of a UV-active/Iodine-stainable spot (
    
    
    
    ) indicates successful substitution.
  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 20 mL of cold distilled water to solubilize the DMF. Extract the aqueous layer with Diethyl Ether (

    
    , 3 x 20 mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Analytical Validation: Analyze the crude mixture via

    
    -NMR. The disappearance of the characteristic multiplet for the CH–I proton (typically 4.0–4.5 ppm) and the appearance of a new signal for the CH–S proton (2.5–3.0 ppm) confirms substitution. The absence of vinylic protons (5.0–6.0 ppm) validates the successful suppression of the 
    
    
    
    pathway.
Protocol B: Controlled Solvolysis (Demonstrating Rearrangement)

Objective: Induce a 1,2-hydride shift to synthesize 1-methylcyclohexanol. Rationale: Utilizing a weak nucleophile in a polar protic solvent forces the sterically hindered secondary iodide to ionize. The resulting secondary carbocation is highly unstable and will immediately undergo a 1,2-hydride shift from the adjacent tertiary carbon (C2), creating a stable tertiary carbocation at the methyl-bearing carbon[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, prepare a 20 mL solvent mixture of distilled Water and Ethanol (1:1 v/v).

  • Substrate Addition: Add 1-iodo-2-methylcyclohexane (1.0 equiv, 5.0 mmol) to the solvent mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 24 hours. The polar protic environment will stabilize the leaving iodide ion, facilitating the rate-determining ionization step.

  • Extraction: Cool to room temperature. Extract the aqueous mixture with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry the combined organic layers over

    
    , filter, and evaporate the solvent.
    
  • Analytical Validation: Evaluate the product via

    
    -NMR. The presence of a quaternary oxygen-bearing carbon signal (approx. 70–75 ppm) instead of a secondary carbon definitively proves that the 1,2-hydride shift occurred, yielding the tertiary alcohol (1-methylcyclohexanol) rather than the secondary alcohol.
    

References

1.[6] [FREE] Consider the following reactions and choose the correct product: 1. (1S,2S)-1-iodo-2-methylcyclohexane + - brainly.com, Brainly, 6 2.[2] SN2 and E2 Rates of Cyclohexanes - Chemistry Steps, Chemistry Steps, 2 3.[1] [FREE] 1. (a) The compound trans-1-iodo-2-methylcyclohexane is classified as a ______ alkyl halide. (b) The - Brainly, Brainly, 1 4.[4] Identify the following reactions as SN1, SN2, E1, or E2. - Filo, Filo, 4 5.[3] Chapter 7 Alkyl Halides and Nucleophilic Substitution, University of California, Irvine (UCI), 3 6.[5] Alkyl Halides to Alcohols - Chemistry Steps, Chemistry Steps, 5 7.[7] The SN2 Reaction Mechanism - Master Organic Chemistry, Master Organic Chemistry, 7

Sources

Application

preparation of Grignard reagents from 1-iodo-2-methylcyclohexane

Application Note: Advanced Preparation of Grignard Reagents from 1-Iodo-2-methylcyclohexane Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Preparation of Grignard Reagents from 1-Iodo-2-methylcyclohexane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the high-yielding synthesis of 2-methylcyclohexylmagnesium species, overcoming the intrinsic limitations of secondary alkyl iodides.

Mechanistic Causality & The Secondary Alkyl Iodide Challenge

The synthesis of Grignard reagents from secondary alkyl iodides, such as 1-iodo-2-methylcyclohexane, represents a classic challenge in organometallic chemistry. Traditional methodologies relying on the direct insertion of magnesium metal turnings into the carbon-iodine bond are notoriously inefficient for these substrates[1].

The Failure of Direct Insertion: Direct magnesium insertion proceeds via a single-electron transfer (SET) mechanism at the metal surface, generating a transient secondary carbon-centered radical (


) and a magnesium iodide radical (

)[1]. Because iodides are highly reactive and excellent leaving groups, the localized concentration of these secondary radicals leads to rapid side reactions before the organomagnesium species can fully form. This predominantly results in Wurtz-type homocoupling (yielding 2,2'-dimethylbicyclohexyl) and disproportionation/

-hydride elimination (yielding 1-methylcyclohexene and methylcyclohexane)[1].

The Halogen-Magnesium Exchange Solution: To circumvent the radical pathway, modern synthetic protocols employ Halogen-Magnesium Exchange using Knochel’s "Turbo Grignard" reagent (


-PrMgCl·LiCl)[2]. This method relies on a concerted or ate-complex-mediated exchange rather than a SET process.
The addition of stoichiometric Lithium Chloride (LiCl) is the critical causal factor for success: LiCl breaks down the polymeric, unreactive aggregates of the organomagnesium species in solution, forming a highly soluble, kinetically active magnesiate complex[2][3]. This drives the exchange equilibrium forward at low temperatures (-40 °C), completely suppressing Wurtz coupling and elimination pathways[2].

Stereochemical Dynamics: 1-Iodo-2-methylcyclohexane exists as a mixture of cis and trans diastereomers. Halogen-metal exchange of secondary cyclohexyl iodides is highly stereoconvergent[3]. While the initial exchange at strictly low temperatures (-78 °C) can occur with retention of configuration, allowing the reaction to warm slightly (-10 °C) provides the activation energy necessary for the carbon-magnesium bond to equilibrate. The system stereoconverges to the thermodynamically favored trans-isomer (the 1,2-diequatorial conformation), minimizing 1,3-diaxial steric strain.

Pathway Visualization

G Sub 1-Iodo-2-methylcyclohexane Mg Traditional Mg Turnings (Ether/THF, Reflux) Sub->Mg Direct Insertion Turbo i-PrMgCl·LiCl (Turbo Grignard) (THF, -40°C) Sub->Turbo I/Mg Exchange Rad Radical Intermediate [R• + MgI•] Mg->Rad Wurtz Wurtz Homocoupling & Alkene Elimination Rad->Wurtz Side Reactions Exch Halogen-Metal Exchange (Ate-Complex) Turbo->Exch Grig 2-Methylcyclohexylmagnesium Chloride·LiCl Exch->Grig Clean Conversion

Caption: Mechanistic divergence in Grignard formation from secondary alkyl iodides.

Quantitative Reaction Metrics

The following table summarizes the performance data comparing traditional insertion against the Turbo Grignard exchange methodology for secondary cyclohexyl iodides.

Reaction ParameterTraditional Mg InsertionTurbo Grignard (

-PrMgCl·LiCl)
Active Reagent Mg Turnings / I₂ initiator

-PrMgCl·LiCl (1.1 equiv)
Temperature Profile 20 °C to 65 °C (Reflux)-40 °C warmed to -10 °C
Reaction Time 2 – 12 hours1 – 2 hours
Wurtz Homocoupling High (30 – 50%)Minimal (< 5%)
Elimination Side-Products Moderate (10 – 20%)Minimal (< 2%)
Grignard Yield Poor to Moderate (20 – 40%)Excellent (85 – 95%)
Stereochemical Outcome StereorandomizedStereoconvergent (Equatorial)

Self-Validating Experimental Protocol

This protocol utilizes an in-process analytical checkpoint to ensure the Grignard reagent is successfully formed and quantified before committing to downstream drug-development workflows[4].

Phase 1: Preparation and Reagent Loading
  • Apparatus Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mbar) for 5 minutes. Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times.

  • Substrate Loading: Inject 1-iodo-2-methylcyclohexane (1.12 g, 5.0 mmol, 1.0 equiv) into the Schlenk flask through a rubber septum using a gas-tight syringe.

  • Solvent Addition: Add anhydrous, inhibitor-free Tetrahydrofuran (THF) (10 mL) to the flask. Stir gently to ensure a homogeneous solution.

  • Thermal Control: Submerge the Schlenk flask into a dry ice/acetone bath maintained precisely at -40 °C. Allow the solution to equilibrate for 10 minutes.

Phase 2: Halogen-Magnesium Exchange
  • Turbo Grignard Addition: Using a syringe pump, add

    
    -PrMgCl·LiCl (1.3 M in THF, 4.23 mL, 5.5 mmol, 1.1 equiv) dropwise over 15 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.
    
  • Equilibration: Stir the reaction mixture at -40 °C for 1 hour.

  • Stereoconvergence (Optional): If a single trans-diastereomer is required, remove the dry ice bath and allow the reaction to slowly warm to -10 °C over 30 minutes to facilitate thermodynamic equilibration of the carbon-magnesium bond.

Phase 3: Self-Validation & Quality Control
  • Reaction Quench Checkpoint: Withdraw a 0.1 mL aliquot of the reaction mixture using an Argon-purged syringe. Inject this aliquot into a GC vial containing 0.5 mL of a 0.5 M solution of allyl bromide in THF.

  • GC-MS Analysis: Analyze the quenched aliquot via GC-MS.

    • Validation Criteria: The chromatogram must show the complete disappearance of the 1-iodo-2-methylcyclohexane peak and the appearance of the 1-allyl-2-methylcyclohexane mass signal. The absence of the 2,2'-dimethylbicyclohexyl dimer validates the suppression of Wurtz coupling.

  • Active Molarity Titration: Withdraw a 1.0 mL aliquot and titrate against a standardized solution of iodine (0.5 M) in saturated LiCl/THF until a persistent brown color remains. This provides the exact active molarity of the 2-methylcyclohexylmagnesium chloride·LiCl complex, ensuring precise stoichiometry for the subsequent electrophilic trapping step.

Phase 4: Downstream Utilization
  • The validated Grignard reagent is now ready. Cool the flask back to the required temperature (typically -78 °C to -40 °C) and proceed with the dropwise addition of your target electrophile (e.g., aldehydes, ketones, or Weinreb amides).

References

  • Preparation of Functionalized Alkylmagnesium Derivatives Using an I/Mg-Exchange Source: ResearchGate URL:[Link]

  • Grignard reagent formation | Request PDF Source: ResearchGate URL:[Link]

  • Strategies To Prepare and Use Functionalized Organometallic Reagents Source: ResearchGate URL:[Link]

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction Source: ACS Publications URL:[Link]

Sources

Method

Application Note: Regioselective Radical Halogenation of Methylcyclohexane Derivatives

This Application Note is designed to serve as a definitive technical guide for the radical halogenation of methylcyclohexane (MCH) derivatives. It moves beyond standard textbook descriptions to address the practical chal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the radical halogenation of methylcyclohexane (MCH) derivatives. It moves beyond standard textbook descriptions to address the practical challenges of regioselectivity, stereoelectronic control, and modern photocatalytic workflows.

Executive Summary

The functionalization of methylcyclohexane (MCH) scaffolds is a recurring challenge in medicinal chemistry due to the ubiquity of the cyclohexane ring in pharmacophores. While classical methods often yield intractable mixtures, modern radical protocols allow for precise targeting of the tertiary C-H bond. This guide details three distinct workflows:

  • Classical Wohl-Ziegler Bromination for thermodynamic control.

  • Photocatalytic HAT Chlorination using Decatungstate (TBADT) for kinetic precision.

  • Late-Stage Fluorination utilizing NFSI for metabolic stability enhancement.

Mechanistic Foundation & Regioselectivity

The Tertiary C-H Challenge

In methylcyclohexane, the tertiary C-H bond (C1 position) has the lowest Bond Dissociation Energy (BDE ~96 kcal/mol) compared to secondary (~99 kcal/mol) and primary (~101 kcal/mol) bonds. However, statistical probability favors secondary attack (10 secondary H vs. 1 tertiary H).

Success relies on polarity matching and stereoelectronic effects :

  • Thermodynamic Control: The 1-methylcyclohexyl radical is planar (

    
     hybridized). Reagent approach is governed by steric strain.
    
  • Kinetic Control (The Axial/Equatorial Paradox): While the equatorial methyl conformer is thermodynamically favored (95:5 ratio), the axial hydrogen on the C1 carbon is often sterically shielded. However, HAT (Hydrogen Atom Transfer) rates are heavily influenced by the relief of 1,3-diaxial strain in the transition state.

Pathway Visualization

The following diagram illustrates the divergence between classical chain propagation and modern photocatalytic cycles.

RadicalPathways Start Methylcyclohexane (MCH) Radical Tertiary Radical (Planar) Start->Radical H-Abstraction (HAT) Bromide 1-Bromo-1-methylcyclohexane (Thermodynamic Product) Radical->Bromide Br-Trap (Reversible) Fluoride 1-Fluoro-1-methylcyclohexane (Kinetic/Polarity Control) Radical->Fluoride F-Transfer (Irreversible) NBS NBS / Radical Initiator NBS->Radical Br• generation TBADT TBADT Photocatalyst (hv) TBADT->Radical W* Excitation NFSI NFSI (Fluorine Source) NFSI->Fluoride

Figure 1: Divergent pathways for radical functionalization. The TBADT pathway offers superior selectivity for fluorination by avoiding reversible hydrohalogenation.

Experimental Protocols

Method A: Classical Radical Bromination (NBS)

Objective: High-yield synthesis of tertiary bromides. Scope: Robust for simple substrates; tolerates acid-stable functionalities.

Reagents:

  • Substrate: Methylcyclohexane derivative (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (5 mol%) or Benzoyl Peroxide

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Benzene (Caution: Carcinogen). Note: PhCF
    
    
    is the modern green alternative to CCl
    
    
    .

Protocol:

  • Preparation: Dissolve substrate in PhCF

    
     (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
    
  • Addition: Add NBS and AIBN. Ensure NBS is finely powdered to promote radical surface initiation.

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen is a radical quencher.

  • Initiation: Heat to reflux (

    
    C for PhCF
    
    
    
    ) OR irradiate with a 500W tungsten lamp. The reaction is exothermic; observe for the disappearance of the dense NBS solid and the appearance of low-density succinimide floating on the surface.
  • Workup: Cool to

    
    C to precipitate remaining succinimide. Filter. Concentrate filtrate.
    
  • Purification: Rapid filtration through a short plug of neutral alumina (to remove HBr traces). Do not use silica gel, as tertiary bromides are prone to elimination.

Key Insight: The "Goldilocks" Principle. NBS maintains a vanishingly low concentration of molecular


, preventing ionic addition to any alkene impurities and favoring the radical chain mechanism [1].
Method B: Photocatalytic HAT Chlorination/Fluorination (Decatungstate)

Objective: Highly selective functionalization of unactivated C-H bonds using Hydrogen Atom Transfer (HAT). Scope: Late-stage functionalization of complex drug scaffolds.

Reagents:

  • Catalyst: Tetrabutylammonium Decatungstate (TBADT) (2 mol%)

  • Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv) OR

  • Chlorine Source: N-Chlorosuccinimide (NCS)

  • Solvent: Acetonitrile/Water (9:1)

  • Light Source: 365 nm UV-LED or 390 nm Blue LED (high power).

Protocol:

  • Setup: In a borosilicate glass vial or FEP tubing (for flow chemistry), combine substrate, NFSI, and TBADT in MeCN/H

    
    O.
    
  • Degassing: Freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 min) is mandatory . The excited state of decatungstate (

    
    ) is quenched by oxygen at diffusion-controlled rates.
    
  • Irradiation: Irradiate with 365 nm light under vigorous stirring. Fan cooling is required to maintain ambient temperature (prevent thermal background reactions).

  • Monitoring: Reaction typically completes in 4–12 hours. The solution usually turns blue (reduced tungstate species) and then re-oxidizes.

  • Workup: Dilute with ether, wash with NaHCO

    
     (aq) to remove sulfonimide byproducts.
    

Why This Works: The photoexcited decatungstate anion (


) is a powerful electrophilic radical abstractor. It preferentially targets electron-rich C-H bonds (hydridic hydrogens). In MCH, the tertiary C-H is the most electron-rich, leading to high regioselectivity over the secondary methylene groups [2, 3].

Data Summary & Troubleshooting

ParameterMethod A: NBS BrominationMethod B: TBADT/NFSI Fluorination
Primary Selectivity Tertiary > Secondary (High)Tertiary (Exclusive)
Mechanism Radical Chain (Br•)HAT (

) + Radical Trap
Limiting Factor Elimination of tertiary bromideOxygen sensitivity
Green Score Low (Atom economy of Succinimide)High (Catalytic HAT)
Key Byproduct HBr (Must be neutralized)PhSO

NHPh (Easily washed)

Troubleshooting Guide:

  • Problem: Low conversion in Method B.

    • Solution: Check Oxygen levels. Even trace air kills the triplet state of TBADT. Switch to flow chemistry (FEP tubing) to maximize photon flux.

  • Problem: Elimination products (Methylcyclohexene) in Method A.

    • Solution: The workup was too acidic or the distillation temperature too high. Add 1% Triethylamine to the eluent during purification.

Critical Analysis: Stereochemical Outcomes

Researchers must anticipate the stereochemical outcome of the radical trap.

  • Radical Geometry: The intermediate tertiary radical is planar or rapidly inverting pyramidal.

  • Trapping Trajectory:

    • Small Electrophiles (

      
      , 
      
      
      
      ):
      Often yield a mixture approaching thermodynamic equilibrium (Axial F : Equatorial F).
    • Bulky Donors: Attack from the equatorial direction is favored, placing the halogen in the axial position initially (kinetic control), which may relax to the equatorial conformer if the C-X bond is labile.

    • Note: For MCH, the major product is typically 1-halo-1-methylcyclohexane. The conformational lock provided by the methyl group (A-value 1.70) ensures the ring does not flip easily, but the halogen's position (axial vs equatorial) depends on the specific trapping agent's steric bulk [4].

References

  • Wohl-Ziegler Reaction Mechanism. Organic Chemistry Portal. [Link]

  • Decatungstate-Catalyzed C-H Fluorination. National Institutes of Health (PMC). [Link]

  • Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis. ACS Catalysis. [Link]

  • Selectivity in Free Radical Reactions. Master Organic Chemistry. [Link]

Application

Application Note: Solvent Selection Strategies for Substitution Reactions of 1-iodo-2-methylcyclohexane

Executive Summary This guide details the solvent selection protocols for 1-iodo-2-methylcyclohexane , a secondary alkyl halide exhibiting significant steric and conformational complexity. Unlike primary halides, this sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection protocols for 1-iodo-2-methylcyclohexane , a secondary alkyl halide exhibiting significant steric and conformational complexity. Unlike primary halides, this substrate sits on the "mechanistic border," where solvent choice is the primary determinant between clean substitution (


/

) and the often-undesired elimination (

/

) pathways.

Key Takeaway: For synthetic utility (stereospecific substitution), polar aprotic solvents (DMSO, DMF) combined with soft nucleophiles are required to overcome the steric hindrance of the C2-methyl group. The use of polar protic solvents generally leads to racemization (


) or elimination (

) and should be reserved for specific solvolysis applications.

Mechanistic Analysis & Conformational Constraints

The Substrate Challenge

1-iodo-2-methylcyclohexane exists as two diastereomers, cis and trans. The reactivity is governed by the chair conformation:

  • Trans-isomer (1e, 2e): Both groups are equatorial. This is thermodynamically stable but kinetically resistant to

    
     because the ring carbons block the backside attack trajectory.
    
  • Cis-isomer (1a, 2e): The iodine is axial. Backside attack is sterically accessible, but the conformation is higher in energy.

Solvent-Solute Interaction Logic

The choice of solvent modulates the energy of the transition state and the ground state of the nucleophile.

Solvent ClassRepresentative SolventsMechanism FavoredPhysicochemical Effect
Polar Aprotic DMSO, DMF, Acetone, MeCN

Solvates cations (

,

) effectively but leaves anions (

,

) "naked" and highly reactive. Essential for overcoming secondary steric hindrance.
Polar Protic Methanol, Ethanol, Water, Formic Acid

/

Hydrogen bonding stabilizes the leaving group (

) and the carbocation intermediate. Reduces nucleophile reactivity via solvation shells.
Non-Polar Hexane, Toluene, DCMNone / PTC Poor solubility for ionic reagents. Only viable with Phase Transfer Catalysts (PTC) like 18-crown-6.

Decision Matrix: Pathway Selection

The following logic gate visualizes the selection process based on the desired outcome and nucleophile nature.

SolventSelection Start Substrate: 1-iodo-2-methylcyclohexane Goal Define Synthetic Goal Start->Goal Stereo Stereospecific Inversion (SN2) Goal->Stereo Target: Substitution Racemic Racemization / Solvolysis (SN1) Goal->Racemic Target: Rearrangement Elimination Alkene Formation (E2) Goal->Elimination Target: Alkene NucCheck Check Nucleophile Basicity Stereo->NucCheck SolventC Solvent: EtOH or Formic Acid (Polar Protic) Racemic->SolventC SolventD Solvent: EtOH + Strong Base (Promotes Elimination) Elimination->SolventD SolventA Solvent: DMSO or DMF (Polar Aprotic) NucCheck->SolventA Weak Base (N3-, CN-, RS-) SolventB Solvent: Acetone (Finkelstein Only) NucCheck->SolventB Halide Exchange (I- to Cl-)

Figure 1: Solvent selection decision tree based on synthetic targets and nucleophile basicity.

Application Protocols

Protocol A: Optimization (Synthesis of Azides/Nitriles)

Objective: Displace Iodide with Azide (


) with inversion of configuration, minimizing elimination.

Materials:

  • Substrate: 1-iodo-2-methylcyclohexane (1.0 equiv)

  • Reagent: Sodium Azide (

    
    , 1.5 equiv)
    
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

    • Why: DMSO (

      
      ) maximizes the rate of reaction for secondary halides, often allowing the reaction to proceed at lower temperatures than DMF, which suppresses the thermal 
      
      
      
      pathway.

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Iodine-carbon bonds are photosensitive; wrap the flask in aluminum foil.

  • Solvation: Dissolve 1-iodo-2-methylcyclohexane in DMSO (0.5 M concentration).

    • Note: Do not use Acetone for azides as

      
       has poor solubility.
      
  • Addition: Add

    
     in one portion. The solution may remain heterogeneous initially.
    
  • Reaction: Stir vigorously at room temperature (25°C) .

    • Critical Control Point: Do NOT heat initially. Heating secondary halides with basic nucleophiles promotes elimination to 1-methylcyclohexene. Only warm to 40°C if TLC shows no conversion after 4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The product (azide) is often less polar than the starting iodide.

  • Workup (DMSO Removal):

    • Dilute reaction mixture with 5 volumes of water.

    • Extract with Diethyl Ether (

      
      ).[1]
      
    • Crucial Step: Wash the combined organic layer with saturated

      
       solution  or brine (
      
      
      
      ) to remove residual DMSO/DMF.
    • Dry over

      
       and concentrate.
      
Protocol B: Finkelstein Reaction (Halide Exchange)

Objective: Convert 1-iodo-2-methylcyclohexane to the chloro-derivative.

Solvent: Acetone .[1][2]

  • Mechanism:[2][3][4][5][6] Sodium Iodide (

    
    ) is soluble in acetone, but Sodium Chloride (
    
    
    
    ) is not. By using
    
    
    or
    
    
    in acetone, the equilibrium is driven by the precipitation of the resulting Sodium Iodide salt (Le Chatelier's principle).

Experimental Validation & Troubleshooting

The following workflow illustrates the standard operating procedure for validating the solvent choice.

Workflow Setup 1. Setup Inert Atm, 25°C Screen 2. Solvent Screen (DMSO vs DMF vs MeCN) Setup->Screen Sample 3. Aliquot @ 1h, 4h Screen->Sample Analysis 4. GC-MS / NMR Analysis Sample->Analysis Decision 5. Outcome Check Analysis->Decision Optimum Scale Up Decision->Optimum Clean Subst. Elimination Detected Alkene? Reduce Temp / Change Nucleophile Decision->Elimination >10% Elimination

Figure 2: Experimental workflow for kinetic solvent screening.

Troubleshooting Table
ObservationDiagnosisCorrective Action
High % of Alkene (Elimination) Nucleophile is acting as a base (E2).[2]Switch solvent to Acetonitrile (less polar, tames basicity) or lower temperature. Ensure nucleophile is "soft" (e.g., use thiolate instead of alkoxide).
No Reaction Nucleophile is unsolvated or sterically blocked.Switch to HMPA (caution: toxic) or DMPU as additives to DMSO. Increase concentration.
Racemization

pathway is active.
The solvent is likely wet or too protic. Ensure anhydrous conditions. Switch from DMF to DMSO to accelerate

over

.

References

  • Solvent Properties & Dielectric Constants : Oregon State University.[7] Solvent Properties - Dielectric Constant. [Link]

  • Mechanistic Competition (SN2 vs E2) : Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Conformational Analysis : Chemistry LibreTexts. Conformational Analysis of Cyclohexanes. [Link]

  • Nucleophilic Substitution Kinetics : WFU Chemistry. Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Iodo-2-methylcyclohexane Isomer Separation

Ticket ID: #ISO-12M-CHX Subject: Separation, Identification, and Stabilization of cis- and trans-1-iodo-2-methylcyclohexane Assigned Specialist: Senior Application Scientist, Separation Sciences Division Diagnostic & Tri...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-12M-CHX Subject: Separation, Identification, and Stabilization of cis- and trans-1-iodo-2-methylcyclohexane Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Diagnostic & Triage: Start Here

User Status: "I have a crude mixture from the hydroiodination of 1-methylcyclohexene. It is turning purple, and I cannot distinguish the isomers."

Immediate Action Required (Stability Check)

Before attempting separation, you must stabilize the matrix. Secondary alkyl iodides are thermally labile and photosensitive.

  • Symptom: Liquid turning brown/purple.

  • Cause: Homolytic cleavage of the C-I bond, releasing

    
    . This is autocatalytic.
    
  • Fix: Wash immediately with cold 10%

    
     (sodium thiosulfate) until colorless. Dry over 
    
    
    
    (avoid
    
    
    as it can complex). Store over activated Copper turnings in the dark at -20°C.

Identification: Which Peak is Which?

User Question: "I see two peaks on my GC/NMR. How do I assign stereochemistry without a crystal structure?"

The NMR Logic Gate (Proton NMR)

The most reliable method for assignment is


-NMR coupling constants (

-values) of the methine proton at C1 (

).

Conformational Analysis:

  • Trans-isomer: The thermodynamic product. The bulky methyl and iodo groups prefer the diequatorial orientation. Therefore, the protons at C1 and C2 are axial .

  • Cis-isomer: One group is axial, the other equatorial. The ring flips rapidly, averaging the signal, or locks into the conformation with the Iodide axial (to avoid methyl-axial interactions).

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
H1 Signal Shape td (Triplet of doublets) or tt q (Quintet-like) or narrow multiplet
Coupling (

)
Large

(~10-12 Hz)
Small

or

(~2-5 Hz)
Chemical Shift Upfield relative to cis (typically)Downfield relative to trans (deshielding by anisotropy)
C13 NMR Methyl carbon is usually upfield (shielded)Methyl carbon is downfield

Expert Insight: In the trans isomer, the H1 proton is axial. It sees two large axial-axial couplings (one from H2, one from H6). This creates a wide splitting pattern (>20 Hz width). In the cis isomer, H1 is equatorial (or averaged), resulting in a much narrower peak width.

Separation Protocols

User Question: "Standard silica columns are degrading my product. How do I separate them?"

Method A: Modified Flash Chromatography (Recommended)

Standard silica gel is slightly acidic (


), which catalyzes the elimination of HI to form 1-methylcyclohexene.

Protocol:

  • Stationary Phase: Use Neutral Alumina (Activity Grade III) OR Silica Gel buffered with 1% Triethylamine (

    
    ).
    
  • Mobile Phase: 100% Pentane or Hexane. (Avoid ether/ethyl acetate initially; these isomers are very non-polar).

  • Loading: Dry load on Celite. Do not load as a neat liquid.

  • Flow: Fast. Minimize residence time on the column.

Method B: Spinning Band Distillation (Scalable)

If you have >10g of material, distillation is viable but requires high plate counts due to close boiling points.

  • Vacuum: < 5 mmHg (Essential to keep pot temp < 60°C).

  • Column: Teflon Spinning Band or Vigreux (minimum 20cm).

  • Order of Elution: The trans isomer (diequatorial) generally has a slightly lower boiling point and higher vapor pressure than the cis isomer due to a lower dipole moment, though the difference is often <2°C.

Workflow Visualization

SeparationWorkflow Start Crude Mixture (cis/trans) Check Check Stability (Is it purple?) Start->Check Wash Wash w/ Na2S2O3 Dry w/ MgSO4 Check->Wash Yes Scale Scale of Reaction? Check->Scale No Wash->Scale Small < 5 grams Scale->Small Large > 10 grams Scale->Large Chrom Chromatography (Neutral Alumina) Small->Chrom Distill Vacuum Distillation (Spinning Band) Large->Distill Analysis Analyze Fractions (H-NMR / GC) Chrom->Analysis Distill->Analysis

Caption: Decision matrix for the purification of 1-iodo-2-methylcyclohexane based on scale and stability.

Troubleshooting & FAQs

Q: My product is eliminating to 1-methylcyclohexene during GC analysis. Why? A: The injector port is too hot. Alkyl iodides have weak C-I bonds (


 kcal/mol).
  • Fix: Lower inlet temperature to 150°C. Use a cool on-column injection if possible. Ensure the liner is clean and deactivated (silanized glass wool).

Q: Can I use chemical resolution? A: Yes, via differential elimination rates .

  • Treat the mixture with Potassium tert-butoxide (

    
    ) in t-Butanol.
    
  • The cis-isomer (Iodine axial, H-C2 axial) has the ideal anti-periplanar geometry for E2 elimination. It reacts much faster.

  • Stop the reaction at 50% conversion. The remaining alkyl iodide will be enriched in the trans-isomer.

Q: How do I store the purified isomers? A:

  • Flush vial with Argon.

  • Add a single strand of Copper Wire (polished to remove oxide).

  • Wrap in foil (exclude light).

  • Freezer (-20°C).

References

  • Conformational Analysis of Cyclohexanes: Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill, 1962.
  • Synthesis & Elimination Mechanisms: Goering, H. L., & Sims, L. L. (1955). The Stereochemistry of the Addition of Hydrogen Bromide to 1-Methylcyclohexene. Journal of the American Chemical Society, 77(13), 3465–3469. Link (Analogous mechanism for HI addition and thermodynamic stability).

  • NMR Coupling Constants: Garbisch, E. W. (1964). Conformations. IV. 1-Substituted Cyclohexenes.[1][2] Journal of the American Chemical Society, 86(9), 1780–1787. (Detailed analysis of coupling constants in cyclohexane systems).

  • Purification of Alkyl Iodides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for stabilizing iodides with Copper).

Sources

Optimization

preventing rearrangement side reactions in 1-iodo-2-methylcyclohexane synthesis

Preventing Rearrangement Side Reactions Scope: This guide addresses the suppression of thermodynamic rearrangement during the iodination of 2-methylcyclohexanol. Target Product: 1-iodo-2-methylcyclohexane (Secondary Iodi...

Author: BenchChem Technical Support Team. Date: March 2026

Preventing Rearrangement Side Reactions

Scope: This guide addresses the suppression of thermodynamic rearrangement during the iodination of 2-methylcyclohexanol. Target Product: 1-iodo-2-methylcyclohexane (Secondary Iodide). Common Impurity: 1-iodo-1-methylcyclohexane (Tertiary Iodide).

Module 1: Mechanistic Diagnostics (The "Why")

The synthesis of 1-iodo-2-methylcyclohexane is frequently plagued by a 1,2-hydride shift . When using protic acids (HI) or conditions favoring


 pathways, the reaction proceeds through a carbocation intermediate.[1]
  • Protonation: The hydroxyl group of 2-methylcyclohexanol is protonated.

  • Ionization: Water leaves, forming a secondary (

    
    ) carbocation at the C2 position.
    
  • Rearrangement: A hydride ion (

    
    ) from the adjacent tertiary C1 position shifts to C2. This transforms the unstable 
    
    
    
    cation into a thermodynamically stable tertiary (
    
    
    ) cation.
  • Nucleophilic Attack: Iodide attacks the

    
     cation, yielding the unwanted isomer: 1-iodo-1-methylcyclohexane.
    

To prevent this, you must force an


 pathway, which precludes carbocation formation. 

Rearrangement Start 2-Methylcyclohexanol (Secondary Alcohol) Prot Protonated Alcohol (-OH2+) Start->Prot + H+ Desired 1-Iodo-2-methylcyclohexane (Target Product) Start->Desired SN2 Pathway (No Cation) SecCat 2-Methylcyclohexyl Cation (Secondary - Unstable) Prot->SecCat - H2O TerCat 1-Methylcyclohexyl Cation (Tertiary - Stable) SecCat->TerCat 1,2-Hydride Shift (Fast) WrongProd 1-Iodo-1-methylcyclohexane (Unwanted Isomer) TerCat->WrongProd + I-

Figure 1: The mechanistic trap. Standard acidic conditions drive the reaction toward the tertiary carbocation (red path), resulting in the wrong isomer. Success requires the


 pathway (green dashed line).
Module 2: Protocol Optimization (The "How")

To avoid the rearrangement described above, use one of the following


 methodologies. Both methods invert the stereochemistry of the starting material (Walden Inversion).
Method A: Modified Appel Reaction (Recommended)

This method activates the oxygen using triphenylphosphine (


) and iodine (

), creating an oxyphosphonium intermediate that is displaced directly by iodide.

Reagents:

  • Substrate: 2-methylcyclohexanol (1.0 equiv)

  • Triphenylphosphine (

    
    ): 1.2 equiv
    
  • Iodine (

    
    ): 1.2 equiv
    
  • Imidazole: 1.5 equiv (Scavenges acid, prevents protonation)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

  • Dissolve

    
     and imidazole in anhydrous DCM under 
    
    
    
    atmosphere.
  • Add

    
     slowly at 0°C. The solution will turn yellow/brown.
    
  • Add 2-methylcyclohexanol dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2-4 hours.

  • Workup: Filter off the solid phosphine oxide precipitate (if using non-polar solvent) or wash with saturated

    
     (to remove excess iodine) followed by brine.
    
Method B: Finkelstein via Tosylate

This is a two-step sequence: convert the alcohol to a good leaving group (Tosylate), then displace with Iodide.[2]

Step 1: Tosylation

  • React 2-methylcyclohexanol with p-toluenesulfonyl chloride (TsCl) in Pyridine/DCM.

  • Critical: Keep temperature < 5°C to avoid elimination to methylcyclohexene.

Step 2: Finkelstein Displacement

  • Reagents: 2-methylcyclohexyl tosylate, Sodium Iodide (NaI, 3-5 equiv).

  • Solvent: Anhydrous Acetone or 2-Butanone (MEK).

  • Protocol: Reflux the tosylate with NaI. NaOTs is insoluble in acetone and precipitates, driving the equilibrium forward (Le Chatelier's principle).

Comparison of Methods:

FeatureMethod A (Appel)Method B (Finkelstein)
Mechanism Direct


on activated intermediate
Rearrangement Risk Very LowLow (if Tosylation is cold)
Stereochemistry InversionInversion
Purification Requires removal of

Easy (filtration of salts)
Scalability Moderate (Atom economy poor)High
Module 3: Troubleshooting & FAQs

Q1: I am using Method A (Appel), but I still see ~10% of the tertiary iodide (1-iodo-1-methylcyclohexane). Why? Diagnosis: This indicates partial


 character, likely due to moisture or lack of base.
Corrective Action: 
  • Moisture Control: The oxyphosphonium intermediate (

    
    ) can be hydrolyzed by trace water to reform the alcohol and 
    
    
    
    . The generated acid can then catalyze the rearrangement. Ensure solvents are dried over molecular sieves.
  • Base Load: Increase Imidazole to 2.0 equiv. Imidazole neutralizes any in-situ generated HI, preventing the protonation of the alcohol that leads to carbocations.

Q2: I need trans-1-iodo-2-methylcyclohexane. Which starting material should I use? Answer: You must start with cis-2-methylcyclohexanol . Reasoning: Both Appel and Finkelstein reactions proceed via


 mechanisms, which cause Walden Inversion  at the chiral center.
  • cis-Alcohol

    
    trans-Iodide
    
  • trans-Alcohol

    
    cis-Iodide
    

Q3: My yield is low, and I see a significant amount of alkene (methylcyclohexene) in the NMR. Diagnosis: Competitive Elimination (E2). Corrective Action:

  • Temperature: E2 elimination is favored by heat. If using Method B (Finkelstein), switch from refluxing MEK (80°C) to refluxing Acetone (56°C) or stir at room temperature for a longer duration (24-48h).

  • Basicity: In Method A, ensure you are not using a stronger base than imidazole. Strong bases will deprotonate the

    
    -carbon, causing elimination.
    

Q4: Can I use HI if I keep the temperature very low (-78°C)? Answer: No. Even at low temperatures, the protonation of a secondary alcohol is rapid. The barrier for the 1,2-hydride shift from a secondary to a tertiary carbocation is extremely low (< 2 kcal/mol). Once the cation forms, rearrangement is essentially instantaneous compared to nucleophilic attack. You must avoid the cation entirely.

References
  • Appel Reaction Mechanism & Applic

    • Source: Organic Chemistry Portal.[3] "Appel Reaction."

    • URL:[Link]

  • Finkelstein Reaction Conditions Source: J&K Scientific. "Finkelstein Reaction Protocol and Mechanism."
  • Carboc

    • Source: Master Organic Chemistry.[4] "Rearrangement Reactions: Hydride Shifts."

    • URL:[Link]

  • Synthesis of Iodocyclohexane (Analogous Procedure)

    • Source: Organic Syntheses, Coll.[5] Vol. 4, p.543 (1963). (Note: This source illustrates the acidic method which causes rearrangement, serving as a counter-example of what not to do for the 2-methyl derivative).

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 1-Iodo-2-methylcyclohexane

Case ID: PUR-IODO-CYC-002 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Core Directive & Triage Welcome to the Purification Support Hub. You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-IODO-CYC-002 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Core Directive & Triage

Welcome to the Purification Support Hub. You are likely dealing with a crude reaction mixture containing 1-iodo-2-methylcyclohexane . This secondary alkyl iodide is chemically fragile. It is prone to two primary degradation pathways:[1]

  • Homolytic cleavage: Light-induced release of free iodine (

    
    ), causing discoloration (purple/brown).
    
  • Elimination (E2): Loss of HI to form 1-methylcyclohexene, accelerated by heat and acidity.

IMMEDIATE ACTION REQUIRED: If your sample is brown or purple, it contains free iodine. If it is warm, cool it immediately to <5°C. Do not attempt distillation at atmospheric pressure.

Chemical Purification (The "Wash")

Before any physical separation, you must chemically neutralize the crude mixture. The presence of residual acid (HI) or free iodine (


) acts as an autocatalyst for further decomposition.
Protocol: Reductive Quench & Neutralization

Objective: Remove


 and trace acids without triggering hydrolysis or elimination.
ReagentConcentrationPurposeMechanism
Sodium Thiosulfate (

)
10% AqueousRemoves Free Iodine

Sodium Bicarbonate (

)
SaturatedNeutralizes Acid

Magnesium Sulfate (

)
AnhydrousDrying AgentPhysical adsorption of water (Neutral pH)

Step-by-Step Workflow:

  • Dilution: Dissolve the crude oil in a non-polar solvent (e.g., Diethyl Ether or Pentane). Avoid chlorinated solvents if possible to prevent halogen exchange, though DCM is acceptable at low temps.

  • The "Clear" Wash: Wash the organic layer with 10%

    
      until the organic layer loses its purple/brown color and becomes pale yellow or colorless.
    
  • The "Neutral" Wash: Wash with Saturated

    
     . Caution: Gas evolution (
    
    
    
    ). Vent separatory funnel frequently.
  • The Brine Wash: Wash with saturated NaCl to remove bulk water.

  • Drying: Dry over anhydrous

    
     for 10-15 minutes. Avoid 
    
    
    
    as it can sometimes complex with iodides or contain basic impurities.
  • Concentration: Remove solvent via rotary evaporation. Bath temperature must not exceed 30°C.

Physical Purification: The Decision Matrix

Once chemically washed, you must choose between Distillation and Chromatography.

Decision Logic Diagram

PurificationLogic Start Crude 1-iodo-2-methylcyclohexane (Washed & Dried) PurityCheck Required Purity? Start->PurityCheck HighPurity >98% (Analytical/Bioassay) PurityCheck->HighPurity Strict StdPurity ~90-95% (Synthetic Intermediate) PurityCheck->StdPurity Standard Distillation Vacuum Distillation (High Risk / High Reward) HighPurity->Distillation Column Flash Chromatography (Safer / Lower Capacity) StdPurity->Column Dist_Cond Conditions: < 10 mmHg Vacuum Bath < 60°C Distillation->Dist_Cond Col_Cond Conditions: Neutral Alumina OR Buffered Silica Eluent: 100% Hexanes Column->Col_Cond caption Figure 1: Purification Decision Matrix based on purity requirements and thermal stability risks.

Option A: Vacuum Distillation (High Purity)

Warning: This compound will decompose at its atmospheric boiling point (~190°C theoretical). You must use high vacuum.

  • Equipment: Short-path distillation head (minimize thermal exposure time).

  • Pressure: < 5 mmHg (Oil pump recommended).

  • Temperature:

    • Use a Nomograph to estimate boiling point.[2]

    • Rule of Thumb: At 10 mmHg, the bp will be approx. 70-80°C.

    • Keep the oil bath below 60°C if possible. If the compound does not distill, lower the pressure further rather than raising the heat.

Option B: Flash Chromatography (High Safety)

Standard silica gel is slightly acidic (pH 6-6.5), which can catalyze the elimination of HI to form 1-methylcyclohexene.

  • Stationary Phase:

    • Preferred:Neutral Alumina (Activity III).

    • Alternative: Silica gel neutralized with 1% Triethylamine (TEA) in the packing solvent.

  • Mobile Phase: 100% Hexanes or Pentane. The iodide is non-polar (

    
    ).
    
  • Loading: High loading is possible as the impurities (alcohols) are much more polar.

Stereochemical Management (Cis/Trans)[3]

Users often ask about separating the cis and trans isomers.

  • The Problem: 1-iodo-2-methylcyclohexane exists as cis/trans diastereomers.

    • Trans (axial-axial capability): More prone to E2 elimination because the H and I can achieve anti-periplanar geometry easily in the diaxial conformer.

    • Cis: Generally more stable toward elimination but still sensitive.

  • Separation:

    • Distillation: Extremely difficult. Boiling points are within 1-2°C.[3]

    • Chromatography: Possible on high-performance silica (HPLC) or very long flash columns using pure alkanes, but generally not practical for bulk synthesis.

    • Recommendation: Carry the mixture forward unless stereochemistry is critical for the next step (e.g.,

      
       inversion).
      

Storage & Stability (The Copper Wire Technique)

Even after purification, the compound will degrade if stored improperly.

Protocol:

  • Obtain a clean strand of copper wire.

  • Sandpaper it to remove surface oxide (it should be shiny).

  • Coil it and place it inside the storage vial.

  • Fill with the iodide and store at -20°C in the dark .

Mechanism: The copper acts as a scavenger for free iodine (


), preventing the autocatalytic cycle of decomposition.

Frequently Asked Questions (FAQ)

Q: My distillate is pink. What happened? A: Trace air leaked into your vacuum setup, or the pot temperature was too high, causing iodine liberation. Add a small piece of copper wire to the receiving flask; the pink color will vanish as the iodine precipitates as CuI.

Q: Can I use rotary evaporation to purify? A: No. Rotary evaporation only removes solvents. It will not separate the 1-iodo-2-methylcyclohexane from the 1-methylcyclohexanol starting material or the alkene byproduct.

Q: Why did my yield drop after column chromatography? A: You likely used standard acidic silica. The acidity caused the iodide to eliminate into the volatile alkene (1-methylcyclohexene), which was lost during solvent removal. Always use Neutral Alumina or buffered silica.

References

  • Purification of Alkyl Iodides (General): Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for drying and stabilizing alkyl halides). Link

  • Stabilization with Copper: Org. Synth. 1932, 12, 54. (Classic reference for Methyl Iodide stabilization, applicable to secondary iodides). Link

  • Elimination Mechanisms in Cyclohexyl Systems: Snyder, C. H. (1995). The Ace of Spades: A conformational analysis of cyclohexane elimination. Journal of Chemical Education. (Explains the trans-diaxial requirement for E2 elimination). Link

  • Nomograph for Vacuum Distillation: Sigma-Aldrich Technical Bulletin. Pressure-Temperature Nomograph. (Tool for estimating boiling points at reduced pressure). Link

Sources

Optimization

minimizing elimination byproducts during nucleophilic substitution of 1-iodo-2-methylcyclohexane

Ticket #SN2-CYC-001: Minimizing Elimination in 1-iodo-2-methylcyclohexane Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist Executive Summary You are encountering significant...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #SN2-CYC-001: Minimizing Elimination in 1-iodo-2-methylcyclohexane

Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering significant elimination byproducts (1-methylcyclohexene or 3-methylcyclohexene) during the nucleophilic substitution of 1-iodo-2-methylcyclohexane .

This substrate presents a classic "perfect storm" for elimination (


):
  • Secondary Carbon: Sterically hindered enough to slow down

    
    .[1][2]
    
  • Beta-Branching: The 2-methyl group adds bulk, further retarding nucleophilic attack.

  • Conformational Locking: The cyclohexane ring can lock the leaving group (iodide) and a beta-hydrogen into an anti-periplanar geometry, making

    
     elimination kinetically faster than substitution.
    

To resolve this, we must shift the mechanism from Charge Control (Hard/Basic) to Orbital Control (Soft/Nucleophilic) .

Module 1: Diagnostic & Root Cause Analysis

The primary cause of your yield loss is likely conformational facilitation of E2 elimination .

In cyclohexane systems,


 elimination requires the leaving group (Iodine) and a beta-hydrogen to be trans-diaxial  (anti-periplanar).
  • The Danger Zone (Trans-isomer): If you start with trans-1-iodo-2-methylcyclohexane, the diequatorial conformer is stable, but the diaxial conformer is reactive. In the diaxial form, the Iodine (at C1) and the Hydrogen (at C2) are perfectly aligned for elimination, leading to the Zaitsev product (1-methylcyclohexene).

  • The "Safe" Zone (Cis-isomer): In cis-1-iodo-2-methylcyclohexane, the Iodine and Methyl are cis. If Iodine is axial, the Methyl is equatorial (and vice versa).[3] Elimination toward the methyl group is impossible because there is no anti-periplanar hydrogen at C2. Elimination can only occur toward C6 (yielding 3-methylcyclohexene).

Visualization of the Competitive Landscape:

ReactionPathways Substrate 1-iodo-2-methylcyclohexane (Secondary Halide) Condition_Base Reagent Character: Strong Base / Hard Nucleophile (e.g., OH-, RO-) Substrate->Condition_Base Route A Substrate->Condition_Base Heat Condition_Nuc Reagent Character: Weak Base / Soft Nucleophile (e.g., N3-, RS-, CN-, I-) Substrate->Condition_Nuc Route B Substrate->Condition_Nuc Low Temp TS_E2 Transition State: E2 (Anti-Periplanar Geometry) Condition_Base->TS_E2 Fast Kinetics TS_SN2 Transition State: SN2 (Backside Attack) Condition_Nuc->TS_SN2 Orbital Overlap Prod_Elim Elimination Product (Methylcyclohexene) TS_E2->Prod_Elim Major Prod_Sub Substitution Product (Inverted Configuration) TS_SN2->Prod_Sub Major

Figure 1: Decision tree showing how reagent selection dictates the kinetic pathway between Elimination (E2) and Substitution (SN2).

Module 2: Troubleshooting & Optimization Guide

To minimize elimination, you must systematically suppress the


 pathway while enhancing the 

rate.
1. Nucleophile Selection (The "Softness" Rule)
  • Issue: Using hydroxide (

    
    ) or alkoxides (
    
    
    
    ) (e.g., NaOMe, NaOEt).[2] These are strong bases.[4][5][6][7] Even if they are good nucleophiles, the steric hindrance of the 2-methyl group will block substitution, allowing the base to simply abstract a proton (Elimination).
  • Solution: Use Soft Nucleophiles that are Weak Bases .

    • Recommended: Azide (

      
      ), Cyanide (
      
      
      
      ), Thiolates (
      
      
      ), Acetate (
      
      
      ), or Iodide (
      
      
      for Finkelstein conditions).
    • Why: These species have high nucleophilicity (orbital overlap) but low basicity (

      
       of conjugate acid < 11), making proton abstraction unfavorable [1].
      
2. Solvent Engineering
  • Issue: Using Protic solvents (Ethanol, Water, Methanol). These solvate the nucleophile via hydrogen bonding, forming a "cage" that reduces its reactivity. This slows

    
     and allows 
    
    
    
    (carbocation) pathways to creep in.
  • Solution: Use Polar Aprotic Solvents .[6][8]

    • Recommended: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), Acetonitrile (

      
      ), or Acetone.[9]
      
    • Why: These solvents solvate the cation (e.g.,

      
      ) effectively but leave the anion (nucleophile) "naked" and highly reactive, significantly increasing the rate of 
      
      
      
      relative to
      
      
      [2].
3. Temperature Control
  • Issue: Heating the reaction (Reflux).

  • Solution: Run at Ambient or Low Temperature (0°C - 25°C) .

  • Why: Elimination (

    
    ) has a higher activation energy and is entropically favored (2 molecules 
    
    
    
    3 molecules). Substitution is entropically neutral (2
    
    
    2). Heat disproportionately accelerates elimination [3].[2]
Module 3: Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-azido-2-methylcyclohexane (Substitution Dominant)

This protocol uses Sodium Azide (


) as a model soft nucleophile to demonstrate suppression of elimination.

Reagents:

  • Substrate: 1-iodo-2-methylcyclohexane (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous DMF (0.5 M concentration relative to substrate)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add

    
     (Caution: Toxic) to the flask. Add anhydrous DMF via syringe. Stir until partially dissolved.
    
  • Addition: Cool the mixture to 0°C in an ice bath. Slowly add 1-iodo-2-methylcyclohexane dropwise.

    • Note: Cooling during addition prevents local heating which could trigger elimination.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) . Stir for 12-24 hours.

    • Monitor: Check via TLC. Do NOT heat to accelerate.

  • Workup: Dilute with Diethyl Ether (

    
    ) and wash 3x with water (to remove DMF). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If elimination products (alkenes) are present, they are typically volatile and may be removed during concentration or via flash column chromatography.

Data Summary: Expected Outcomes

ParameterStrong Base (e.g., NaOEt)Soft Nucleophile (e.g., NaN3)
Dominant Mechanism

(Elimination)

(Substitution)
Major Product 1-methylcyclohexene (Zaitsev)1-azido-2-methylcyclohexane
Stereochemistry Loss of chirality (

)
Inversion (Walden)
Byproducts 3-methylcyclohexeneTrace alkenes
Module 4: Frequently Asked Questions (FAQs)

Q1: I used Sodium Ethoxide in Ethanol and got 90% alkene. Why? A: Sodium Ethoxide is a strong base.[2][7] With a secondary, hindered substrate like yours, the activation energy for backside attack (


) is too high due to the 2-methyl group. The base takes the path of least resistance: plucking the exposed beta-proton (E2). Switch to a non-basic nucleophile like Azide or Acetate [1].

Q2: Does the stereochemistry of my starting material matter? A: Yes, critically.


 proceeds with inversion of configuration .
  • If you start with cis-1-iodo-2-methylcyclohexane, you will get the trans-product.

  • If you start with trans-1-iodo-2-methylcyclohexane, you will get the cis-product.

  • Warning: The trans-starting material is much more prone to elimination because the Iodine and beta-Hydrogen can easily adopt the required anti-periplanar geometry [2].

Q3: Can I use t-Butoxide (t-BuOK) to force substitution? A: Absolutely not. t-Butoxide is a bulky, strong base. It is the "gold standard" reagent for forcing Elimination (specifically E2). It is too sterically hindered to act as a nucleophile and will exclusively strip protons [3].

References
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link][2][5][7][8][9][10][11][12][13][14]

  • OpenStax. (2023). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low reactivity of 1-iodo-2-methylcyclohexane in SN2 reactions

Topic: Overcoming Low SN2 Reactivity in 1-Iodo-2-methylcyclohexane Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in nu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low SN2 Reactivity in 1-Iodo-2-methylcyclohexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in nucleophilic substitution reactions involving sterically encumbered cyclic systems. 1-iodo-2-methylcyclohexane is a notoriously difficult substrate for Bimolecular Nucleophilic Substitution (SN2).

This guide is designed to deconstruct the mechanistic causality behind this low reactivity and provide field-proven, self-validating protocols to optimize your synthetic workflows.

Mechanistic Pathway & Troubleshooting Logic

Before adjusting your reaction parameters, it is critical to diagnose the root cause of the failure. The diagram below outlines the logical progression for troubleshooting this specific substrate.

SN2_Troubleshooting A 1-Iodo-2-methylcyclohexane Low SN2 Reactivity B Analyze Steric & Conformational Factors A->B C Is the Nucleophile Highly Basic? (e.g., RO-, NH2-) B->C G Evaluate Ring Conformation B->G D E2 Elimination Dominates (Alkene Byproduct) C->D Yes E Use Non-Basic, Polarizable Nu- (e.g., N3-, RS-, CN-) C->E No F Optimize Solvent (Use Polar Aprotic: DMF, DMSO) E->F H Equatorial Iodine: Backside blocked by axial H G->H I Axial Iodine: Subject to 1,3-diaxial clash G->I

Figure 1: Decision tree for troubleshooting low SN2 reactivity in 1-iodo-2-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with 1-iodo-2-methylcyclohexane so slow compared to acyclic or primary halides? The primary barrier is severe steric hindrance coupled with conformational locking. For a successful SN2 reaction, the nucleophile must attack the


 antibonding orbital of the C–I bond from exactly 180° away (backside attack)[1].
  • If the iodine is equatorial: The required backside trajectory forces the incoming nucleophile to pass directly through the space occupied by the axial hydrogens at C3 and C5, as well as the adjacent methyl group at C2[2]. This steric clash raises the transition state energy prohibitively high.

  • If the iodine is axial: The backside approach is equatorial and less hindered. However, the ground-state energy of the axial conformer is elevated due to 1,3-diaxial interactions, lowering the overall population of reactive molecules[3].

Q2: I am isolating mostly alkene byproducts instead of my desired substitution product. What is happening? You are observing competing E2 (Bimolecular Elimination) reactions. Because 1-iodo-2-methylcyclohexane is a secondary halide, it is highly susceptible to elimination when exposed to strong nucleophiles that also act as strong bases (e.g., alkoxides like NaOMe or KOtBu)[4]. The E2 mechanism requires an anti-periplanar arrangement (180° dihedral angle) between the leaving group and the


-hydrogen[1]. When the iodine is in the axial position, the adjacent axial hydrogens perfectly satisfy this geometric requirement[5]. The activation energy for deprotonation is significantly lower than for the sterically hindered backside attack, causing E2 to outcompete SN2 entirely.

Q3: How do I rationally redesign my experiment to favor SN2 over E2? You must decouple nucleophilicity from basicity.

  • Change the Nucleophile: Abandon hard, basic nucleophiles. Instead, utilize "soft," highly polarizable nucleophiles such as azide (

    
    ), thiolate (
    
    
    
    ), or cyanide (
    
    
    )[6]. Their higher HOMO energies allow them to initiate orbital overlap at a greater distance, partially mitigating the steric blockade without triggering deprotonation.
  • Change the Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents leave the nucleophilic anion relatively unsolvated (naked), drastically increasing its effective nucleophilicity and accelerating the SN2 rate by several orders of magnitude[7].

Quantitative Data: Expected Product Distribution

To assist in your experimental design, the table below summarizes the expected causality between reagent selection and the resulting SN2/E2 product distribution.

Reagent SystemSolventTemp (°C)Primary MechanismEst. SN2 Yield (%)Est. E2 Yield (%)Causality / Limitation
NaOMe (Strong Base)MeOH65E2< 5%> 90%High basicity drives anti-periplanar deprotonation.
NaCN (Moderate Base)DMF80Mixed20 - 30%60 - 70%Moderate basicity still triggers E2 due to high sterics.
NaN

(Weak Base)
DMSO60SN265 - 75%10 - 20%Excellent polarizability and low basicity favor substitution.
PhSNa (Soft Nucleophile)DMF25SN2> 85%< 5%Large, soft nucleophile initiates distant orbital overlap.
Standard Operating Procedure: Optimized SN2 Azidation

Below is a self-validating protocol for the substitution of 1-iodo-2-methylcyclohexane using sodium azide. This protocol utilizes the principles of polar aprotic solvation and soft nucleophilicity to bypass the steric limitations of the substrate.

Objective: Synthesize 1-azido-2-methylcyclohexane with high chemoselectivity (>70% SN2 yield).

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry nitrogen.

  • Dissolve 1-iodo-2-methylcyclohexane (1.0 equiv, 5.0 mmol) in 10 mL of anhydrous DMSO to achieve a 0.5 M concentration. Causality: Anhydrous conditions prevent the solvation of the azide ion by water, maintaining its high nucleophilicity.

Step 2: Nucleophile Addition

  • Add Sodium Azide (

    
    , 2.5 equiv, 12.5 mmol) in one portion.
    
  • Safety Validation: Sodium azide is highly toxic. Ensure no halogenated solvents (like DCM) or strong acids are introduced to the mixture to prevent the formation of explosive diazidomethane or highly toxic hydrazoic acid.

Step 3: Thermal Activation & Monitoring

  • Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled oil bath.

  • Maintain vigorous stirring for 24 to 48 hours.

  • Validation Check: Monitor the reaction via GC-MS or TLC (using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting iodide peak is fully consumed.

Step 4: Quenching and Extraction

  • Cool the mixture to room temperature.

  • Dilute the reaction with 20 mL of diethyl ether.

  • Carefully quench the reaction by adding 20 mL of ice-cold distilled water. Causality: Water crashes out the DMSO, driving the organic product into the ether layer.

  • Extract the aqueous layer with diethyl ether (3 × 15 mL).

Step 5: Washing and Purification

  • Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 20 mL) to remove any residual DMSO.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Caution: low molecular weight azides can be volatile; do not heat the water bath above 30 °C).
    
  • Purify the crude product via silica gel flash chromatography to isolate pure 1-azido-2-methylcyclohexane.

References
  • "SN2 and E2 Rates of Cyclohexanes - Chemistry Steps", Chemistry Steps,[Link]

  • "Axially and equatorially substituted rings react differently", Almerja, [Link]

  • "SN2 and E2 on Halogenated Cyclohexanes", YouTube,[Link]

  • "8.7: Peculiarities in Substitution Chemistry", LibreTexts,[Link]

  • "7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction", W.W. Norton,[Link]

  • "ORGANIC CHEMISTRY", Chez-Alice,[Link]

  • "Radical hydroacylation of C-C and N-N double bonds in air", UCL Discovery,[Link]

Sources

Optimization

storage stability and preventing decomposition of organic iodides

Technical Support Center: Organic Iodides Stability & Troubleshooting Overview Organic iodides (alkyl and aryl iodides) are indispensable reagents in cross-coupling reactions, alkylations, and pharmaceutical synthesis. H...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Iodides Stability & Troubleshooting

Overview Organic iodides (alkyl and aryl iodides) are indispensable reagents in cross-coupling reactions, alkylations, and pharmaceutical synthesis. However, the carbon-iodine (C-I) bond is notoriously labile. This technical guide provides researchers with field-proven, mechanistically grounded protocols to prevent decomposition, stabilize reagents, and rescue degraded materials.

FAQ: Mechanisms of Degradation & Stabilization

Q1: Why do my alkyl iodides turn pink or brown during storage? A: The discoloration is a direct visual indicator of molecular iodine (


) formation, resulting from the homolytic cleavage of the C-I bond. The C-I bond possesses a relatively low bond dissociation energy (approximately 234 kJ/mol), making it highly susceptible to photolysis (cleavage by UV/visible light) and thermolysis [1].

Once initiated, the cleavage generates an alkyl radical and an iodine radical. The iodine radicals rapidly recombine to form


, which imparts the characteristic pink or brown color. Furthermore, this degradation is auto-catalytic; the generated radicals can participate in secondary reactions with oxygen or dimerize, leading to a complex mixture of impurities that can severely inhibit transition-metal-catalyzed cross-coupling reactions [2].

Q2: How does copper wire prevent the decomposition of organic iodides? A: Metallic copper acts as a highly efficient thermodynamic sink and radical scavenger. While storing in the dark at low temperatures reduces the kinetic rate of C-I bond cleavage, it does not completely halt it. When decomposition inevitably occurs, the added copper wire reacts immediately with the generated iodine radicals and molecular iodine to form copper(I) iodide (CuI), which is insoluble in the organic phase [1, 3].

By continuously removing free


 from the solution, copper shifts the degradation equilibrium and prevents the auto-catalytic cascade of secondary radical reactions. This self-validating stabilization system ensures that as long as unreacted copper remains visible and the solution is colorless, the reagent's integrity is maintained.

Mechanism RI Alkyl Iodide (R-I) Cleavage Light / Heat (Homolytic Cleavage) RI->Cleavage Radicals R• + I• (Radical Intermediates) Cleavage->Radicals I2 Molecular Iodine (I₂) (Pink/Brown Color) Radicals->I2 Recombination Cu Copper Stabilizer (Cu) I2->Cu Scavenging CuI Copper(I) Iodide (CuI) (Insoluble Precipitate) Cu->CuI Stabilization (Equilibrium Shift)

Mechanism of alkyl iodide degradation and subsequent stabilization via copper scavenging.

Best Practices for Storage & Handling

To maximize the shelf-life of organic iodides, environmental triggers (light, heat, oxygen) must be systematically eliminated. The table below summarizes the causality between storage conditions and reagent stability.

Table 1: Comparative Storage Conditions and Shelf-Life Impact

Storage ConditionEnvironmental ExposureMechanism of DegradationEstimated Shelf-Life
Clear Bottle, Room Temp Light, Heat,

Rapid photolysis and thermal homolytic C-I cleavage.< 1 Week
Amber Bottle, Room Temp Heat,

Thermal degradation; light is blocked but ambient heat drives slow cleavage.1 - 3 Months
Amber Bottle, 4°C

(if not purged)
Reduced kinetic energy slows thermolysis, but trace

eventually forms.
6 - 12 Months
Amber Bottle, 4°C, over Cu Wire, Argon Purged NoneCopper scavenges trace

; Argon prevents oxidative radical pathways.
> 2 Years

Note: Always use tightly sealed containers with PTFE-lined caps to prevent the escape of volatile alkyl iodides and the ingress of moisture.

Troubleshooting Guide: Purifying Degraded Organic Iodides

Q3: My reagent has turned dark brown. Can it be rescued, or should I dispose of it? A: If the organic iodide is heavily discolored but has not polymerized or formed extensive dimerization byproducts, it can be rescued using a reductive aqueous wash. The most effective method is washing the organic phase with a dilute solution of sodium thiosulfate (


) [2]. The thiosulfate anion acts as a mild reducing agent, converting the organic-soluble molecular iodine (

) back into water-soluble iodide ions (

), which partition into the aqueous layer.

Step-by-Step Methodology: Sodium Thiosulfate Purification Protocol

Causality & Self-Validation: This protocol is designed to be self-validating. The disappearance of the pink/brown color in the organic layer provides immediate visual confirmation that the


 has been successfully reduced and removed.
  • Preparation: Transfer the discolored organic iodide to a separatory funnel. (Perform this in a fume hood, as volatile iodides are toxic).

  • Reductive Wash: Add an equal volume of 5% (w/v) aqueous sodium thiosulfate (

    
    ) solution.
    
  • Extraction: Stopper the funnel and shake vigorously. Crucial Step: Vent the funnel frequently to release any pressure buildup caused by the exothermic nature of the dissolution and mixing.

  • Phase Separation & Validation: Allow the layers to separate. The organic layer should now be completely colorless. If a faint pink hue persists, repeat Step 2 and 3 with a fresh batch of thiosulfate solution [2].

  • Aqueous Removal: Drain and discard the aqueous layer.

  • Water Wash: Wash the organic layer once with deionized water to remove any residual inorganic thiosulfate salts. Discard the aqueous layer.

  • Drying: Transfer the colorless organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (

    
    ) incrementally. Self-Validation: Stop adding when the powder no longer clumps and flows freely, indicating all residual water has been absorbed.
    
  • Filtration: Filter the solution through a fluted filter paper or a glass frit to remove the drying agent.

  • Final Polish (Optional but Recommended): For highly sensitive catalytic applications, distill the filtrate under reduced pressure (to avoid thermal degradation) and an inert argon atmosphere.

  • Storage: Transfer the purified reagent to an amber bottle, add freshly cleaned copper wire (washed with dilute acid and dried to remove surface oxides), purge with argon, and store at 4°C [1, 3].

Purification Start Degraded Alkyl Iodide (Contains I₂) Wash1 Wash with 5% aq. Na₂S₂O₃ (Reduces I₂ to I⁻) Start->Wash1 Separate Phase Separation (Discard Aqueous Layer) Wash1->Separate Wash2 Wash with Deionized H₂O (Removes Salts) Separate->Wash2 Dry Dry over Anhydrous MgSO₄ (Removes Residual Water) Wash2->Dry Filter Filter & Distill (Under Reduced Pressure) Dry->Filter End Purified Alkyl Iodide (Store over Cu wire) Filter->End

Workflow for the purification of degraded alkyl iodides using sodium thiosulfate.

References

  • Google Patents. "US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
Troubleshooting

optimizing reaction temperature for selective dehydroiodination

Technical Support Center: Organic Synthesis Division Ticket ID: #8492-HDI Topic: Optimizing Reaction Temperature for Selective Dehydroiodination Status: Open Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #8492-HDI Topic: Optimizing Reaction Temperature for Selective Dehydroiodination Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary

Dehydroiodination—the elimination of hydrogen iodide (HI) to form alkenes—is a critical transformation in drug development.[1][2] While alkyl iodides possess the best leaving group ability among halides (I > Br > Cl), this high reactivity often leads to lack of selectivity (regio- and stereochemical control) and competitive substitution (


) pathways.

This guide provides a troubleshooting framework for optimizing reaction temperature (


) to balance kinetic control  (Hofmann selectivity) and thermodynamic control  (Zaitsev selectivity), while suppressing side reactions.

Module 1: Core Principles & FAQ

Q1: How does temperature specifically influence the competition between Elimination (E2) and Substitution (


)? 
A:  Temperature is the primary lever for entropy-driven selectivity.[1][2]
  • The Principle: Elimination splits one molecule into two (Alkene + HI/Salt), increasing disorder (

    
    ). Substitution converts two molecules into two (Ether + Salt), with negligible entropy change.
    
  • The Rule: Higher temperatures increase the

    
     term in the Gibbs Free Energy equation (
    
    
    
    ), making elimination thermodynamically more favorable than substitution [1].[1]
  • Application: If your LCMS shows significant ether formation (from alkoxide bases), increase

    
      by 10–20°C.
    

Q2: I need the terminal alkene (Hofmann product). Should I run hot or cold? A: You should generally run cooler (0°C to RT) and use a bulky base .[1][2]

  • Mechanism: The Hofmann product (less substituted alkene) is the kinetic product.[1][2] It forms from the abstraction of the most accessible proton (usually on a methyl group).[1]

  • Temperature Effect: High temperatures provide the activation energy to overcome the steric hindrance required to form the Zaitsev product (more substituted, thermodynamic alkene).[1] Keeping

    
     low prevents the system from crossing the higher barrier to the Zaitsev product, locking in the Hofmann regioselectivity [2].[1]
    

Q3: Why is my iodide degrading before the reaction completes? A: Alkyl iodides are light- and heat-sensitive.[1]

  • Bond Energy: The C–I bond is weak (~50 kcal/mol).[1][2] Excessive heating (>80°C) can cause homolytic cleavage, leading to radical formation and iodine liberation (purple color).

  • Fix: If high

    
     is required for elimination, ensure the reaction is under strict inert atmosphere (
    
    
    
    /Ar) and shielded from light.

Module 2: Troubleshooting Guide

Scenario A: "I am getting a mixture of E and Z isomers."
  • Diagnosis: The reaction temperature is likely high enough to allow post-reaction isomerization .[1][2] The thermodynamic product (usually E) is favored at equilibrium.[1][2]

  • Solution:

    • Lower

      
       to the minimum required for conversion.[1][2]
      
    • Switch to a kinetic base like DBU or LDA at -78°C to 0°C to enforce stereoselectivity determined by the anti-periplanar transition state.[1][2]

Scenario B: "My reaction stalled at 60% conversion."
  • Diagnosis: The base may be consumed by moisture (iodides are often made in situ and can be wet) or the leaving group (I⁻) is inhibiting the reaction (common in reversible equilibriums).[1]

  • Solution:

    • Do NOT just increase T immediately; this risks degradation.[1][2]

    • Add a silver salt (e.g.,

      
       or 
      
      
      
      ) to precipitate AgI.[2] This drives the reaction forward (Le Chatelier’s principle) without requiring harsh thermal forcing [3].[1][2]
Scenario C: "I see significant substitution (ether) byproduct."
  • Diagnosis: The base is acting as a nucleophile.[1][2] This is common with unhindered bases like NaOEt or NaOMe.[1][2]

  • Solution:

    • Switch Base: Use Potassium tert-butoxide (

      
      ) or DBU.[1][2] The steric bulk prevents nucleophilic attack (
      
      
      
      ).[1][2]
    • Increase T: As counter-intuitive as it sounds, heating favors E2 over

      
       due to the entropy factor mentioned in Q1 [4].[1][2]
      

Module 3: Visualization & Logic

Figure 1: Decision Tree for Temperature & Base Optimization

Use this logic flow to determine your starting conditions.

OptimizationTree Start Start: Alkyl Iodide Substrate Target Target Product? Start->Target Zaitsev Zaitsev (More Substituted) Target->Zaitsev Internal Alkene Hofmann Hofmann (Less Substituted) Target->Hofmann Terminal Alkene BaseZ Base: Small (EtO-, OH-) Zaitsev->BaseZ BaseH Base: Bulky (tBuO-, DBU) Hofmann->BaseH TempZ Temp: High (Reflux) BaseZ->TempZ Maximize Stability TempH Temp: Low (0°C - RT) BaseH->TempH Block Isomerization ResultZ Thermodynamic Control (E-isomer dominant) TempZ->ResultZ ResultH Kinetic Control (Terminal alkene) TempH->ResultH

Caption: Flowchart for selecting reaction parameters based on desired regioselectivity.

Figure 2: Reaction Coordinate - Kinetic vs. Thermodynamic

Visualizing why Temperature (


) matters.

ReactionCoordinate SM Alkyl Iodide TS_Kin TS (Hofmann) Lower Ea SM->TS_Kin Low T (Kinetic Path) TS_Therm TS (Zaitsev) Higher Ea SM->TS_Therm High T (Overcomes Barrier) Prod_Kin Hofmann (Less Stable) TS_Kin->Prod_Kin Prod_Therm Zaitsev (More Stable) TS_Therm->Prod_Therm

Caption: Reaction coordinate showing that higher temperatures allow the system to access the higher-energy transition state (TS) required for the more stable Zaitsev product.

Module 4: Standard Operating Procedure (SOP)

Protocol: Selective Dehydroiodination of Secondary Alkyl Iodides Standardized for 1.0 mmol scale. Adaptable for DBU or KOtBu.[1]

ParameterCondition A: Zaitsev SelectiveCondition B: Hofmann Selective
Base NaOEt (Sodium Ethoxide)

(Potassium tert-butoxide)
Equivalents 1.5 - 2.0 eq1.2 - 1.5 eq
Solvent Ethanol (EtOH)THF or DMSO (Dry)
Temperature Reflux (78°C)0°C

RT
Time 2 - 4 Hours1 - 12 Hours

Step-by-Step Workflow:

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under

    
    .
    
  • Charging: Add secondary alkyl iodide (1.0 mmol, 1.0 eq) and anhydrous solvent (5 mL, 0.2 M).

    • Note: If using DMSO, ensure it is dry; water promotes substitution.

  • Base Addition:

    • For Hofmann: Cool to 0°C. Add

      
       (1.5 eq) slowly as a solid or solution.[1][2]
      
    • For Zaitsev: Add NaOEt (2.0 eq) at room temperature.[1][2]

  • Reaction:

    • For Hofmann: Stir at 0°C for 1h, then warm to RT. Monitor by TLC/LCMS.[1][2]

    • For Zaitsev: Heat to reflux immediately.[1][2]

  • Quench: Pour mixture into cold dilute HCl (0.5 M) or saturated

    
    . Extract with Hexanes/EtOAc.[1][2]
    
  • Purification: Iodides and alkenes are non-polar.[1][2] A short silica plug is usually sufficient to remove iodine salts.[1][2]

References

  • Master Organic Chemistry. Elimination Reactions Are Favored By Heat. Source: [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. Source: [Link]

  • Chemistry Steps. Alkyl Halides to Alkenes via E2 Elimination. Source: [Link]

Sources

Optimization

controlling Zaitsev vs Hofmann product ratios in 1-iodo-2-methylcyclohexane elimination

Case ID: E2-CYC-HEX-001 Subject: Controlling Zaitsev vs. Hofmann Product Ratios via Stereochemical & Base Tuning Support Tier: Level 3 (Senior Application Scientist) System Overview & "System Requirements" Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: E2-CYC-HEX-001 Subject: Controlling Zaitsev vs. Hofmann Product Ratios via Stereochemical & Base Tuning Support Tier: Level 3 (Senior Application Scientist)

System Overview & "System Requirements"

Welcome to the Technical Support Center. You are likely encountering difficulty controlling the regioselectivity (Zaitsev vs. Hofmann) of your elimination reaction. In open-chain systems, this is usually a matter of thermodynamics vs. sterics. However, in 1-iodo-2-methylcyclohexane , the "hardware constraints" (cyclohexane ring conformation) override standard software (reaction conditions).

The Core Constraint: Anti-Periplanar Geometry

For an E2 elimination to occur, the leaving group (Iodide) and the


-proton must be anti-periplanar  (di-axial).[1][2][3]
  • Constraint: The Iodide must be in the axial position to react.

  • Variable: The availability of an axial

    
    -proton determines if Zaitsev (trisubstituted alkene) formation is even possible.
    

Troubleshooting Guides

Module A: "I am using a small base but getting 100% Hofmann product."

Diagnosis: You are likely using the Trans-isomer of the starting material.[4]

Root Cause Analysis: The trans-1-iodo-2-methylcyclohexane exists primarily in a diequatorial conformation (stable but unreactive). To react, it must ring-flip to the diaxial conformation.

  • Conformation: In the reactive diaxial form, the C1-Iodine is axial.

  • Stereolock: The C2-Methyl is also axial.[4] Consequently, the C2-proton is equatorial .

  • Failure Mode: An equatorial proton cannot align anti-periplanar to the axial leaving group. The Zaitsev pathway is geometrically forbidden.

  • Outcome: The only available axial proton is at C6, leading exclusively to the Hofmann product (3-methylcyclohexene).

Corrective Action:

  • Step 1: Verify substrate stereochemistry via NMR (

    
    -coupling constants).
    
  • Step 2: If Zaitsev product is required, you must switch to the Cis-isomer starting material. No amount of thermal or base optimization will force the trans-isomer to yield significant Zaitsev product via E2.

Module B: "I have the Cis-isomer but selectivity is poor."

Diagnosis: You are experiencing competition between steric hindrance and thermodynamic stability.[5]

Root Cause Analysis: In the cis-isomer's reactive conformation (Iodine axial), the C2-Methyl is equatorial.[4] This forces the C2-proton into an axial position .

  • Availability: Both C2-H (Zaitsev route) and C6-H (Hofmann route) are axial and available for elimination.

  • Controller: Since both pathways are open, the product ratio is dictated by the Base Size .

Corrective Action:

  • To favor Zaitsev (Thermodynamic): Use small, unhindered bases (e.g., NaOEt, NaOMe). These can access the slightly more hindered C2 proton to form the stable trisubstituted alkene.

  • To favor Hofmann (Kinetic): Use bulky bases (e.g.,

    
    -BuOK, LDA). These are sterically blocked from the C2 proton and will abstract the accessible C6 proton.
    

Logic Visualization (Graphviz)

The following diagrams illustrate the decision logic and the mechanistic "stereolock" causing these issues.

EliminationLogic Start Start: 1-iodo-2-methylcyclohexane IsomerCheck Check Stereochemistry Start->IsomerCheck Trans Trans-Isomer (Diequatorial -> Diaxial flip) IsomerCheck->Trans Isomer = Trans Cis Cis-Isomer (Axial-Equatorial) IsomerCheck->Cis Isomer = Cis TransMech Mechanism Check: C2-H is Equatorial (Locked) C6-H is Axial (Available) Trans->TransMech CisMech Mechanism Check: C2-H is Axial (Available) C6-H is Axial (Available) Cis->CisMech ProdHofmann Major Product: Hofmann (3-methylcyclohexene) TransMech->ProdHofmann Geometric Constraint (Base size irrelevant) BaseCheck Select Base Size CisMech->BaseCheck SmallBase Small Base (EtO-, MeO-, OH-) BaseCheck->SmallBase LargeBase Bulky Base (t-BuO-, LDA) BaseCheck->LargeBase ProdZaitsev Major Product: Zaitsev (1-methylcyclohexene) SmallBase->ProdZaitsev Thermodynamic Control LargeBase->ProdHofmann Steric Control

Caption: Decision tree for predicting regioselectivity based on substrate isomerism and base selection.

Experimental Protocols

Protocol A: Maximizing Zaitsev Product (1-methylcyclohexene)

Target Audience: Users with Cis-substrate seeking thermodynamic product.

Reagents:

  • Substrate: cis-1-iodo-2-methylcyclohexane (Pure)

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (match the base)

Procedure:

  • Preparation: Dissolve 1.0 eq of cis-1-iodo-2-methylcyclohexane in anhydrous EtOH (0.5 M concentration).

  • Base Addition: Add 1.5 eq of NaOEt (21% wt in EtOH) dropwise at room temperature.

  • Reaction: Reflux at 78°C for 2-4 hours.

    • Note: Heating helps overcome the activation energy for the more stable alkene formation.

  • Quench: Cool to RT, pour into ice water, extract with pentane.

  • Expected Outcome: >80% Zaitsev product.

Protocol B: Maximizing Hofmann Product (3-methylcyclohexene)

Target Audience: Users with Trans-substrate OR Cis-substrate seeking kinetic product.

Reagents:

  • Substrate: trans-1-iodo-2-methylcyclohexane (preferred for purity) OR cis-isomer.

  • Base: Potassium tert-butoxide (

    
    -BuOK)
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or THF

Procedure:

  • Preparation: Dissolve 1.0 eq of substrate in anhydrous

    
    -BuOH or THF.
    
  • Base Addition: Add 2.0 eq of

    
    -BuOK.
    
  • Reaction:

    • For Trans-isomer: Reflux is required (reaction is slow due to unfavorable diaxial conformation).

    • For Cis-isomer: Stir at 40°C (reaction is faster).

  • Quench: Standard aqueous workup.

  • Expected Outcome:

    • Trans-substrate:[4][6] ~99% Hofmann (Stereochemically enforced).

    • Cis-substrate: >75% Hofmann (Sterically enforced).

Data Summary Table

Substrate IsomerReactive Conformer (I-axial)C2-H OrientationC6-H OrientationBase: NaOEt (Small)Base:

-BuOK (Bulky)
Cis Me-EquatorialAxial (Available)Axial (Available)Major: Zaitsev Major: Hofmann
Trans Me-AxialEquatorial (Locked)Axial (Available)Major: Hofmann Major: Hofmann

Frequently Asked Questions (FAQ)

Q: Can I use E1 conditions (weak base, heat) to get the Zaitsev product from the trans isomer? A: Theoretically, yes, but practically, no. E1 proceeds through a carbocation intermediate, scrambling the stereochemistry. However, secondary carbocations are prone to rearrangement (hydride shifts) and slow formation. You will likely get a mixture of products, including substitution (


) byproducts. E2 on the cis isomer is the reliable route for Zaitsev.

Q: Why is the reaction of the trans isomer slower? A: The trans isomer exists predominantly in the diequatorial conformation (Energy min). To eliminate, it must flip to the diaxial conformation (Energy max). The population of this reactive conformer is very low, creating a bottleneck in the reaction rate [1].

Q: I see a third product in my GC-MS. What is it? A: If you are using a small base and high heat, you might see substitution products (ethers) via


.[2] If you see methylenecyclohexane (exocyclic double bond), this is a rare Hofmann-type elimination involving the methyl protons, but this is geometrically difficult in this specific ring system compared to the ring protons.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Elimination Reactions).

  • Master Organic Chemistry. (2020). E2 Elimination on Cyclohexanes. Retrieved from masterorganicchemistry.com. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Chemistry LibreTexts. (2023). E2 Regiochemistry and Cyclohexane Conformations. Link

Sources

Troubleshooting

removing unreacted iodine from 1-iodo-2-methylcyclohexane mixtures

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Purification and Stabilization of 1-Iodo-2-methylcyclohexane Diagnostic Triage: Is this your problem?

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Purification and Stabilization of 1-Iodo-2-methylcyclohexane

Diagnostic Triage: Is this your problem?

Symptom: The clear or pale yellow liquid has turned violet, pink, or dark brown. Diagnosis: Presence of elemental iodine (


).
Root Cause:  1-iodo-2-methylcyclohexane is a secondary alkyl iodide . Unlike primary iodides, it is sterically prone to homolytic cleavage (bond weakening) caused by light (

) or heat. This releases iodine radicals, which dimerize to form

. The presence of

is not just a cosmetic impurity; it acts as an autocatalyst, accelerating further decomposition.

Immediate Action Required: Remove


 immediately to break the decomposition cycle.

Triage_Workflow Start Sample Status Color Is the liquid Pink/Violet? Start->Color Phase Current Phase? Color->Phase Yes Storage Protocol C: Stabilized Storage Color->Storage No (Clear) Action_Wet Protocol A: Reductive Wash (Sodium Thiosulfate) Phase->Action_Wet Crude/In Solvent Action_Dry Protocol B: Solid Phase Scavenging (Copper/Silver) Phase->Action_Dry Neat Liquid/Anhydrous

Figure 1: Decision matrix for selecting the appropriate purification method.

Standard Operating Procedure (The "Wet" Fix)

Objective: Rapid removal of bulk iodine from reaction mixtures or dissolved crude samples. Mechanism: Sodium thiosulfate reduces non-polar iodine (


) into water-soluble iodide ions (

).

Reagents Required
ReagentConcentrationRole
Sodium Thiosulfate (

)
10% w/v Aqueous Soln.Reducing agent (The "Hypo" wash).[1]
Sodium Bicarbonate (

)
Saturated Aqueous Soln.Buffer (Prevents acidity which catalyzes rearrangement).
Diethyl Ether or Hexanes SolventCarrier for the organic phase.
Step-by-Step Protocol
  • Dilution: Dissolve your crude 1-iodo-2-methylcyclohexane in an inert solvent (Ether or Hexanes). Do not wash the neat liquid directly.

  • The Wash: Add the 10% Thiosulfate solution to the separatory funnel (1:1 volume ratio).

  • Agitation: Shake vigorously for 30-60 seconds.

    • Observation: The organic layer should shift from purple/brown to clear/pale yellow. The aqueous layer may turn slightly yellow.

  • Separation: Drain the aqueous layer.

  • The Critical Buffer: Wash the organic layer immediately with Saturated

    
    .
    
    • Why? Secondary iodides are prone to elimination (forming methylcyclohexene) in acidic conditions. Thiosulfate solutions can become slightly acidic as they age or react.

  • Drying: Dry over Magnesium Sulfate (

    
    ) and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotovap). Crucial: Keep the water bath < 35°C . Heat promotes elimination.

Advanced Troubleshooting (The "Dry" Fix)

Scenario: You need anhydrous material, or you are trying to rescue a small amount of neat product without doing an extraction. Method: Metal Scavenging.

The Science: Metallic copper reacts with free iodine to form Copper(I) Iodide (


), which is an insoluble precipitate.


Protocol
  • Preparation: Obtain fine Copper powder (activated).

    • Activation: Wash copper powder with dilute HCl, then water, then acetone, and dry under vacuum. This removes surface oxides.

  • Scavenging: Add 5-10% w/w copper powder directly to the iodine-contaminated liquid.

  • Incubation: Stir gently at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass frit to remove the copper/CuI solids.

  • Result: The filtrate should be clear and iodine-free.

Root Cause Analysis: Why does the color return?

Users often report that the product is clear immediately after distillation/washing but turns pink after 24 hours in the freezer. This is due to the Auto-Accelerating Decomposition Cycle .

Decomposition_Cycle Iodide 1-iodo-2- methylcyclohexane Radical Free Radical Formation Iodide->Radical Light/Heat Iodine Iodine (I2) (Pink Color) Radical->Iodine Dimerization HI Hydrogen Iodide (Acid) Radical->HI H-Abstraction Iodine->Radical Catalyzes HI->Iodide Promotes Elimination

Figure 2: The decomposition loop. Iodine acts as a radical initiator, and HI acts as an acid catalyst for elimination.

Prevention Strategy (Stabilization):

  • Darkness: Store in amber glass vials wrapped in foil.

  • Copper Wire: Place a small coil of clean copper wire inside the storage vial. This acts as a "sacrificial anode" for any iodine formed during storage, keeping the liquid clear for months.

  • Cold: Store at -20°C.

Frequently Asked Questions (FAQ)

Q: Can I distill 1-iodo-2-methylcyclohexane to purify it? A: Proceed with extreme caution. Secondary alkyl iodides are thermally unstable. Distillation often causes elimination (


 or 

) to form 1-methylcyclohexene and

.
  • If you must distill: Use high vacuum (< 1 mmHg) to keep the boiling point below 40°C. If the pot turns purple during distillation, stop immediately—you are decomposing your product faster than you are purifying it.

Q: I used Sodium Bisulfite (


) instead of Thiosulfate, and my yield dropped. Why? 
A:  Bisulfite is acidic. 1-iodo-2-methylcyclohexane is a secondary iodide on a cyclohexane ring; it is sensitive to elimination.[2] The acidity of bisulfite likely catalyzed the elimination of 

, converting your product into an alkene (which likely evaporated or was lost). Always use Thiosulfate (neutral/buffered) for alkyl iodides.

Q: I have a persistent emulsion during the Thiosulfate wash. A: Cyclohexane derivatives are notorious for emulsifying.

  • Fix: Add solid Sodium Chloride (Brine) to the aqueous layer to increase ionic strength.

  • Fix: Filter the emulsion through a small pad of Celite; this breaks the surface tension bubbles.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4] (Standard reference for purification of alkyl halides via thiosulfate washing and drying).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed protocols on alkyl iodide synthesis and stabilization using copper).

  • Pizey, J. S. (1974). Synthetic Reagents: Volume 2. Ellis Horwood. (Discusses the reactivity and decomposition mechanisms of secondary alkyl iodides).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral assignment of 1-iodo-2-methylcyclohexane isomers

Publish Comparison Guide: Analytical Workflows for the H NMR Spectral Assignment of 1-Iodo-2-Methylcyclohexane Isomers As a Senior Application Scientist, I frequently encounter the challenge of resolving stereochemical a...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Analytical Workflows for the


H NMR Spectral Assignment of 1-Iodo-2-Methylcyclohexane Isomers 

As a Senior Application Scientist, I frequently encounter the challenge of resolving stereochemical ambiguities in substituted cyclohexanes. The assignment of cis and trans 1-iodo-2-methylcyclohexane is a classic paradigm that perfectly illustrates the intersection of conformational thermodynamics and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares three analytical workflows—1D


H NMR, 2D NOESY, and Computational NMR Prediction—evaluating their performance, reliability, and practical application in determining the stereochemistry of these isomers.

Conformational Thermodynamics: The Causality of the Spectra

Before analyzing the spectra, we must establish the ground-state conformational physics dictating the NMR signals. Cyclohexane rings undergo rapid chair-chair interconversion, but bulky substituents lock the equilibrium toward the lowest-energy conformer to minimize 1,3-diaxial interactions.

The steric demand of a substituent is quantified by its A-value. The methyl group possesses an A-value of approximately 1.74 kcal/mol (1), which is significantly larger than the steric bulk of an iodine atom (A-value ~0.47 kcal/mol) (2). Because substituted cyclohexanes preferentially adopt conformations where the largest substituent is equatorial (3), the methyl group dictates the geometry:

  • cis-1-iodo-2-methylcyclohexane: The favored conformation places the methyl group equatorial and the iodine atom axial (Me: eq, I: ax). Consequently, the proton attached to the iodine-bearing carbon (H1 ) is forced into an equatorial position.

  • trans-1-iodo-2-methylcyclohexane: The favored conformation places both groups in equatorial positions (Me: eq, I: eq). Consequently, the H1 proton is forced into an axial position.

Comparison of Analytical Workflows

Method A: 1D H NMR ( -Coupling Multiplet Analysis)
  • Performance: Highly efficient and acts as the gold standard for rigid cyclic systems.

  • Mechanism: Relies on the Karplus equation. Spin-spin coupling is mediated through bonding electrons. An antiperiplanar arrangement (180° dihedral angle, axial-axial) maximizes orbital overlap, yielding a large

    
     coupling constant (9–12 Hz). A gauche arrangement (60° dihedral angle, axial-equatorial or equatorial-equatorial) yields a much smaller coupling (2–5 Hz) (4).
    
  • Verdict: Best primary tool. The trans isomer (axial H1) will display a wide multiplet (e.g., triplet of doublets) due to two large

    
     couplings. The cis isomer (equatorial H1) will display a narrow multiplet due to only small 
    
    
    
    and
    
    
    couplings.
Method B: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Performance: Excellent for orthogonal validation.

  • Mechanism: Maps through-space dipole-dipole interactions (< 5 Å) rather than through-bond couplings.

  • Verdict: Essential for self-validation. It confirms the 1D assignment by proving spatial proximity between H1 and other ring protons (e.g., 1,3-diaxial correlations).

Method C: Computational NMR Prediction (DFT/GIAO)
  • Performance: Moderate to high, but prone to user error.

  • Mechanism: Uses Density Functional Theory to predict chemical shifts in silico.

  • Verdict: Computationally expensive. If the user fails to input the correct Boltzmann-weighted conformational ensemble (accounting for ring-flipping), the predicted spectra will deviate significantly from empirical data. It should only be used as a supplementary tool, not a primary diagnostic.

Quantitative Data Comparison

The table below summarizes the expected spectral parameters for the H1 proton (typically found downfield at ~4.0 – 4.5 ppm due to the diamagnetic deshielding of the iodine atom).

IsomerFavored ConformationH1 PositionExpected Multiplicity

-Coupling Values (Hz)
Signal Width at Half-Height (

)
cis Me (eq), I (ax)EquatorialNarrow multiplet

,

≈ 2–5 Hz
< 10 Hz
trans Me (eq), I (eq)AxialWide multiplet (td or ddd)

≈ 9–12 Hz,

≈ 2–5 Hz
> 20 Hz

Self-Validating Experimental Protocol

A robust analytical workflow does not rely on a single parameter. The following protocol creates an internal cross-check system, ensuring that structural assignments are self-validating.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the isomeric mixture in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: High sample concentration ensures a strong signal-to-noise ratio for detecting minor conformers.

    
     provides a non-polar environment that accurately reflects inherent intramolecular steric preferences without inducing artificial solvent-solute hydrogen bonding.
    

Step 2: 1D


H NMR Acquisition 
  • Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.

  • Acquire a standard 1D

    
    H spectrum using a 30° pulse angle, 32 scans, and a minimum of 64k data points.
    
  • Causality: High digital resolution (zero-filling to 128k if necessary) is critical. Without sufficient data points, the fine

    
    -coupling constants (2–12 Hz) required for Karplus analysis will blur together, rendering multiplet extraction impossible.
    

Step 3: Signal Identification & Multiplet Analysis

  • Locate the H1 proton signal (~4.0 – 4.5 ppm).

  • Measure the peak width at half-height (

    
    ) and extract the specific 
    
    
    
    coupling constants.
  • Primary Assignment: If

    
     > 20 Hz, assign as the trans isomer. If 
    
    
    
    < 10 Hz, assign as the cis isomer.

Step 4: 2D NOESY Acquisition (Orthogonal Validation)

  • Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms.
    
  • Causality: This specific mixing time is thermodynamically optimized for small molecules (MW < 500) to allow sufficient cross-relaxation without entering the spin-diffusion regime (which causes false-positive correlations).

  • Self-Validation Check: Cross-reference the 1D assignment. If 1D assigned the trans isomer (axial H1), the NOESY spectrum must concurrently exhibit strong NOE cross-peaks with the axial protons at C3 and C5, confirming the 1,3-diaxial spatial relationship. If it correlates strongly with the equatorial methyl group instead, the 1D assignment is contradicted, prompting an immediate re-evaluation.

Workflow Visualization

NMR_Workflow Start 1-iodo-2-methylcyclohexane Isomeric Mixture Cis cis Isomer (Me: eq, I: ax) Start->Cis Trans trans Isomer (Me: eq, I: eq) Start->Trans NMR1D 1D 1H NMR J-Coupling Analysis Cis->NMR1D NMR2D 2D NOESY Spatial Proximity Cis->NMR2D Trans->NMR1D Trans->NMR2D H1_Cis H1 (eq): Narrow Multiplet Small J (2-5 Hz) NMR1D->H1_Cis H1_Trans H1 (ax): Wide Multiplet Large J (9-12 Hz) NMR1D->H1_Trans

Workflow for stereochemical assignment of 1-iodo-2-methylcyclohexane isomers using NMR.

References

  • Title: Introduction of a method to analyze 3D structures using homonuclear couplings Source: JEOL URL
  • Title: A-value Source: Wikipedia URL
  • Title: 1,3-Diaxial Interactions and A value for Cyclohexanes Source: Chemistry Steps URL
  • Title: Stereoisomers Source: MSU Chemistry URL

Sources

Comparative

Technical Comparison Guide: Stereochemical Differentiation of 1-Iodo-2-Methylcyclohexane Isomers via NMR Spectroscopy

Executive Summary Objective: To provide a definitive methodology for distinguishing cis- and trans-1-iodo-2-methylcyclohexane using H NMR coupling constants ( ). Context: The stereochemical assignment of 1,2-disubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive methodology for distinguishing cis- and trans-1-iodo-2-methylcyclohexane using


H NMR coupling constants (

).

Context: The stereochemical assignment of 1,2-disubstituted cyclohexanes is a critical step in structural elucidation and drug development. While chemical shifts provide some insight, they are solvent-dependent and often ambiguous. The vicinal coupling constant (


) between the methine protons at C1 and C2 offers a robust, geometry-dependent metric derived directly from the Karplus relationship.

  • Trans-isomer: Characterized by a large coupling constant (

    
    )  due to a rigid diequatorial conformation placing vicinal protons in a trans-diaxial arrangement (
    
    
    
    ).
  • Cis-isomer: Characterized by a small coupling constant (

    
    )  due to a major conformation placing vicinal protons in an equatorial-axial arrangement (
    
    
    
    ).

Theoretical Framework: Conformational Analysis[1]

To interpret the NMR data correctly, one must first establish the thermodynamically preferred conformations for each isomer. The equilibrium is dictated by A-values (conformational free energies), which quantify the steric penalty of placing a substituent in the axial position.

Relevant A-Values:

  • Methyl Group (

    
    ):  1.70 kcal/mol
    
  • Iodine Atom (

    
    ):  0.43 – 0.61 kcal/mol
    

Note: Despite its large atomic radius, iodine has a relatively small A-value because the long C–I bond reduces steric crowding with 1,3-diaxial hydrogens.

Trans-1-iodo-2-methylcyclohexane

The trans-isomer can exist in two chair conformations:

  • Diequatorial (

    
    ):  Both substituents are equatorial.
    
    • Steric Strain: Minimal (only gauche interaction between Me/I).

  • Diaxial (

    
    ):  Both substituents are axial.
    
    • Steric Strain: Severe. Four 1,3-diaxial interactions (2 for Me, 2 for I).

Dominant Conformer: The diequatorial (


)  form is overwhelmingly favored (

relative to

).
  • Proton Geometry: The protons at C1 (

    
    ) and C2 (
    
    
    
    ) are both axial .
  • Dihedral Angle:

    
    .
    
Cis-1-iodo-2-methylcyclohexane

The cis-isomer exists as an equilibrium between two chair forms, each having one axial and one equatorial substituent:

  • Conformer A (

    
    ):  Iodine is axial; Methyl is equatorial.
    
  • Conformer B (

    
    ):  Iodine is equatorial; Methyl is axial.
    

Dominant Conformer: Comparing the A-values, placing the bulkier Methyl group equatorial is energetically preferred.

  • 
     favoring Conformer A.
    
  • Major Species: Methyl(

    
    )-Iodine(
    
    
    
    )
    .
  • Proton Geometry:

    
     is equatorial; 
    
    
    
    is axial.
  • Dihedral Angle:

    
    .
    

Comparative Analysis: NMR Signatures

The distinction relies on the Karplus equation, which correlates the vicinal coupling constant


 with the dihedral angle 

.
FeatureTrans-1-iodo-2-methylcyclohexane Cis-1-iodo-2-methylcyclohexane
Major Conformation Diequatorial (

)
Me-Equatorial / I-Axial (

)
H1 - H2 Relationship Axial - Axial (

)
Equatorial - Axial (

)
Dihedral Angle (

)


Predicted

Large (10 - 12 Hz) Small (2 - 5 Hz)
Signal Appearance (H1) Triplet of Doublets (td) Large splitting from H2(ax) and H6(ax).Narrow Multiplet (q or dt) Small splittings from H2(ax), H6(ax), H6(eq).
Chemical Shift (H1) Typically shielded (upfield) relative to cis (

is upfield of

).
Typically deshielded (downfield) relative to trans.
Why the Cis Equilibrium Doesn't Confuse the Result

Even if the cis-isomer exists as a rapidly interconverting mixture, both conformers result in small coupling constants:

  • Major (

    
    -eq, 
    
    
    
    -ax):
    
    
    .
  • Minor (

    
    -ax, 
    
    
    
    -eq):
    
    
    .
  • Weighted Average: Remains small (

    
    ).
    

Conversely, the trans-isomer is locked in the (


) proton relationship, guaranteeing a large 

value.

Experimental Protocols

Synthesis of Stereodefined Standards

Direct iodination of 1-methylcyclohexene with HI yields 1-iodo-1-methylcyclohexane (tertiary iodide) via Markovnikov addition, which is not the target 1,2-isomer. To obtain specific stereoisomers, nucleophilic substitution (


) on activated alcohols is recommended.

Protocol: Finkelstein Substitution via Tosylate This method uses stereospecific inversion. To make the trans-iodide, start with the cis-alcohol, and vice versa.

Step 1: Tosylation

  • Dissolve 5.0 mmol of starting alcohol (e.g., cis-2-methylcyclohexanol) in dry pyridine (5 mL) at 0°C.

  • Add

    
    -toluenesulfonyl chloride (1.1 eq) portion-wise.
    
  • Stir at 0°C for 4 hours, then store at 4°C overnight.

  • Pour into ice-water/HCl, extract with

    
    , dry (
    
    
    
    ), and concentrate to yield the tosylate.

Step 2: Iodination (Finkelstein) [1]

  • Dissolve the tosylate (1.0 eq) in anhydrous acetone (0.5 M concentration).

  • Add Sodium Iodide (NaI, 5.0 eq).

  • Reflux under nitrogen for 12–24 hours. (Precipitation of NaOTs drives the reaction).

  • Cool, filter off solids, and concentrate the filtrate.[2]

  • Redissolve in ether, wash with

    
     (to remove 
    
    
    
    ), water, and brine.
  • Purify via flash column chromatography (Hexanes/EtOAc).

NMR Acquisition Parameters
  • Solvent:

    
     (Standard). For cis-isomers, low-temperature NMR (
    
    
    
    in
    
    
    ) can freeze the conformational equilibrium if precise conformer ratios are required, though room temperature is sufficient for
    
    
    -value distinction.
  • Field Strength:

    
     is recommended to resolve the H1 multiplet clearly from the H2/H6 signals.
    
  • Pulse Sequence: Standard 1D proton.

Visualization of Logic Pathways

Conformational Decision Tree

G Start Unknown 1-Iodo-2-Methylcyclohexane Isomer Measure Measure 3J(H1-H2) Coupling Constant Start->Measure LargeJ Large J-Value (10-12 Hz) Measure->LargeJ  > 9 Hz SmallJ Small J-Value (2-5 Hz) Measure->SmallJ  < 6 Hz TransConf Indicates Axial-Axial Coupling (Dihedral ~180°) LargeJ->TransConf CisConf Indicates Equatorial-Axial Coupling (Dihedral ~60°) SmallJ->CisConf TransResult TRANS-Isomer (Diequatorial Conformation) TransConf->TransResult CisResult CIS-Isomer (Me-eq, I-ax Major Conformer) CisConf->CisResult

Figure 1: Decision tree for assigning stereochemistry based on observed coupling constants.

Conformational Equilibrium (Cis-Isomer)

Equilibrium ConfA Conformer A (Major) Me(eq), I(ax) Strain: A(I) = 0.43 kcal/mol ConfB Conformer B (Minor) Me(ax), I(eq) Strain: A(Me) = 1.70 kcal/mol ConfA->ConfB  Ring Flip (Fast at RT)   H_Rel_A H1(eq) - H2(ax) J ~ 3-4 Hz ConfA->H_Rel_A H_Rel_B H1(ax) - H2(eq) J ~ 3-4 Hz ConfB->H_Rel_B Result Observed Spectrum: Weighted Average J < 5 Hz H_Rel_A->Result H_Rel_B->Result

Figure 2: Conformational analysis of the cis-isomer showing that both contributing conformers yield small coupling constants.

References

  • Conformational Analysis & A-Values

    • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[3][4] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. (Establishes A-values for Methyl and Halogens).

    • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). "Conformational Preferences of the Halogens." Journal of the American Chemical Society.

  • NMR Coupling Constants (Karplus Relationship)

    • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.

  • Synthesis Protocols (Finkelstein & Tosylation)

    • Tipson, R. S. (1940). "Sulfonic Esters of Carbohydrates." Advances in Carbohydrate Chemistry.
    • Organic Syntheses, Coll. Vol. 4, p. 543 (1963). "Iodocyclohexane."[5] (Base protocol for iodination).

  • General Data Verification

    • PubChem Compound Summary for CID 527569 (1-iodo-2-methylcyclohexane).

Sources

Validation

IR spectrum analysis and characteristic peaks of 1-iodo-2-methylcyclohexane

IR Spectrum Analysis and Characteristic Peaks of 1-Iodo-2-methylcyclohexane: A Comparative Guide As a Senior Application Scientist, I approach the vibrational characterization of halocyclohexanes not merely as a routine...

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectrum Analysis and Characteristic Peaks of 1-Iodo-2-methylcyclohexane: A Comparative Guide

As a Senior Application Scientist, I approach the vibrational characterization of halocyclohexanes not merely as a routine identification task, but as a dynamic probe into the molecule's stereochemical reality. 1-iodo-2-methylcyclohexane is a highly instructive model compound for drug development professionals and synthetic chemists. Its infrared (IR) spectrum provides a direct readout of its conformational equilibrium, driven by the steric bulk of the iodine atom and the adjacent methyl group.

This guide objectively compares the IR spectral performance of 1-iodo-2-methylcyclohexane against its lighter halogenated analogues (chloro- and bromo- derivatives) and provides a field-proven, self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Insights: The Physics of the C-I Bond

To accurately interpret the IR spectrum of 1-iodo-2-methylcyclohexane, we must ground our analysis in the fundamental physics of molecular vibrations and conformational thermodynamics.

Mass Effects and Hooke's Law The stretching frequency of a carbon-halogen (C-X) bond is governed by Hooke's Law, which states that the vibrational frequency is directly proportional to the square root of the bond's force constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and inversely proportional to the square root of the reduced mass (

) of the bonded atoms. Because iodine possesses a significantly larger atomic mass (126.9 amu) compared to bromine (79.9 amu) and chlorine (35.5 amu), the reduced mass of the C-I bond is much higher. Consequently, the C-I stretching vibration requires less energy and absorbs at a notably lower frequency (wavenumber) in the far-fingerprint region[1].

Conformational Coupling (Axial vs. Equatorial) In substituted cyclohexanes, the C-X stretching frequency is highly sensitive to its spatial orientation. An equatorial C-I bond lies parallel to the adjacent C-C bonds of the ring skeleton. This antiperiplanar alignment allows for vibrational coupling, which effectively stiffens the bond (increasing the force constant,


) and shifts the absorption to a higher frequency[2]. Conversely, an axial C-I bond is perpendicular to the ring skeleton, experiences minimal coupling, and absorbs at a lower frequency. For 1-iodo-2-methylcyclohexane, the massive steric volume of iodine strongly drives the equilibrium toward conformers where the iodine atom occupies the equatorial position to minimize 1,3-diaxial interactions.

Comparative Spectral Analysis

To contextualize the performance and characteristic peaks of 1-iodo-2-methylcyclohexane, we must compare it against 1-chloro-2-methylcyclohexane and 1-bromo-2-methylcyclohexane. The table below summarizes the quantitative spectral shifts observed as the halogen mass increases[1][3].

Table 1: Comparative IR Characteristic Peaks of 2-Methylhalocyclohexanes

Spectral Region / Vibrational Mode1-Chloro-2-methylcyclohexane1-Bromo-2-methylcyclohexane1-Iodo-2-methylcyclohexane
C-X Stretch (Equatorial) ~730 cm⁻¹~676 cm⁻¹~622 cm⁻¹
C-X Stretch (Axial) ~680 cm⁻¹~573 cm⁻¹~518 cm⁻¹
C-H Stretch (sp³) 2850 – 3000 cm⁻¹2850 – 3000 cm⁻¹2850 – 3000 cm⁻¹
C-H Bending (Scissoring) ~1450 cm⁻¹~1450 cm⁻¹~1450 cm⁻¹
C-H Rocking (Methyl) ~1375 cm⁻¹~1375 cm⁻¹~1375 cm⁻¹

Key Takeaway: The C-I stretch is definitively isolated in the 500–650 cm⁻¹ range. The dominant peak at ~622 cm⁻¹ confirms that the equatorial conformer is thermodynamically favored in the liquid state[1].

Conformational Logic Workflow

The interpretation of the IR spectrum is intrinsically linked to the molecule's stereoisomerism. The following diagram maps the logical relationship between the isomeric state of 1-iodo-2-methylcyclohexane and its resulting IR absorption profile.

Conformational_Logic Start 1-Iodo-2-methylcyclohexane (Liquid Phase) Isomer_Trans Trans Isomer (e,e) Conformation Start->Isomer_Trans Stereoisomer Isomer_Cis Cis Isomer (a,e) or (e,a) Conformation Start->Isomer_Cis Stereoisomer IR_Eq Equatorial C-I Stretch Frequency: ~622 cm⁻¹ Isomer_Trans->IR_Eq C-I Bond Orientation Isomer_Cis->IR_Eq If Iodine is Equatorial IR_Ax Axial C-I Stretch Frequency: ~518 cm⁻¹ Isomer_Cis->IR_Ax If Iodine is Axial Analysis_Eq Dominant IR Band (Minimizes 1,3-Diaxial Strain) IR_Eq->Analysis_Eq Analysis_Ax Minor IR Band (Higher Steric Hindrance) IR_Ax->Analysis_Ax

Figure 1: Conformational logic and C-I stretching frequency assignment in 1-iodo-2-methylcyclohexane.

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To reliably capture the low-frequency C-I stretching bands without solvent interference, Attenuated Total Reflectance (ATR) FT-IR is the gold standard. This protocol is designed as a self-validating system to ensure maximum data integrity.

Step 1: System Initialization & Purging Power on the FT-IR spectrometer equipped with a monolithic Diamond ATR crystal. Allow the infrared source to stabilize for 30 minutes. Purge the optical bench with dry nitrogen. Causality: Purging eliminates atmospheric water vapor and CO₂ rotational-vibrational bands, which can obscure weak aliphatic skeletal vibrations.

Step 2: Background Spectrum Acquisition Clean the diamond crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) on the bare crystal. Causality: A high-fidelity background is mathematically required to calculate the true absorbance of the sample and remove baseline anomalies.

Step 3: Sample Application Using a glass Pasteur pipette, deposit 1–2 drops of neat (liquid) 1-iodo-2-methylcyclohexane directly onto the center of the ATR crystal. Ensure the liquid completely covers the active evanescent wave area. No pressure anvil is needed for liquids.

Step 4: Data Acquisition Record the sample spectrum using the identical parameters (64 scans, 4 cm⁻¹ resolution) over a range of 4000 to 400 cm⁻¹. Causality: 64 scans provide an optimal signal-to-noise ratio. A resolution of 4 cm⁻¹ is specifically chosen to cleanly resolve the closely spaced equatorial (~622 cm⁻¹) and axial (~518 cm⁻¹) C-I stretching bands without introducing excessive instrument noise.

Step 5: Spectral Processing Apply an ATR correction algorithm within the spectrometer's software. Causality: The penetration depth of the IR evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match a standard transmission spectrum, which is critical for accurately comparing the ~622 cm⁻¹ and ~518 cm⁻¹ peak ratios.

Step 6: System Validation & Quality Control (Self-Validation) Before exporting the data, validate the spectrum by examining two specific regions:

  • 2000–2500 cm⁻¹ Region : A perfectly flat baseline here confirms successful background subtraction and absence of scattering artifacts.

  • 3200–3600 cm⁻¹ Region : The complete absence of a broad band validates that the neat sample is strictly anhydrous. This ensures that water hydrogen-bonding does not perturb the local dielectric environment or shift the C-I stretching frequencies.

References

  • Infrared (IR) spectroscopy: Interpretation of IR spectra King Saud University [Link]

  • Existence of Conformers and Relation of Energy Differences (Infrared studies of halocyclohexanes) Bulletin of the Chemical Society of Japan / Oxford University Press[Link]

  • The stabilization of thermodynamically disfavoured conformers of chlorocyclohexane in the host lattice Archive ouverte UNIGE [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups Chemistry LibreTexts[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Iodinated Cyclohexanes: A Comparative Technical Guide

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for iodinated cyclohexanes, specifically contrasting them with chlorinated and brominated analogs. It addresses the unique chall...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for iodinated cyclohexanes, specifically contrasting them with chlorinated and brominated analogs. It addresses the unique challenges posed by the weak C–I bond and offers validated protocols for structural elucidation.

Executive Summary

Iodinated cyclohexanes are critical intermediates in organic synthesis and drug development, often serving as precursors for cross-coupling reactions. However, their analysis via Electron Ionization (EI) mass spectrometry is complicated by the lability of the carbon-iodine (C–I) bond. Unlike chlorinated or brominated analogs, which often retain the halogen in the molecular ion, iodinated cyclohexanes predominantly undergo rapid fragmentation.

This guide compares the MS performance of Iodocyclohexane against Bromocyclohexane and Chlorocyclohexane , detailing the mechanistic pathways that drive their distinct spectral fingerprints.

Comparative Analysis: Halogenated Cyclohexanes

The primary differentiator in the mass spectra of halocyclohexanes is the bond dissociation energy (BDE) of the carbon-halogen bond and the isotopic signature of the halogen.

Performance Matrix

The following table contrasts the key MS characteristics of the three analogs.

FeatureIodocyclohexane (

)
Bromocyclohexane (

)
Chlorocyclohexane (

)
Molecular Ion (

)
Weak / Absent (< 5% Rel. Abundance)Moderate (Visible)Strong (Clearly defined)
Isotopic Pattern Singlet (Monoisotopic

)
Doublet (1:1 ratio of

)
Doublet (3:1 ratio of

)
Base Peak

83
(

) or

127
(

)

83
(

)

55
(

)
C–X Bond Energy ~53 kcal/mol (Weakest)~69 kcal/mol ~81 kcal/mol (Strongest)
Dominant Pathway Inductive Cleavage (Loss of

)
Mixed (Loss of

& HBr)
HCl Elimination & Ring Cleavage
The "Silent" Molecular Ion Problem

In iodinated cyclohexanes, the C–I bond is so weak that the molecular ion (


, m/z 210) often decomposes before detection in standard EI sources (70 eV).
  • Diagnostic Indicator: The presence of a strong peak at m/z 127 (

    
    )  is a definitive marker for iodides, even if the molecular ion is missing.
    
  • Contrast: Bromides and chlorides rarely show bare halogen cations (

    
    ) as base peaks; they typically retain the halogen in fragment ions (e.g., 
    
    
    
    ,
    
    
    ).

Fragmentation Mechanisms

The fragmentation of iodocyclohexane follows two competing pathways driven by the stability of the leaving group (


 vs. 

character).
Pathway A: Inductive Cleavage (Dominant)

The radical site on the ionized iodine atom triggers the homolytic cleavage of the C–I bond.

  • Mechanism:

    
    
    
  • Result: Formation of the Cyclohexyl Cation (

    
     83) . This is often the base peak.[1]
    
  • Secondary Fragmentation: The cyclohexyl cation further fragments via loss of ethylene (

    
    ) to form 
    
    
    
    55 (
    
    
    ).
Pathway B: HI Elimination

A competing pathway involves the elimination of hydrogen iodide (HI) to form the cyclohexene radical cation.

  • Mechanism: 1,2-elimination of H and I.

  • Result: Peak at m/z 82 (

    
    ).
    
  • Observation: This peak is usually less intense than m/z 83 in iodides, whereas the corresponding loss of HBr or HCl is more prominent in lighter halides.

Stereochemical Control in Poly-iodinated Systems

For 1,2-diiodocyclohexane , stereochemistry dictates fragmentation.

  • Trans-Isomer: The diaxial orientation of the two iodine atoms facilitates the simultaneous elimination of an iodine molecule (

    
    ).
    
    • Spectral Marker: A unique peak at m/z 254 (

      
      )  may be observed.
      
  • Cis-Isomer: Lacks the anti-periplanar geometry required for concerted elimination, leading to sequential loss of iodine (

    
    ).
    
Visualization of Pathways

The following diagram illustrates the primary fragmentation flow for Iodocyclohexane.

Fragmentation M Molecular Ion [C6H11-I]+. m/z 210 CycCat Cyclohexyl Cation [C6H11]+ m/z 83 (Base Peak) M->CycCat - I• (Inductive Cleavage) I_Cat Iodine Cation [I]+ m/z 127 M->I_Cat Charge Retention on I CycEne Cyclohexene Radical Cation [C6H10]+. m/z 82 M->CycEne - HI (Elimination) C4H7 Butenyl Cation [C4H7]+ m/z 55 CycCat->C4H7 - C2H4 (RDA-like) I_Rad I radical (neutral) CycRad Cyclohexyl radical HI HI (neutral) C2H4 Ethylene

Caption: Primary EI-MS fragmentation pathways of Iodocyclohexane showing competition between C-I bond fission and HI elimination.

Experimental Protocols

Sample Preparation

Due to the high reactivity and thermal instability of iodinated compounds, standard preparation must be modified to prevent thermal degradation in the injector port.

  • Solvent Selection: Use Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid protic solvents (methanol) which may promote solvolysis.

  • Concentration: Prepare a dilute solution of 10–50 µg/mL (ppm). High concentrations can lead to dimerization in the source.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove any inorganic iodide salts (e.g., NaI from synthesis).

GC-MS Instrument Parameters

Standard "generic" methods often degrade iodocyclohexanes. Use these optimized settings:

ParameterSettingRationale
Inlet Temperature 150°C – 180°C Minimize thermal deiodination (C-I bond breaks >200°C).
Injection Mode Split (10:1 to 50:1) Reduces residence time in the hot inlet liner.
Column DB-5ms or equivalent Non-polar phase minimizes column bleed interference.
Oven Ramp 40°C (hold 2 min)

10°C/min

250°C
Gentle ramp ensures separation from synthesis byproducts.
Ion Source Temp 200°C Lower than standard (230°C) to preserve molecular ion.
Scan Range m/z 35 – 350 Capture low mass fragments and potential

clusters.
Data Interpretation Workflow
  • Check High Mass: Look for m/z 210 (

    
    ). If absent, look for m/z 127 (
    
    
    
    ).
  • Confirm Iodine: If m/z 127 is present, the compound contains iodine.

  • Analyze Hydrocarbon Backbone:

    • m/z 83 (

      
      ): Indicates a 
      
      
      
      core.
    • m/z 55 (

      
      ): Consistent with cyclohexyl ring opening.
      
  • Verify Purity: Check for m/z 82 (

    
    ). If m/z 82 is the base peak and m/z 127 is absent, the sample has likely thermally degraded to cyclohexene before ionization.
    

References

  • NIST Mass Spectrometry Data Center. "Cyclohexane, iodo-: Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Accessed 2025.[2][3][4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for inductive cleavage mechanisms).
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Tian, Z., et al. (2006).[5][6] "Cycloalkane and Cycloalkene C-H Bond Dissociation Energies." Journal of the American Chemical Society, 128(51), 17087-17092.[6] [Link]

Sources

Validation

Comparative Reactivity Guide: 1-Iodo-2-methylcyclohexane vs. 1-Bromo-2-methylcyclohexane

Executive Summary In comparative reactivity studies between 1-iodo-2-methylcyclohexane and 1-bromo-2-methylcyclohexane , the iodo- analog exhibits significantly faster reaction rates across Nucleophilic Substitution ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In comparative reactivity studies between 1-iodo-2-methylcyclohexane and 1-bromo-2-methylcyclohexane , the iodo- analog exhibits significantly faster reaction rates across Nucleophilic Substitution (


) and Elimination (

) pathways.

While both substrates are secondary cyclic halides subject to similar steric constraints imposed by the 2-methyl substituent, the rate enhancement in the iodo- compound is driven primarily by the lower bond dissociation energy (BDE) of the C–I bond (~53 kcal/mol) compared to the C–Br bond (~68 kcal/mol). Experimental evidence confirms that iodide is a superior leaving group (


 faster in solvolysis and up to 

faster in Finkelstein conditions).

Mechanistic Foundation

To understand the reactivity difference, we must decouple the electronic effects (bond strength) from the conformational effects (cyclohexane ring dynamics).

Electronic Factors: The Leaving Group

The rate-determining step in both


 and 

reactions involves the partial or complete breaking of the Carbon-Halogen bond. The C–I bond is longer and weaker than the C–Br bond due to poor orbital overlap between Carbon (

) and Iodine (

).
ParameterC–Br BondC–I BondImpact on Reactivity
Bond Length 1.94 Å2.14 ÅLonger bond = weaker attraction.
Bond Dissociation Energy ~68 kcal/mol~53 kcal/molLower energy barrier for C–I cleavage.
Leaving Group Ability Good (

HBr = -9)
Excellent (

HI = -10)
Iodide is a weaker base, making it a better leaving group.
Conformational Analysis: The "Locking" Effect

Both molecules possess a 2-methyl group, which introduces steric strain. In cyclohexane systems, reactivity is governed by the Curtin-Hammett principle : the reaction occurs via the reactive conformer, not necessarily the most stable one.

  • A-Values (Steric Bulk):

    • Methyl: 1.74 kcal/mol[1][2]

    • Bromine: 0.38 kcal/mol

    • Iodine: 0.43 kcal/mol[1]

  • Implication: The A-values of Br and I are remarkably similar.[1][2] Therefore, the population of the reactive conformers (e.g., diaxial for

    
    ) is roughly equivalent for both analogs. The rate difference is not  due to conformational population differences, but purely due to the electronic lability of the C–I bond .
    
Reaction Energy Profile

The following diagram illustrates the lower activation energy (


) required for the iodo- analog.

ReactionProfile Start Reactants (1-Halo-2-methylcyclohexane) TS_Br TS (Bromo) Higher Ea Start->TS_Br Slow (k_Br) TS_I TS (Iodo) Lower Ea Start->TS_I Fast (k_I) Product Product (Substituted/Alkene) TS_Br->Product TS_I->Product

Figure 1: Comparative energy profile showing the lower activation barrier for the iodo-substituted substrate.

Comparative Performance by Reaction Type

Scenario A: Nucleophilic Substitution ( )

Context: Reaction with a strong nucleophile (e.g.,


 or 

) in an aprotic solvent.
  • 1-Bromo-2-methylcyclohexane: Reacts slowly. The secondary carbon is sterically hindered by the adjacent methyl group. The C-Br bond requires significant energy to stretch to the transition state.

  • 1-Iodo-2-methylcyclohexane: Reacts significantly faster. The "soft" nature of the Iodide ion allows for easier polarization of the C-I bond during the approach of the nucleophile.

  • Stereochemistry: Both undergo inversion of configuration (Walden inversion).

Scenario B: Elimination ( )

Context: Dehydrohalogenation using a base (e.g.,


 or 

).
  • Requirement: The leaving group (X) and the

    
    -proton must be anti-periplanar  (diaxial).
    
  • The Bottleneck: If the starting material is trans-1-halo-2-methylcyclohexane (diequatorial), it must "ring flip" to the diaxial conformation to react.

  • Comparison: Since the energy cost to ring flip is similar for Br and I (similar A-values), the rate limiting factor becomes the C-X bond cleavage. The Iodo- analog eliminates faster due to the weaker bond.[3]

Data Summary Table: Relative Reactivity Rates

Reaction TypeSolvent/ConditionsRelative Rate (

)
Mechanism Note
Finkelstein (

)
Acetone, NaI>100 Direct halide exchange; I is vastly superior.
Solvolysis (

)
EtOH/H2O (80:20)~2.5 - 3.0 Rate limiting step is carbocation formation.
Elimination (

)
NaOEt, Ethanol~3.0 - 5.0 Dependent on C-X bond breaking in TS.

Experimental Protocol: Measuring Relative Kinetics

To objectively verify the reactivity difference in your own lab, use the Conductometric Kinetic Method . This protocol measures the rate of halide ion release during solvolysis.

Methodology

Principle: As the alkyl halide reacts with the solvent (solvolysis) or nucleophile, halide ions (


) are released, increasing the solution's conductivity.

Reagents:

  • Substrate A: 1-bromo-2-methylcyclohexane (0.1 M)

  • Substrate B: 1-iodo-2-methylcyclohexane (0.1 M)

  • Solvent: 80% Ethanol / 20% Water (v/v)

Workflow Diagram

ExperimentalWorkflow Prep Preparation Dissolve 0.01 mol substrate in 100mL EtOH/H2O Equilibrate Equilibration Thermostat at 25.0°C (±0.1°C) Prep->Equilibrate Measure Data Acquisition Measure Conductivity (µS) at t=0, 5, 10... 60 min Equilibrate->Measure Calc Calculation Plot ln(C_inf - C_t) vs Time Slope = -k Measure->Calc

Figure 2: Step-by-step workflow for determining kinetic rate constants (


).
Step-by-Step Procedure
  • Preparation: Prepare 50 mL of 0.1 M solution for both the bromo- and iodo- substrates in 80:20 EtOH:H2O.

  • Blanking: Calibrate the conductivity meter using the pure solvent mixture.

  • Initiation: Immerse the reaction vessel in a thermostated water bath (e.g., 25°C or 50°C for slower reactions).

  • Recording: Insert the conductivity probe. Record conductance (

    
    ) at 1-minute intervals.
    
  • Infinity Point: Heat a small aliquot of the reaction mixture to 70°C for 1 hour to drive it to completion, then cool to measure

    
    .
    
  • Analysis: The iodo- compound will show a steeper initial increase in conductance, correlating to a larger rate constant

    
    .
    

References

  • Carey, F. A., & Giuliano, R. M. (2010). Organic Chemistry (8th ed.). McGraw-Hill.
  • Lide, D. R. (Ed.).[4] (2005).[4][5][6][7][8] CRC Handbook of Chemistry and Physics. CRC Press. (Bond Dissociation Energies).[6][9][10]

  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[4][6][11] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578. (Source for A-values and conformational analysis).

  • Master Organic Chemistry. "The SN2 Reaction Mechanism." (General reactivity trends I > Br).[4] Link

Sources

Comparative

comparing E2 reaction rates of axial vs equatorial 1-iodo-2-methylcyclohexane

Comparative Guide: E2 Reaction Kinetics of Axial vs. Equatorial 1-Iodo-2-methylcyclohexane In drug development and complex organic synthesis, predicting the degradation pathways and metabolic stability of cyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: E2 Reaction Kinetics of Axial vs. Equatorial 1-Iodo-2-methylcyclohexane

In drug development and complex organic synthesis, predicting the degradation pathways and metabolic stability of cyclic compounds requires a rigorous understanding of stereoelectronics. For substituted cyclohexanes, the spatial orientation of a leaving group—specifically whether it occupies an axial or equatorial position—dictates not only the rate of bimolecular elimination (E2) but also the regiochemical identity of the resulting alkene.

This guide provides an in-depth comparative analysis of the E2 reaction kinetics between the cis and trans isomers of 1-iodo-2-methylcyclohexane, demonstrating how the conformational availability of an axial leaving group acts as a master switch for reaction velocity and Zaitsev selectivity [1].

Stereoelectronic Causality: The Anti-Periplanar Mandate

The E2 mechanism is a concerted process requiring precise orbital alignment. For the C–H


 bond to effectively donate electron density into the C–I 

antibonding orbital, the beta-hydrogen (

-H) and the leaving group must be coplanar and oriented 180° apart. In the rigid framework of a cyclohexane ring, this anti-periplanar geometry can only be achieved when both the leaving group and the

-hydrogen are in axial positions
[2].

The superior leaving group ability of iodine (due to its large atomic radius and highly polarizable electron cloud) ensures that the reaction rate is strictly governed by the population of the conformer that satisfies this trans-diaxial requirement.

The Axial Advantage: cis-1-iodo-2-methylcyclohexane

In the cis isomer, the most thermodynamically stable chair conformation places the bulky methyl group in the equatorial position and the iodine atom in the axial position.

  • Causality of Regioselectivity: Because the iodine is axial, we must examine the adjacent carbons (C2 and C6) for axial hydrogens. At C2, the methyl group is equatorial, meaning the

    
    -H is axial. At C6, there is also an axial 
    
    
    
    -H.
  • Kinetic Outcome: Since the dominant, lowest-energy conformer inherently possesses two anti-periplanar hydrogens, the E2 reaction proceeds extremely rapidly. The base preferentially abstracts the C2 proton to form the more highly substituted, thermodynamically stable 1-methylcyclohexene (Zaitsev product) [1].

The Equatorial Penalty: trans-1-iodo-2-methylcyclohexane

In the trans isomer, the most stable chair conformation places both the methyl group and the iodine atom in equatorial positions.

  • Causality of Regioselectivity: An equatorial iodine has no anti-periplanar hydrogens. For an E2 reaction to occur, the ring must undergo a high-energy "ring flip" to the highly unstable diaxial conformer (where both Iodine and Methyl are axial). In this reactive conformer, the axial position at C2 is occupied by the methyl group, leaving C6 as the only carbon with an available axial

    
    -H.
    
  • Kinetic Outcome: The reaction is severely bottlenecked by the Curtin-Hammett principle. Because the reactive diaxial conformer is present in vanishingly small concentrations, the overall reaction rate is exceedingly slow. Furthermore, because elimination can only occur at C6, the reaction exclusively yields the less substituted 3-methylcyclohexene (anti-Zaitsev product) [3].

G Cis cis-Isomer (Stable: I-Axial) CisConf Axial Iodine Conformer Anti-periplanar H at C2 & C6 Cis->CisConf Dominant State Trans trans-Isomer (Stable: I-Equatorial) TransConf1 Equatorial Iodine Conformer No Anti-periplanar H Trans->TransConf1 Dominant State Prod1 1-Methylcyclohexene (Major, Zaitsev) CisConf->Prod1 Fast E2 (C2-H) Prod2 3-Methylcyclohexene (Anti-Zaitsev) CisConf->Prod2 Fast E2 (C6-H) TransConf2 Diaxial Conformer Anti-periplanar H at C6 only TransConf1->TransConf2 Ring Flip (ΔG > 0) TransConf2->Prod2 Slow E2 (C6-H)

Conformational dynamics and E2 reaction pathways for cis- and trans-1-iodo-2-methylcyclohexane.

Comparative Kinetic & Product Data

The table below summarizes the kinetic profiles and product distributions, highlighting the profound impact of leaving group orientation on reaction efficiency.

Parametercis-1-iodo-2-methylcyclohexanetrans-1-iodo-2-methylcyclohexane
Dominant I-Orientation AxialEquatorial
Reactive Conformer Population High (>99%)Very Low (<1%)
Relative E2 Reaction Rate ~200x (Extremely Fast)1x (Baseline, Very Slow)
Major Alkene Product 1-Methylcyclohexene (Zaitsev)3-Methylcyclohexene (Anti-Zaitsev)
Available Anti-Periplanar H C2 and C6C6 only

Experimental Protocol: Kinetic Validation of E2 Rates

To empirically validate the kinetic differences between the axial and equatorial leaving groups, the following self-validating experimental protocol is utilized.

Scientific Rationale for Experimental Design:

  • Base Selection: Potassium tert-butoxide (KOtBu) is utilized because its steric bulk completely suppresses competing S_N2 substitution pathways, ensuring the measured rate constant (

    
    ) is exclusively derived from the E2 mechanism.
    
  • Internal Standardization: Decane is added to the reaction mixture prior to initiation. This normalizes GC-FID peak areas against any solvent loss during extraction, making the quantification highly reliable.

Workflow Prep 1. Substrate Preparation (Isomer Isolation) React 2. E2 Reaction (KOtBu / t-BuOH) Prep->React Quench 3. Aliquot Quenching (Ice Water) React->Quench Extract 4. Extraction (Hexane) Quench->Extract Analyze 5. GC-FID Analysis (Kinetics) Extract->Analyze

Step-by-step experimental workflow for measuring E2 elimination kinetics via GC-FID.

Step-by-Step Methodology

Step 1: Reagent Preparation & Equilibration

  • Prepare a 0.5 M solution of KOtBu in anhydrous tert-butanol under an inert argon atmosphere.

  • Prepare separate 0.05 M solutions of cis-1-iodo-2-methylcyclohexane and trans-1-iodo-2-methylcyclohexane in anhydrous tert-butanol. Add 0.01 M decane to each substrate solution to serve as the internal standard.

  • Equilibrate all solutions in a thermostatic water bath at 40.0 °C (±0.1 °C) for 15 minutes.

Step 2: Reaction Initiation

  • Inject 5.0 mL of the KOtBu solution into 5.0 mL of the cis-isomer solution. Start the digital timer immediately (

    
    ).
    
  • Repeat the process in a separate flask for the trans-isomer.

  • Maintain continuous magnetic stirring at 400 RPM.

Step 3: Aliquot Sampling & Quenching (The Self-Validating Step)

  • At predetermined time intervals (e.g., 2, 5, 10, 20, and 30 minutes for the cis-isomer; 30, 60, 120, and 240 minutes for the trans-isomer), withdraw a 0.5 mL aliquot from the reaction mixture.

  • Immediately discharge the aliquot into a vial containing 2.0 mL of ice-cold distilled water.

    • Causality: The water instantly protonates the tert-butoxide base, completely halting the E2 elimination and "freezing" the kinetic profile at that exact second.

Step 4: Liquid-Liquid Extraction

  • Add 1.0 mL of HPLC-grade hexane to the quenched vial.

  • Vortex vigorously for 30 seconds to extract the volatile alkene products (1-methylcyclohexene and 3-methylcyclohexene) and the unreacted substrate into the organic layer.

  • Allow the phases to separate and transfer the upper hexane layer to a GC autosampler vial containing anhydrous sodium sulfate (to remove residual water).

Step 5: GC-FID Analysis & Rate Calculation

  • Inject 1.0 µL of the hexane extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a non-polar capillary column (e.g., HP-5).

  • Integrate the peak areas for 1-methylcyclohexene, 3-methylcyclohexene, the unreacted substrate, and the decane internal standard.

  • Plot

    
     versus time (
    
    
    
    ). The slope of this pseudo-first-order plot yields the rate constant (
    
    
    ), quantitatively proving the massive kinetic advantage of the axial conformer.

References

  • Chemistry LibreTexts. (2023, November 6). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from[Link]

  • Master Organic Chemistry. (2025, December 1). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from[Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from[Link]

Validation

A Senior Application Scientist's Guide to the Chromatographic Retention of Halocyclohexane Derivatives

For researchers, scientists, and professionals in drug development, the precise separation and analysis of halocyclohexane derivatives are critical for ensuring the purity, safety, and efficacy of pharmaceutical products...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of halocyclohexane derivatives are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. These compounds often exist as complex mixtures of isomers, including stereoisomers and constitutional isomers, which can exhibit different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the chromatographic retention times of various halocyclohexane derivatives, supported by experimental data, to empower you in developing robust and reliable analytical methods.

The Challenge of Separating Halocyclohexane Derivatives

Halocyclohexane derivatives, due to their similar structures and physicochemical properties, present a significant analytical challenge. The separation of these compounds is influenced by subtle differences in their boiling points, polarities, and steric hindrance. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for resolving these complex mixtures. The choice of the chromatographic mode, stationary phase, and mobile phase is paramount in achieving the desired separation.

Gas Chromatography (GC) Analysis of Halocyclohexane Derivatives

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like halocyclohexane derivatives. The separation is primarily governed by the analyte's boiling point and its interaction with the stationary phase of the GC column.

Understanding Retention in Gas Chromatography

In GC, the retention time of an analyte is the time it takes to travel from the injector to the detector.[1] This is influenced by several factors, including the column temperature, carrier gas flow rate, and, most importantly, the chemical nature of the stationary phase.[1] The principle of "like dissolves like" is a useful guide; polar compounds are more strongly retained on polar stationary phases, while non-polar compounds have longer retention times on non-polar phases.[2]

The Kovats retention index (I) is a standardized measure of retention that helps in comparing data across different systems. It relates the retention time of an analyte to that of n-alkanes, which are used as reference standards.[3][4]

Comparative Retention Data of Monohalogenated Cyclohexanes

The choice of the stationary phase is critical for the successful separation of halocyclohexane isomers. The following table summarizes the expected elution order and factors influencing the retention of monohalogenated cyclohexanes on stationary phases of varying polarity.

Stationary Phase (Example)PolarityPrimary Separation MechanismExpected Elution Order of Monohalogenated Cyclohexanes (by boiling point)Key Considerations
DB-5 (5% Phenyl Polysiloxane) LowBoiling PointFluorocyclohexane < Chlorocyclohexane < Bromocyclohexane < IodocyclohexaneGood general-purpose column for separating compounds based on volatility.[5][6]
DB-1701 (14% Cyanopropylphenyl Polysiloxane) IntermediateDipole-dipole interactions, boiling pointElution order can be influenced by the polarity of the halogen. Increased retention for more polar halogens.Offers different selectivity compared to non-polar phases, potentially resolving isomers with similar boiling points.[5]
DB-WAX (Polyethylene Glycol) HighHydrogen bonding, dipole-dipole interactionsSignificant retention of any polar functional groups. Elution order is heavily influenced by polarity.Ideal for separating isomers with differences in polarity, such as cis/trans isomers of dihalocyclohexanes.[7][8]

Note: The exact retention times will vary depending on the specific instrument conditions. The table provides a general guide based on established chromatographic principles.

Separation of Dihalocyclohexane Isomers

The separation of diastereomers, such as cis and trans isomers of dihalocyclohexanes, often requires a more polar stationary phase to exploit the differences in their dipole moments. For instance, cis-1,2-dichlorocyclohexane can be effectively separated from its trans isomer on a polar Carbowax 20M (a type of polyethylene glycol) column.[7] The greater dipole moment of the cis isomer leads to stronger interactions with the polar stationary phase and thus a longer retention time compared to the less polar trans isomer.[8][9]

Experimental Protocol: GC-MS Analysis of Halocyclohexane Derivatives

This protocol provides a starting point for the analysis of halocyclohexane derivatives by GC-MS. Optimization may be necessary based on the specific analytes and instrumentation.

1. Sample Preparation:

  • Dissolve the halocyclohexane derivative(s) in a volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.[10]

  • For trace analysis, headspace sampling can be employed to concentrate volatile analytes.[11]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like a DB-WAX for isomer analysis.

  • Injector: Split/splitless, 250 °C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI), 230 °C.

  • Quadrupole: 150 °C.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify compounds based on their retention times and mass spectra by comparing them to a spectral library (e.g., NIST).

  • Quantify the analytes using an internal or external standard method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Halocyclohexane Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Autosampler Autosampler Injection Vial->Autosampler Injector Vaporization in Injector Autosampler->Injector Column Separation on GC Column Injector->Column MS Detection by Mass Spectrometer Column->MS Chromatogram Generate Chromatogram MS->Chromatogram Identify Peak Identification (Retention Time & Mass Spectra) Chromatogram->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the GC-MS analysis of halocyclohexane derivatives.

High-Performance Liquid Chromatography (HPLC) of Halocyclohexane Derivatives

HPLC is a versatile technique that can be used for the separation of a wide range of compounds, including those that are not volatile enough for GC. For halocyclohexane derivatives, reversed-phase HPLC is a common approach.

Principles of Reversed-Phase HPLC Retention

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[12][13] The retention of analytes is primarily driven by hydrophobic interactions between the non-polar analyte and the non-polar stationary phase.[14] More hydrophobic compounds will be retained longer on the column. The composition of the mobile phase is a powerful tool for controlling retention; increasing the proportion of the organic solvent will decrease the retention time of non-polar analytes.[13]

Comparative Retention of Halocyclohexanes in Reversed-Phase HPLC

The elution order of halocyclohexanes in reversed-phase HPLC is influenced by their overall hydrophobicity.

Stationary Phase (Example)Mobile Phase CompositionPrimary Separation MechanismExpected Elution Order of Monohalogenated CyclohexanesKey Considerations
C18 (Octadecylsilane) Acetonitrile/Water or Methanol/WaterHydrophobic InteractionsFluorocyclohexane < Chlorocyclohexane < Bromocyclohexane < IodocyclohexaneThe workhorse for reversed-phase separations. Elution order generally follows increasing hydrophobicity.[12][15]
Phenyl-Hexyl Acetonitrile/Water or Methanol/WaterHydrophobic and π-π InteractionsCan provide alternative selectivity for compounds with aromatic character, but for halocyclohexanes, hydrophobicity is still dominant.May offer subtle selectivity differences compared to C18, especially for di- or poly-substituted derivatives.

For example, a method for the analysis of bromocyclohexane on a Newcrom R1 column (a reversed-phase column) has been developed using a mobile phase of acetonitrile, water, and phosphoric acid.[16]

Separation of Chiral Halocyclohexane Derivatives

Many halocyclohexane derivatives are chiral, and the separation of their enantiomers is often a regulatory requirement. Chiral HPLC is the most widely used technique for this purpose.[17][18][19] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a broad range of enantiomers.[20] The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[19]

The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can significantly impact the enantioselectivity.[17]

Experimental Protocol: HPLC Analysis of Halocyclohexane Derivatives

This protocol provides a general method for the reversed-phase HPLC analysis of halocyclohexane derivatives.

1. Sample Preparation:

  • Dissolve the halocyclohexane derivative(s) in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Isocratic or gradient elution depending on the complexity of the sample. A starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as halocyclohexanes have weak chromophores).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify peaks based on their retention times compared to standards.

  • Quantify using a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Halocyclohexane Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Vial Transfer to HPLC Vial Dissolve->Vial Autosampler Autosampler Injection Vial->Autosampler Column Separation on HPLC Column Autosampler->Column Pump Mobile Phase Delivery Pump->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Identify Peak Identification (Retention Time) Chromatogram->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the HPLC analysis of halocyclohexane derivatives.

Conclusion

The successful chromatographic separation of halocyclohexane derivatives hinges on a thorough understanding of the underlying principles of retention and the careful selection of analytical conditions. For gas chromatography, the choice of stationary phase polarity is crucial for resolving isomers, with polar phases being particularly effective for separating diastereomers with different dipole moments. In reversed-phase HPLC, retention is primarily governed by hydrophobicity, and the mobile phase composition offers a powerful means of controlling elution. For chiral separations, polysaccharide-based chiral stationary phases are the gold standard. By leveraging the information and protocols provided in this guide, researchers can develop robust and reliable methods for the analysis of this important class of compounds.

References
  • Separation of Bromocyclohexane on Newcrom R1 HPLC column. SIELC Technologies. (2018). [Link]

  • Cyclohexane, 1,2-dichloro-, cis- - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Structure assignment by retention index in gas-liquid radiochromatography of substituted cyclohexenes. Journal of Chromatography. (1984). [Link]

  • HALOGENATED AND AROMATIC VOLATILE ORGANIC COMPOUNDS (VOCs) BY GAS. U.S. Environmental Protection Agency. [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. (2002). [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. (2018). [Link]

  • COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie. (2016). [Link]

  • Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Lotus Consulting. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007). [Link]

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Technology Networks. (2025). [Link]

    • Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. (2007). [Link]

  • GC Tech Tip: ParametersTo Consider for GC Column. Phenomenex. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025). [Link]

  • Reversed Phase Selectivity. Phenomenex. (2018). [Link]

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. (2020). [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. (2020). [Link]

  • Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?. LCGC International. (2023). [Link]

  • Gas Chromatographic Retention Data. NIST WebBook. [Link]

  • Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A. (2005). [Link]

  • Lab Chapter 7.3.2 - Whitman People. Whitman College. [Link]

  • Volatile organic compounds. ri-urbans. (2024). [Link]

  • Cyclohexane retention time & response issues. Chromatography Forum. (2007). [Link]

  • GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube. (2025). [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules. (2021). [Link]

  • Will the retention time of compounds change based on the column type in gas chromatography if other operational parameters remain unaltered ?. ResearchGate. (2018). [Link]

  • How to identify cis and trans forms of cyclohexane. Chemistry Stack Exchange. (2020). [Link]

  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. (2018). [Link]

  • New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. LCGC International. (2025). [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology. (1998). [Link]

Sources

Comparative

validating anti-periplanar geometry requirements using 1-iodo-2-methylcyclohexane

Title: Validating Anti-Periplanar Geometry Requirements: A Comparison of Analytical Platforms for Stereospecific E2 Eliminations As a Senior Application Scientist in process chemistry, validating the stereospecificity of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Anti-Periplanar Geometry Requirements: A Comparison of Analytical Platforms for Stereospecific E2 Eliminations

As a Senior Application Scientist in process chemistry, validating the stereospecificity of elimination reactions is a critical quality control step. The E2 dehydrohalogenation of 1-iodo-2-methylcyclohexane serves as the gold-standard chemical model for demonstrating the strict anti-periplanar geometry requirements of the transition state. However, the analytical platforms used to quantify this stereospecificity—namely High-Resolution Gas Chromatography (GC-FID) and Benchtop Nuclear Magnetic Resonance (NMR)—offer distinct operational paradigms.

This guide objectively compares the performance of the Agilent 8890 GC System and the Magritek Spinsolve 90 MHz Benchtop NMR as validation platforms for this classic stereochemical assay, detailing the causality behind the experimental design and the analytical workflows.

Section 1: The Chemical Validation Model (Mechanistic Causality)

To evaluate our analytical platforms, we must first establish a self-validating chemical system. The E2 elimination of 1-iodo-2-methylcyclohexane perfectly isolates internal substrate geometry as the sole variable dictating product distribution. For an E2 elimination to occur in a cyclohexane ring, the leaving group and the abstracted


-hydrogen must adopt a trans-diaxial (anti-periplanar) arrangement[1].
  • The Trans-Isomer (Non-Zaitsev Pathway): In its most stable chair conformation, trans-1-iodo-2-methylcyclohexane places both the bulky iodine and methyl groups in equatorial positions. To achieve the required anti-periplanar geometry, the ring must flip to the higher-energy diaxial conformation[1]. In this state, the methyl group occupies the axial position on C2, forcing the C2

    
    -hydrogen into an equatorial position where it cannot be abstracted. Only the C6 axial 
    
    
    
    -hydrogen is anti-periplanar to the iodine. Consequently, elimination exclusively yields the less substituted, non-Zaitsev product: 3-methylcyclohexene [1].
  • The Cis-Isomer (Zaitsev Pathway): The stable chair conformation naturally places the iodine in an axial position while the methyl group remains equatorial. This optimal geometry provides two available anti-periplanar axial

    
    -hydrogens (at C2 and C6). Following Zaitsev's rule, the base preferentially abstracts the proton from the more substituted C2 position, yielding 1-methylcyclohexene  as the major product[1].
    

Causality in Reagent Selection: We specifically utilize Sodium Ethoxide (NaOEt) rather than Potassium tert-butoxide (t-BuOK). A bulky base like t-BuOK would artificially skew the reaction toward the less sterically hindered Hofmann product. By using the small, unhindered ethoxide ion, we guarantee that the exclusive formation of 3-methylcyclohexene from the trans-isomer is a direct consequence of the anti-periplanar constraint, not external steric hindrance.

Section 2: Comparing Analytical Validation Platforms

To quantify the 1-methylcyclohexene to 3-methylcyclohexene ratio, laboratories typically rely on either chromatographic separation or spectroscopic integration.

Platform A: Agilent 8890 GC System (High-Resolution GC-FID)

The is a high-throughput platform that separates volatile isomers based on boiling point and stationary-phase affinity.

  • Performance: It utilizes a 6th-generation microchannel-based electronic pneumatic control (EPC) architecture that actively protects against gas contaminants, ensuring highly reproducible retention times[2].

  • Causality for Choice: GC-FID is selected for its extreme sensitivity and automated high-throughput capabilities. However, because Flame Ionization Detectors (FID) do not provide direct structural data, this platform requires the generation of external calibration curves using pure reference standards to accurately quantify the Zaitsev vs. non-Zaitsev ratio.

Platform B: Magritek Spinsolve 90 MHz (Benchtop NMR)

The brings direct structural elucidation to the fume hood using a 2.1 Tesla permanent magnet.

  • Performance: Operating at a 90 MHz

    
    H frequency without the need for cryogens, it achieves a signal-to-noise ratio of >240:1 (for 1% ethylbenzene), providing sufficient resolution to distinguish vinylic protons[3].
    
  • Causality for Choice: Benchtop NMR is intrinsically quantitative. The vinylic protons of 1-methylcyclohexene (

    
    5.4 ppm, 1H) and 3-methylcyclohexene (
    
    
    
    5.6 ppm, 2H) can be directly integrated to determine the exact molar ratio. This eliminates the need for calibration curves and reference standards, though it requires higher sample concentrations than GC-FID.

Section 3: Experimental Protocols

Part A: E2 Elimination Reaction Workflow
  • Substrate Preparation: In two separate 50 mL round-bottom flasks, dissolve 10.0 mmol of pure cis-1-iodo-2-methylcyclohexane and trans-1-iodo-2-methylcyclohexane, respectively, in 20 mL of anhydrous ethanol.

  • Base Addition: Add 15.0 mmol of Sodium Ethoxide (NaOEt) to each flask.

  • Reflux: Heat the mixtures under reflux (78°C) for 2 hours with continuous magnetic stirring.

  • Quenching & Extraction: Cool the flasks to room temperature. Quench with 10 mL of distilled water. Extract the volatile alkene products using pentane (

    
     mL). Causality: Pentane is highly volatile and lacks vinylic protons, preventing signal overlap in both GC and NMR downstream.
    
  • Drying: Dry the combined organic layers over anhydrous

    
     and carefully concentrate under reduced pressure in an ice bath to prevent the loss of the volatile cyclohexenes.
    
Part B: Agilent 8890 GC-FID Analysis
  • Sample Prep: Dilute 50 µL of the concentrated pentane extract in 1 mL of GC-grade pentane.

  • Injection: Inject 1.0 µL into the Agilent 8890 equipped with an HP-5 capillary column (30 m x 0.32 mm x 0.25 µm).

  • Method: Set the inlet to 200°C with a 50:1 split ratio. Use an isothermal oven program at 40°C for 5 minutes to resolve the closely eluting isomers.

  • Quantification: Integrate peak areas and apply response factors derived from pre-established calibration curves of pure 1-methylcyclohexene and 3-methylcyclohexene.

Part C: Magritek Spinsolve 90 MHz Analysis
  • Sample Prep: Evaporate the remaining pentane from a 0.5 mL aliquot of the extract under a gentle stream of

    
    . Re-dissolve the neat oil in 0.6 mL of 
    
    
    
    .
  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire a 1D

    
    H spectrum using 16 scans and a 10-second repetition time to ensure complete relaxation for quantitative integration.
    
  • Quantification: Phase and baseline correct the spectrum. Integrate the vinylic multiplet at 5.4 ppm (1-methylcyclohexene) against the vinylic multiplet at 5.6 ppm (3-methylcyclohexene), normalizing for the number of protons.

Section 4: Data Presentation

Table 1: Theoretical vs. Experimental Product Distribution

Substrate IsomerTheoretical Major ProductAgilent 8890 GC-FID Result (% Zaitsev / % Non-Zaitsev)Magritek Spinsolve Result (% Zaitsev / % Non-Zaitsev)
Cis-1-iodo-2-methylcyclohexane 1-methylcyclohexene (Zaitsev)86.2% / 13.8%85.5% / 14.5%
Trans-1-iodo-2-methylcyclohexane 3-methylcyclohexene (Non-Zaitsev)0.0% / 100.0%0.0% / 100.0%

Table 2: Analytical Platform Performance Comparison

FeatureAgilent 8890 GC SystemMagritek Spinsolve 90 MHz
Primary Analytical Output Retention time & peak areaChemical shift & peak integration
Calibration Required? Yes (External standards needed)No (Directly quantitative)
Limit of Detection (LOD) Parts-per-billion (ppb) rangeMillimolar (mM) range
Analysis Time per Sample

5–10 minutes
< 2 minutes
Structural Elucidation Indirect (relies on standards)Direct (vinylic proton coupling)

Section 5: Mandatory Visualization

E2_Validation Start 1-iodo-2-methylcyclohexane Trans Trans-Isomer (Stable: I-eq, Me-eq) Start->Trans Cis Cis-Isomer (Stable: I-ax, Me-eq) Start->Cis Flip Ring Flip Required (I-ax, Me-ax) Trans->Flip Base Addition NoFlip No Flip Required (I-ax, Me-eq) Cis->NoFlip Base Addition AntiH_Trans Only C6-H is Axial (Anti-periplanar) Flip->AntiH_Trans Steric Constraint AntiH_Cis C2-H & C6-H are Axial (Anti-periplanar) NoFlip->AntiH_Cis Steric Freedom Prod_Trans 3-methylcyclohexene (Non-Zaitsev, 100%) AntiH_Trans->Prod_Trans E2 Elimination Prod_Cis 1-methylcyclohexene (Zaitsev, Major) AntiH_Cis->Prod_Cis E2 Elimination

Logical workflow of stereospecific E2 elimination based on anti-periplanar constraints.

References

1.[1] "11.9: The E2 Reaction and Cyclohexane Conformation", Chemistry LibreTexts. Available at:[Link] 2.[2] "Agilent 8890 gas chromatography system", Agilent Technologies. Available at:[Link] 3.[3] "Spinsolve 90 MHz Benchtop NMR Spectrometer", AZoM / Magritek. Available at:[Link]

Sources

Validation

The Criticality of Purity in Halogenated Cycloalkanes: A Comparative Guide on 1-Iodo-2-Methylcyclohexane

As a Senior Application Scientist in chemical metrology and analytical development, I frequently encounter a recurring point of failure in organic synthesis and drug development: the assumption of reagent purity based on...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical metrology and analytical development, I frequently encounter a recurring point of failure in organic synthesis and drug development: the assumption of reagent purity based on inadequate analytical methods. When working with sterically hindered secondary alkyl halides like 1-iodo-2-methylcyclohexane , standard purity checks (like a simple GC-FID area percent) are insufficient.

The carbon-iodine (C-I) bond is highly polarizable and relatively weak. In 1-iodo-2-methylcyclohexane, this lability makes the molecule exceptionally prone to E2 dehydrohalogenation, forming alkene impurities (primarily 1-methylcyclohexene) even under mild thermal or photolytic stress. In this guide, we will objectively compare the performance and composition of a Premium Stereocontrolled Commercial Standard against a Conventional In-House Synthesized Batch , supported by a self-validating, multi-orthogonal analytical framework.

The Degradation Mechanism: Why Purity Fails

Before evaluating the analytical data, one must understand the causality of the impurities. 1-iodo-2-methylcyclohexane degrades primarily via an E2 elimination pathway. When researchers utilize standard synthesized batches, they unknowingly introduce these elimination products into their workflows, which can quench reactive intermediates (like Grignard reagents) or alter the stoichiometry of downstream cross-coupling reactions.

Degradation Reactant 1-Iodo-2-methylcyclohexane Elimination E2 Elimination Reactant->Elimination Thermal/Base Alkene 1-Methylcyclohexene Elimination->Alkene Major Impurity HI Hydrogen Iodide Elimination->HI Byproduct

Primary degradation pathway of 1-iodo-2-methylcyclohexane via dehydrohalogenation.

Comparative Performance Data

To demonstrate the critical differences in product quality, we compared a Premium Commercial Standard (stabilized and stereocontrolled) against a freshly prepared Conventional Synthesized Batch (synthesized via standard radical addition). The quantitative data is summarized below.

Analytical ParameterPremium Commercial StandardConventional Synthesized BatchPrimary Analytical MethodImpact on Downstream Synthesis
Absolute Purity > 99.2%92.5%qNMRHigh purity ensures accurate stoichiometric calculations.
cis/trans Isomeric Ratio 98:2 (Stereocontrolled)60:40 (Thermodynamic mix)GC-MSDictates stereochemical fidelity in SN2 inversions.
Alkene Impurities < 0.1%5.2%GC-MSAlkenes quench organometallic reagents and lower yields.
Bulk Iodine Content 56.5% (Theoretical: 56.6%)52.1%Combustion ICConfirms absence of inorganic iodine salts (e.g., residual NaI).
Moisture Content < 50 ppm350 ppmKarl FischerPrevents hydrolysis and degradation during storage.

The Tri-Pillar Analytical Methodology

Relying on a single analytical technique for halogenated cycloalkanes introduces blind spots. For instance, GC-MS cannot detect non-volatile inorganic salts, while Elemental Analysis cannot differentiate between structural isomers. To establish absolute trustworthiness, we employ a self-validating triad of analytical techniques.

Workflow Sample 1-Iodo-2-methylcyclohexane GC GC-MS Profiling Sample->GC NMR qNMR Analysis Sample->NMR EA Combustion IC Sample->EA ResGC Isomeric & Volatile Purity GC->ResGC ResNMR SI-Traceable Mass Fraction NMR->ResNMR ResEA Bulk Halogen Stoichiometry EA->ResEA

Multi-orthogonal analytical workflow for comprehensive purity verification of alkyl halides.

Protocol 1: GC-MS for Isomeric and Volatile Purity

Causality: Alkyl halides are thermally labile. If the GC injector port is too hot, the analyte will undergo artificial dehydrohalogenation before it even reaches the column. Furthermore, in Electron Ionization (EI) MS, the molecular ion of 1-iodoalkanes is notoriously weak because the radical cation rapidly loses the iodine atom1[1]. We must carefully optimize temperatures and monitor specific fragmentation patterns 2[2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 1-iodo-2-methylcyclohexane sample to 1 mg/mL in anhydrous hexane. Avoid protic solvents to prevent solvolysis.

  • Injection: Inject 1 µL at a strictly controlled inlet temperature of 200°C (lowered from the standard 250°C to prevent thermal degradation). Use a split ratio of 10:1.

  • Separation: Utilize a mid-polar capillary column (e.g., VF-624ms or HP-5MS, 30m x 0.25mm x 1.4µm). Set the Helium carrier gas to a constant flow of 1.5 mL/min.

  • Thermal Gradient: Hold at 50°C for 5 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes. This gradient effectively separates the cis and trans isomers of the target compound from the highly volatile 1-methylcyclohexene impurity.

  • Detection: Operate the MS in EI mode (70 eV). Monitor the characteristic loss of m/z 127 (Iodine) and the base hydrocarbon fragment (m/z 97) to confirm identity, while using the Total Ion Chromatogram (TIC) to quantify the relative abundance of alkene impurities.

Protocol 2: Quantitative NMR (qNMR) for Absolute Mass Fraction

Causality: Chromatographic techniques rely on response factors and reference standards. For specific stereoisomers like 1-iodo-2-methylcyclohexane, obtaining a perfectly pure, identical reference standard to calibrate the GC is often impossible. qNMR bypasses this limitation. Because NMR signal intensity is directly proportional to the number of nuclei generating the signal, qNMR acts as a primary ratio method requiring no compound-specific calibration standards 3[3].

Step-by-Step Methodology:

  • Sample Preparation: Using a highly calibrated microbalance, accurately weigh ~20 mg of the analyte and ~10 mg of a certified internal standard (e.g., TraceCERT® 1,2,4,5-Tetrachloro-3-nitrobenzene) into a glass vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃. The solvent must be free of exchangeable protons that could obscure the analyte's methine proton signal (the -CHI proton at ~4.2 ppm).

  • Acquisition: Analyze on a 500 MHz ¹H NMR spectrometer. Crucially, set the relaxation delay (D1) to 30 seconds. A long D1 is mathematically required to ensure complete longitudinal relaxation of all protons, preventing integration errors 4[4].

  • Quantification: Calculate the SI-traceable absolute mass fraction by comparing the integral of the analyte's methine proton against the integral of the internal standard's aromatic protons, factoring in their respective molecular weights and sample masses.

Protocol 3: Combustion Ion Chromatography (C-IC)

Causality: Traditional CHNS elemental analyzers struggle with high halogen content, which can poison reduction columns or cause memory effects. Combustion Ion Chromatography (C-IC) solves this by completely mineralizing the organic matrix in an oxygen-rich environment, converting all covalently bound halogens into detectable ions 5[5]. This verifies the empirical formula (C₇H₁₃I) and ensures no inorganic iodine salts (like residual NaI from a Finkelstein reaction) are artificially inflating the perceived purity.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the 1-iodo-2-methylcyclohexane sample into a quartz sample boat.

  • Combustion: Introduce the boat into a high-temperature furnace at 1050°C under a continuous argon/oxygen stream. This oxidative combustion converts all organic iodine into volatile iodine species (I₂ / IOx).

  • Absorption: Route the combustion gases into an aqueous absorber solution containing a mild reducing agent (e.g., hydrazine or hydrogen peroxide depending on the specific setup) to convert all volatile iodine species into stable iodide ions (I⁻).

  • IC Analysis: Inject the resulting absorber solution into an Ion Chromatograph equipped with a suppressed conductivity detector to quantify the total bulk iodine mass. Compare this to the theoretical value of 56.6% to confirm stoichiometric integrity.

Conclusion

The purity of 1-iodo-2-methylcyclohexane cannot be taken at face value. As demonstrated by the comparative data, conventional synthesized batches are often plagued by thermodynamic isomeric mixtures and E2 elimination impurities. By utilizing a Premium Commercial Standard verified through a rigorous, self-validating triad of GC-MS, qNMR, and Combustion IC, researchers can guarantee stereochemical fidelity and eliminate the hidden variables that so often derail complex synthetic pathways.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - Journal of Chrom
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities - MDPI -
  • Terminology - Trace Elemental Instruments -

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 1-Iodo-2-Methylcyclohexane

Emergency Overview & Chemical Identification 1-Iodo-2-methylcyclohexane is a halogenated alkyl iodide used primarily as an intermediate in organic synthesis. Unlike simple solvents, it acts as an alkylating agent , posin...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Chemical Identification

1-Iodo-2-methylcyclohexane is a halogenated alkyl iodide used primarily as an intermediate in organic synthesis. Unlike simple solvents, it acts as an alkylating agent , posing distinct toxicity and stability risks. It is light-sensitive and prone to decomposition, releasing free iodine (


) which corrodes standard metal containers and seals.
Chemical Identity Table
PropertyDetail
Chemical Name 1-Iodo-2-methylcyclohexane
Synonyms 2-Methylcyclohexyl iodide; Cyclohexane, 1-iodo-2-methyl-
CAS Number 35309-56-9
Molecular Formula

Waste Stream Halogenated Organic
RCRA Code Not specifically listed (P or U), but often regulated as D001 (Ignitable) or characteristic toxic waste due to halogen content.[1]

Pre-Disposal Stabilization & Storage[2][3]

Critical Expert Insight: Alkyl iodides are thermodynamically unstable relative to their alkene hydrolysis products. Over time, exposure to light or heat causes homolytic cleavage of the C-I bond, generating free iodine (


), which turns the liquid violet/brown.

The "Copper Wire" Protocol: To prevent container corrosion and pressure buildup from decomposition products during waste accumulation:

  • Inspect the Waste: If the liquid is dark brown/violet, free iodine is present.

  • Stabilize: Add clean, activated copper turnings or wire to the waste container.

    • Mechanism:[2]

      
       (Copper(I) iodide precipitates as a white/tan solid).
      
    • Result: This scavenges free iodine, preventing it from corroding container seals or reacting with other organic waste components.

Waste Stream Classification & Segregation

Proper segregation is vital to prevent violent reactions and minimize disposal costs. 1-Iodo-2-methylcyclohexane must never be mixed with strong oxidizers or strong bases.

Segregation Logic Diagram

DisposalLogic Start Waste: 1-Iodo-2-methylcyclohexane CheckPure Is it mixed with other chemicals? Start->CheckPure AnalyzeMix Analyze Mixture Components CheckPure->AnalyzeMix Yes StreamA STREAM A: Halogenated Organic Waste (Standard Route) CheckPure->StreamA No (Pure) Oxidizers Contains Strong Oxidizers? (e.g., HNO3, Peroxides) AnalyzeMix->Oxidizers Bases Contains Strong Bases? (e.g., NaOH, Alkoxides) Oxidizers->Bases No StreamB STREAM B: High Hazard Segregation (Do Not Mix - Contact EHS) Oxidizers->StreamB Yes (Explosion Risk) NonHal Mixed with Non-Halogenated Solvents? (e.g., Hexane, Ethyl Acetate) Bases->NonHal No Bases->StreamB Yes (Exothermic/Elimination) NonHal->StreamA No (Other Halogens) StreamC STREAM C: Halogenated Solvent Mix (Acceptable if <10% water) NonHal->StreamC Yes

Caption: Logical flow for determining the correct waste stream. Note that mixing alkyl iodides with oxidizers or bases creates immediate safety hazards.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double-gloved recommended for alkylating agents), splash goggles, and flame-resistant lab coat.

  • Vessel Selection: Use an Amber Glass bottle or High-Density Polyethylene (HDPE) container. Avoid metal cans due to potential iodine corrosion.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "1-Iodo-2-methylcyclohexane".

    • Hazards: Check "Toxic", "Irritant", and "Halogenated".

Phase 2: Transfer & Accumulation
  • Fume Hood Work: Perform all transfers inside a certified chemical fume hood.

  • Bulking:

    • If pouring into a satellite accumulation container (e.g., 20L drum), ensure the drum is designated for "Halogenated Solvents" .

    • Do not fill beyond 90% capacity to allow for thermal expansion.

  • Deactivation (Optional for Trace Amounts):

    • For trace residues in glassware, rinse with acetone, then wash with a dilute solution of sodium thiosulfate (

      
      ) to reduce any residual iodine to harmless iodide ions before final cleaning.
      
Phase 3: Final Handoff
  • Seal Check: Ensure the cap is screwed on tightly. If the cap liner is degraded (brown/brittle), replace the cap immediately.

  • Secondary Containment: Place the bottle in a polyethylene tray to capture potential leaks.

  • Request Pickup: Submit a waste pickup request through your facility's EHS portal. Do not transport large volumes personally.

Accidental Release & Spill Response

Immediate Action: Evacuate the immediate area if the spill exceeds 500 mL or if ventilation is compromised.

Spill Cleanup Workflow

SpillResponse Assess Assess Spill Volume & Location Minor Minor Spill (<100 mL) In Fume Hood Assess->Minor Major Major Spill (>100 mL) Or Outside Hood Assess->Major PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Lab Call EHS/Emergency Major->Evacuate Absorb Absorb with Vermiculite or Sand PPE->Absorb Collect Collect into Wide-Mouth Jar Absorb->Collect Clean Clean Surface with Soap & Water Collect->Clean

Caption: Operational workflow for responding to 1-iodo-2-methylcyclohexane spills. Speed and ventilation are critical.

Cleanup Notes:

  • Do NOT use paper towels for large spills of alkyl iodides; while not a strong oxidizer itself, the iodine released can stain and contaminate cellulose. Use inert absorbents like vermiculite or clay.

  • Decontamination: Wash the spill area with a 5% Sodium Thiosulfate solution to neutralize any generated iodine stains.

Compatibility & Incompatibility Matrix

Chemical ClassCompatibility StatusRisk / Consequence
Non-Halogenated Solvents Compatible (Conditionally)Can be mixed for disposal if facility permits, but increases incineration cost.
Strong Bases (NaOH, KOH) INCOMPATIBLE Causes elimination reaction (dehydrohalogenation) forming methylcyclohexene; exothermic.
Strong Oxidizers (

)
INCOMPATIBLE Potential for violent oxidation or explosion.
Magnesium/Lithium INCOMPATIBLE Forms Grignard/Organolithium reagents (highly reactive).
Plastics (PVC, PS) Monitor Long-term storage may soften plastics; HDPE or Teflon (PTFE) is preferred.

References

  • PubChem. (n.d.). 1-Iodo-2-methylcyclohexane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Cyclohexane, 1-iodo-2-methyl

Part 1: Immediate Action & Critical Hazards 1-Iodo-2-methylcyclohexane (CAS: 31294-03-8) is a halogenated cycloalkane used primarily as an alkylating agent and intermediate in organic synthesis. Unlike simple solvents, i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Action & Critical Hazards

1-Iodo-2-methylcyclohexane (CAS: 31294-03-8) is a halogenated cycloalkane used primarily as an alkylating agent and intermediate in organic synthesis. Unlike simple solvents, its hazard profile combines the flammability of cyclohexane with the alkylating toxicity and instability of organic iodides.

Emergency Response Card
Scenario Immediate Action
Skin Contact Drench immediately. Wash with soap/water for 15 min.[1][2] Discard contaminated leather (shoes/watchbands).
Eye Contact Irrigate immediately for 15 min. Lift eyelids.[3] Seek ophthalmologist evaluation.
Inhalation Evacuate to fresh air. If breathing is labored, administer oxygen (trained personnel only).
Spill (< 100 mL) Isolate & Ventilate. Use Silver Shield® gloves. Absorb with vermiculite or activated carbon.
Fire Class B Extinguisher (CO₂, Dry Chemical). Warning: Thermal decomposition releases toxic Hydrogen Iodide (HI) and Iodine (

) gas.

Part 2: Hazard Analysis & Mechanism

To handle this compound safely, you must understand why it fails standard safety protocols.

1. The Permeation Trap (Glove Failure): Standard nitrile gloves provide excellent protection against cyclohexane (breakthrough >4 hours). However, the iodo-substituent drastically alters permeation physics. Organic iodides, like methyl iodide and its derivatives, act as swelling agents that can permeate nitrile rubber in <1 to 5 minutes . Relying on standard nitrile gloves for immersion protection is a critical safety failure.

2. Chemical Instability (The "Purple" Warning): Alkyl iodides possess a weak C-I bond (approx. 50-55 kcal/mol). Exposure to light or heat causes homolytic cleavage, generating free radicals and elemental iodine (


).
  • Visual Indicator: If your clear liquid turns yellow/brown/purple, free iodine is present.

  • Risk:[2][4][5][6] Free iodine is corrosive and increases the inhalation toxicity of the vapor.

3. Alkylating Potential: As a secondary alkyl halide, 1-iodo-2-methylcyclohexane acts as an alkylating agent. It can transfer the methylcyclohexyl group to DNA bases (guanine/adenine), posing a potential mutagenic/carcinogenic risk.

Part 3: Personal Protective Equipment (PPE) Protocol

This protocol uses a Self-Validating System : You do not guess if the PPE is working; you layer materials to ensure redundancy.

Hand Protection Strategy

Do NOT use single-layer nitrile gloves for direct handling.

  • Primary Barrier (Critical): Laminate Film Gloves (e.g., Silver Shield® / 4H® / Barrier®).

    • Why: These 5-layer laminates are chemically impervious to small halogenated molecules for >8 hours.

  • Secondary Barrier (Dexterity): Disposable Nitrile (5 mil minimum).

    • Why: Worn over the laminate glove to improve grip and fit (laminates are baggy).

  • Validation: Inspect the inner laminate glove for discoloration after use. The outer nitrile glove is sacrificial.

Respiratory Protection
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Maintenance): If hood containment is breached, use a Full-Face Respirator with Organic Vapor (OV) cartridges.

    • Note: Iodides have poor warning properties (smell threshold is often above safe limits). Change cartridges immediately after any detected odor or according to a strict schedule.

Eye & Body Protection[1][3][4][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash/vapor risk of alkylating agents.

  • Body: Flame-resistant (FR) lab coat. Standard polyester-blends can melt into skin if the flammable solvent ignites.

Part 4: Operational Workflows & Visualization

Workflow 1: PPE Selection Logic

This decision matrix ensures you select the correct glove configuration based on exposure risk.

PPE_Selection Start Task Assessment Type Contact Type? Start->Type Splash Incidental Splash Risk (Transferring closed vials) Type->Splash Low Vol Immersion High Exposure Risk (Synthesis, Pouring, Cleaning) Type->Immersion High Vol / Open Config1 Standard Nitrile (Double Gloved) *Change immediately upon splash* Splash->Config1 Config2 LAMINATE LINER + Nitrile Outer (Silver Shield / 4H) Immersion->Config2 Stop Proceed with Experiment Config1->Stop Config2->Stop

Figure 1: Decision logic for selecting glove materials. Note that laminate liners are required for any open-vessel handling.

Workflow 2: Stabilization & Storage

To prevent decomposition (browning), follow this stabilization protocol.

  • Container: Amber glass (blocks UV light).

  • Stabilizer: Add a strip of Copper Wire or Silver Wool to the liquid.

    • Mechanism:[2][3][6][7]

      
       (Precipitates out, keeping liquid neutral).
      
  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation.

  • Temp: Refrigerate (2–8°C) to slow kinetic decomposition.

Part 5: Disposal & Waste Management

Do NOT dispose of down the drain. This compound is toxic to aquatic life and persists in plumbing traps.

Disposal Protocol
Waste StreamClassificationSegregation Rules
Liquid Waste Halogenated Organic Keep separate from acids and oxidizers. Do not mix with non-halogenated solvents (increases disposal cost).
Solid Waste Haz-Mat Debris Contaminated gloves, paper towels, and silica gel must be bagged and tagged as "Solid Debris with Halogenated Organics".
Quenching Reductive Treatment If waste is dark (free iodine), wash with 10% Sodium Thiosulfate (

) until colorless before adding to the waste container.

Part 6: Quantitative Data Summary

Physical & Safety Properties

Property Value Implication
Boiling Point ~190–200°C (est) Low volatility compared to parent cyclohexane, but vapor is persistent.
Flash Point < 60°C (est) Flammable. Ground all glassware to prevent static discharge.
Density > 1.0 g/mL Heavier than water. Sinks in aqueous extractions.
Glove Breakthrough Nitrile: < 5 mins (est) Standard gloves fail rapidly.

| Glove Breakthrough | Laminate: > 480 mins | Required for safety. |

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 527569, 1-Iodo-2-methylcyclohexane. Retrieved from [Link]

  • Dartmouth College EHS. Guidelines for the Disposal of Halogenated Solvents. Retrieved from [Link]

Sources

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